molecular formula C8H7NO2 B135238 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile CAS No. 158386-97-1

3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile

Cat. No.: B135238
CAS No.: 158386-97-1
M. Wt: 149.15 g/mol
InChI Key: GHZZELMXQVEVPO-UHFFFAOYSA-N
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Description

3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-methylfuran-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-6-7(3-5-11-6)8(10)2-4-9/h3,5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZZELMXQVEVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353095
Record name 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158386-97-1
Record name 2-Methyl-β-oxo-3-furanpropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158386-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile (CAS 158386-97-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile, a key heterocyclic building block. The document delves into its chemical and physical properties, outlines a plausible synthetic pathway, and presents predicted analytical and spectroscopic data for its characterization. Furthermore, it explores the reactivity of the furan moiety and the β-ketonitrile group, highlighting their significance in synthetic chemistry. The guide also discusses potential applications in drug discovery and materials science, drawing parallels with related furan-containing compounds. Safety and handling precautions are also addressed to ensure its proper use in a laboratory setting. This document is intended to be a valuable resource for researchers and scientists working with this compound and other related heterocyclic intermediates.

Introduction

3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile, with the CAS number 158386-97-1, is a bifunctional organic molecule that incorporates both a furan ring and a β-ketonitrile moiety. The furan ring is a common scaffold in many natural products and pharmacologically active compounds, while the β-ketonitrile group is a versatile synthon for the construction of various heterocyclic systems. The unique combination of these two functionalities in 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile makes it a valuable intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. This guide aims to provide a detailed technical overview of this compound, covering its synthesis, characterization, reactivity, and potential applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

PropertyValueSource(s)
CAS Number 158386-97-1[1][2]
Molecular Formula C₈H₇NO₂[1][2]
Molecular Weight 149.15 g/mol [2][3]
IUPAC Name 3-(2-methylfuran-3-yl)-3-oxopropanenitrile[1]
SMILES CC1=C(C=CO1)C(=O)CC#N[1]
Predicted Melting Point 95 °C[2]
Predicted Boiling Point 284.0 ± 30.0 °C[2]
Appearance Solid (predicted)

Synthesis and Purification

Proposed Synthetic Pathway: Acylation of Acetonitrile

A logical approach for the synthesis of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile involves the condensation of the enolate of acetonitrile with an activated derivative of 2-methyl-3-furoic acid, such as an ester or an acid chloride. The use of a strong, non-nucleophilic base is crucial for the deprotonation of acetonitrile to form the reactive nucleophile.

Diagram: Proposed Synthesis of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Acetonitrile Acetonitrile (CH₃CN) Enolate_Formation Enolate Formation Acetonitrile->Enolate_Formation Base Strong Base (e.g., LDA, NaH) Base->Enolate_Formation Furoyl_Derivative 2-Methyl-3-furoyl chloride Acylation Nucleophilic Acylation Furoyl_Derivative->Acylation Enolate_Formation->Acylation Acetonitrile Enolate Product 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile Acylation->Product

Caption: Proposed synthetic workflow for 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step experimental protocol based on general procedures for β-ketonitrile synthesis. This protocol should be considered a starting point and may require optimization.

  • Preparation of the Acetonitrile Enolate:

    • To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise.

    • Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

    • Slowly add a solution of anhydrous acetonitrile in THF to the LDA solution, maintaining the temperature at -78 °C.

    • Stir the mixture for 1-2 hours to ensure complete formation of the acetonitrile enolate.

  • Acylation Reaction:

    • Prepare a solution of 2-methyl-3-furoyl chloride in anhydrous THF.

    • Add the 2-methyl-3-furoyl chloride solution dropwise to the acetonitrile enolate solution at -78 °C.

    • Allow the reaction mixture to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile.

Analytical and Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • A singlet for the methyl protons on the furan ring, likely in the range of δ 2.2-2.5 ppm.

    • A singlet for the methylene protons adjacent to the carbonyl and nitrile groups, expected to appear around δ 3.5-4.0 ppm.

    • Two doublets for the furan ring protons, with chemical shifts characteristic of 3-substituted furans.

  • ¹³C NMR:

    • A peak for the nitrile carbon, typically in the range of δ 115-120 ppm.

    • A peak for the carbonyl carbon, expected around δ 190-200 ppm.

    • Signals for the furan ring carbons, with chemical shifts influenced by the methyl and acyl substituents.

    • A peak for the methylene carbon adjacent to the carbonyl and nitrile groups.

    • A peak for the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups:

  • A strong, sharp absorption band for the nitrile (C≡N) stretching vibration, typically around 2250 cm⁻¹.

  • A strong absorption band for the carbonyl (C=O) stretching vibration of the ketone, expected in the range of 1680-1700 cm⁻¹.

  • C-H stretching and bending vibrations for the furan ring and the methyl and methylene groups.

  • C-O stretching vibrations characteristic of the furan ring.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z value corresponding to the molecular weight of the compound (149.15). Fragmentation patterns would likely involve the loss of small molecules such as CO, HCN, and cleavage of the side chain from the furan ring.

Reactivity and Synthetic Applications

The chemical reactivity of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile is dictated by its two key functional moieties: the furan ring and the β-ketonitrile group.

Reactivity of the Furan Ring

The 2-methyl-3-acylfuran system is susceptible to various transformations. The furan ring can undergo electrophilic substitution reactions, although the acyl group is deactivating. It can also participate in cycloaddition reactions, such as Diels-Alder reactions, and can be susceptible to ring-opening under certain acidic or oxidative conditions.

Reactivity of the β-Ketonitrile Group

The β-ketonitrile moiety is a highly versatile synthetic handle. The methylene protons are acidic and can be readily deprotonated to form a stable enolate, which can then act as a nucleophile in various alkylation and acylation reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The ketone can undergo typical carbonyl reactions such as reduction, condensation, and addition of nucleophiles. This functionality is particularly useful for the construction of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyridines.

Diagram: Reactivity of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile

G cluster_furan Furan Ring Reactivity cluster_ketonitrile β-Ketonitrile Reactivity Core 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile Electrophilic_Sub Electrophilic Substitution Core->Electrophilic_Sub Cycloaddition Cycloaddition Core->Cycloaddition Enolate_Formation Enolate Formation Core->Enolate_Formation Heterocycle_Synth Heterocycle Synthesis Enolate_Formation->Heterocycle_Synth

Caption: Key reactive sites of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile.

Potential Applications

While specific applications of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile are not extensively documented, its structural features suggest potential utility in several areas of research and development.

Medicinal Chemistry

The furan nucleus is a common motif in many biologically active compounds. The β-ketonitrile functionality allows for the facile synthesis of a variety of heterocyclic scaffolds that are of interest in drug discovery. For instance, derivatives of this compound could be explored as precursors to novel kinase inhibitors, anti-inflammatory agents, or antimicrobial compounds. The 2-methyl-3-furyl moiety itself is found in some natural products with interesting biological profiles.

Materials Science

Furan-based polymers and materials have gained attention for their potential use in renewable plastics and resins. The reactivity of the furan ring in 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile could be exploited for the development of novel monomers for polymerization or as cross-linking agents in polymer chemistry.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation and Contact: Avoid inhaling dust or vapors. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

For detailed safety information, it is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry. Its unique combination of a furan ring and a β-ketonitrile functionality provides a platform for the synthesis of a wide range of more complex molecules. While detailed experimental data for this specific compound is limited in the public domain, this guide has provided a comprehensive overview of its properties, a plausible synthetic route, predicted analytical data, and potential applications. It is hoped that this technical guide will serve as a useful resource for researchers and scientists, stimulating further investigation into the chemistry and utility of this interesting heterocyclic building block.

References

  • Matrix Fine Chemicals. 3-(2-METHYLFURAN-3-YL)-3-OXOPROPANENITRILE | CAS 158386-97-1. [Link]

  • AdooQ BioScience. 3-(2-Methyl-3-furyl)-3-oxopropanenitrile, min 97%, 1 gram. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 3-(2-Methyl-3-furyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-(2-methyl-3-furyl)-3-oxopropanenitrile, a bifunctional molecule incorporating a 2-methyl-3-furyl moiety and a β-ketonitrile group. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates its physicochemical characteristics, synthesis, reactivity, and potential applications based on the well-established principles of furan and β-ketonitrile chemistry. Detailed hypothetical protocols for its synthesis and analysis are provided to guide researchers in their investigations of this and similar furan-containing compounds. The potential biological significance of this scaffold is also discussed, highlighting its relevance in the field of medicinal chemistry and drug development.

Introduction

Furan-containing compounds are a cornerstone in medicinal chemistry, with the furan ring serving as a versatile scaffold in numerous pharmacologically active agents.[1][2] Its presence can enhance the biological activity, selectivity, and pharmacokinetic profiles of drug candidates.[1] When coupled with a β-ketonitrile functional group, a reactive and synthetically useful moiety, the resulting molecule, 3-(2-methyl-3-furyl)-3-oxopropanenitrile, presents a promising building block for the synthesis of a diverse array of heterocyclic compounds with potential therapeutic applications.[3][4] This guide aims to provide a detailed theoretical and practical framework for understanding and utilizing this compound in a research and development setting.

Physicochemical Properties

The physicochemical properties of 3-(2-methyl-3-furyl)-3-oxopropanenitrile can be predicted based on its structure.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₈H₇NO₂-
Molecular Weight 149.15 g/mol -
CAS Number 158386-97-1-
Appearance Likely a solid at room temperatureAnalogy to similar β-ketonitriles
Solubility Expected to be soluble in common organic solvents (e.g., acetone, ethanol, ethyl acetate, DMSO) and sparingly soluble in water.General solubility of organic compounds
Keto-Enol Tautomerism Exists as an equilibrium mixture of keto and enol tautomers in solution. The enol form can be stabilized by intramolecular hydrogen bonding and conjugation.[5][6]Principles of β-dicarbonyl chemistry[5][6]

Synthesis and Purification

A robust and widely applicable method for the synthesis of β-ketonitriles is the Claisen condensation.[7][8] This approach can be adapted for the preparation of 3-(2-methyl-3-furyl)-3-oxopropanenitrile from a suitable 2-methyl-3-furoate ester and acetonitrile.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available or synthetically accessible 2-methyl-3-furoic acid.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Claisen Condensation 2-Methyl-3-furoic_acid 2-Methyl-3-furoic acid Ester Methyl 2-methyl-3-furoate 2-Methyl-3-furoic_acid->Ester CH3OH, H+ cat. Target_Molecule 3-(2-Methyl-3-furyl)- 3-oxopropanenitrile Ester->Target_Molecule 1. Strong Base (e.g., NaH) 2. Acetonitrile 3. Acidic Workup Acetonitrile Acetonitrile

Caption: Proposed two-step synthesis of 3-(2-methyl-3-furyl)-3-oxopropanenitrile.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 2-methyl-3-furoate

  • To a solution of 2-methyl-3-furoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-methyl-3-furoate, which can be purified by distillation or column chromatography if necessary.

Step 2: Synthesis of 3-(2-Methyl-3-furyl)-3-oxopropanenitrile

  • To a suspension of a strong base like sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add acetonitrile (CH₃CN, 1.5 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the acetonitrile anion.

  • Cool the reaction mixture to 0 °C and add a solution of methyl 2-methyl-3-furoate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding it to a cold, dilute acid solution (e.g., 1M HCl).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(2-methyl-3-furyl)-3-oxopropanenitrile.

Purification_Workflow Crude_Product Crude Product from Workup Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Fraction_Collection Collect Fractions Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Combine_Pure_Fractions Combine Pure Fractions TLC_Analysis->Combine_Pure_Fractions Solvent_Evaporation Solvent Evaporation Combine_Pure_Fractions->Solvent_Evaporation Pure_Product Pure 3-(2-Methyl-3-furyl)-3-oxopropanenitrile Solvent_Evaporation->Pure_Product

Caption: General workflow for the purification of the target compound.

Predicted Spectroscopic Data

While experimental spectra are not available, the expected spectral characteristics can be inferred from the analysis of similar furan-containing compounds and β-ketonitriles.

¹H NMR Spectroscopy
  • Furan Protons: Two signals in the aromatic region (δ 6.0-7.5 ppm), likely doublets or multiplets, corresponding to the protons on the furan ring.

  • Methyl Protons: A singlet in the upfield region (δ 2.0-2.5 ppm) corresponding to the methyl group on the furan ring.

  • Methylene Protons: A singlet corresponding to the methylene protons (CH₂) adjacent to the ketone and nitrile groups. In the enol form, this signal would be absent, and a vinyl proton signal would appear.

  • Enol Proton: A broad singlet in the downfield region (δ 10-15 ppm) if the enol tautomer is present, corresponding to the hydroxyl proton.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal in the downfield region (δ 180-200 ppm).

  • Nitrile Carbon: A signal around δ 115-120 ppm.

  • Furan Carbons: Signals in the aromatic region (δ 110-160 ppm).

  • Methylene Carbon: A signal for the CH₂ group.

  • Methyl Carbon: A signal in the upfield region.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong absorption band in the region of 1680-1720 cm⁻¹ for the ketone.[9]

  • C≡N Stretch: A sharp, medium-intensity absorption band around 2250 cm⁻¹.

  • C=C Stretch: Absorptions in the 1500-1600 cm⁻¹ region for the furan ring and the enol C=C bond.

  • O-H Stretch (Enol): A broad absorption in the 3200-3600 cm⁻¹ region if the enol form is present.[10]

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): Expected at m/z = 149.

  • Fragmentation Pattern: Fragmentation is likely to involve the loss of CO, HCN, and cleavage of the furan ring, which is a common fragmentation pathway for furan derivatives.[11][12][13]

Chemical Reactivity

The reactivity of 3-(2-methyl-3-furyl)-3-oxopropanenitrile is dictated by its three key structural features: the furan ring, the ketone, and the nitrile group.

Reactivity of the Furan Ring

The furan ring is an electron-rich aromatic system and is highly susceptible to electrophilic substitution reactions, being significantly more reactive than benzene.[14][15] The 2-methyl and 3-acyl substituents will influence the regioselectivity of these reactions. The acyl group is electron-withdrawing and deactivating, while the methyl group is electron-donating and activating.

Furan_Reactivity Furan 3-(2-Methyl-3-furyl)-3-oxopropanenitrile Electrophilic_Attack Electrophilic Attack (e.g., Nitration, Halogenation, Friedel-Crafts) Furan->Electrophilic_Attack Position_5 Substitution at C5 is likely favored Electrophilic_Attack->Position_5 Position_4 Substitution at C4 is also possible Electrophilic_Attack->Position_4

Caption: Predicted electrophilic substitution reactivity of the furan ring.

Reactivity of the β-Ketonitrile Moiety

The methylene protons alpha to both the ketone and nitrile groups are acidic and can be readily deprotonated by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations.

The ketone carbonyl group is susceptible to nucleophilic attack, leading to the formation of alcohols or other addition products. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Potential Applications in Drug Development

The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs with diverse therapeutic activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] The β-ketonitrile moiety is also a valuable pharmacophore and a versatile synthetic intermediate for the construction of various heterocyclic systems.

The combination of these two functionalities in 3-(2-methyl-3-furyl)-3-oxopropanenitrile makes it an attractive starting material for the synthesis of novel compounds with potential biological activity. For instance, it could be used to synthesize substituted pyrazoles, isoxazoles, pyridines, and other heterocyclic systems that are frequently found in biologically active molecules.

Analytical Methodologies

For the characterization and purity assessment of 3-(2-methyl-3-furyl)-3-oxopropanenitrile, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for analyzing the purity of the synthesized compound.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile in water, potentially with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the furan ring and the conjugated system.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given the likely volatility of the compound, GC-MS can be used for both identification and quantification.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Injection: Split/splitless injection.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Mass spectrometry to obtain the fragmentation pattern for structural confirmation.

Conclusion

3-(2-methyl-3-furyl)-3-oxopropanenitrile is a molecule with significant potential as a building block in synthetic and medicinal chemistry. Although specific experimental data is scarce, its chemical properties can be reliably predicted based on the well-understood chemistry of its constituent furan and β-ketonitrile functionalities. This guide provides a comprehensive theoretical framework and practical, albeit hypothetical, protocols to aid researchers in the synthesis, characterization, and further exploration of this and related furan-containing compounds. The versatile reactivity of this molecule opens up avenues for the discovery of novel bioactive compounds, making it a valuable target for further investigation.

References

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  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

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  • A Review on Biological and Medicinal Significance of Furan. (2023, February 18). Al-Qalam Journal of Medical and Applied Sciences. Retrieved from [Link]

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  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024, September 27). PubMed. Retrieved from [Link]

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  • Keto-Enol Tautomerism. (2024, May 9). YouTube. Retrieved from [Link]

  • [Reference to a paper on furan fragment
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  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved from [Link]

  • 23.7: The Claisen Condensation Reaction. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • [Reference to a spectral d
  • Mass Spectrometry Part 6 - Fragmentation in Ketones. (2023, January 4). YouTube. Retrieved from [Link]

  • [Reference to a spectral d
  • Claisen Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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A Deep Dive into the Structural Elucidation of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of the novel heterocyclic compound, 3-(2-methyl-3-furyl)-3-oxopropanenitrile. This document is tailored for researchers, scientists, and professionals in drug development, offering a detailed roadmap from initial sample analysis to final structure confirmation. By integrating multi-technique spectroscopic data, we present a logical and scientifically rigorous workflow. This guide emphasizes not just the 'what' but the 'why' behind experimental choices, ensuring a self-validating approach to structural analysis. All protocols and mechanistic claims are substantiated with authoritative references, and quantitative data is presented in accessible formats.

Introduction: Unveiling a Multifunctional Heterocycle

3-(2-methyl-3-furyl)-3-oxopropanenitrile is a fascinating small molecule that incorporates several key functional groups: a furan ring, a ketone, and a nitrile.[1][] The presence of this furan moiety, a common motif in natural products and pharmaceuticals, suggests potential biological activity.[3][4][5] The β-ketonitrile functionality introduces unique chemical reactivity and potential for tautomerism.[6][7][8] A thorough and unambiguous structural confirmation is paramount for any future research, including synthetic derivatization, biological screening, and computational modeling.

This guide will walk through a systematic approach to elucidating the structure of 3-(2-methyl-3-furyl)-3-oxopropanenitrile, beginning with fundamental analysis and progressing to advanced spectroscopic techniques. We will demonstrate how the integration of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy provides a complete and validated structural picture.[9][10][11][12]

Foundational Analysis: Molecular Formula and Unsaturation

The first step in any structure elucidation is to determine the molecular formula and the degree of unsaturation. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.

Table 1: Elemental Composition and Molecular Weight
ParameterValueSource
Molecular Formula C₈H₇NO₂[1][]
Molecular Weight 149.149 g/mol [1][]
Exact Mass 149.0477Calculated

The degree of unsaturation (DoU) is calculated using the formula: DoU = C + 1 - (H/2) - (X/2) + (N/2) For C₈H₇NO₂, DoU = 8 + 1 - (7/2) + (1/2) = 6

A DoU of 6 indicates a significant number of rings and/or pi bonds. This aligns with the proposed structure containing an aromatic furan ring (DoU=1 for the ring, DoU=1 for the double bond in the ring), a carbonyl group (DoU=1), and a nitrile group (DoU=2), and another double bond in the furan ring (DoU=1), totaling a DoU of 6.

Spectroscopic Elucidation: A Multi-faceted Approach

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful, non-destructive technique for identifying the presence of specific functional groups within a molecule.[13][14] For 3-(2-methyl-3-furyl)-3-oxopropanenitrile, we expect to see characteristic absorption bands for the nitrile and ketone functionalities.

Expected IR Absorption Bands:

  • C≡N Stretch: A strong, sharp absorption band is anticipated in the range of 2260-2220 cm⁻¹.[13][15][16] The conjugation with the furan ring may shift this absorption to the lower end of the range.[16][17]

  • C=O Stretch: A strong absorption band is expected for the ketone carbonyl group, typically in the region of 1715-1680 cm⁻¹. Conjugation with the furan ring will likely lower this frequency.

  • C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region, corresponding to the furan ring.

  • C-H Stretch (Aromatic and Aliphatic): Absorptions above 3000 cm⁻¹ would indicate the aromatic C-H bonds of the furan ring, while those just below 3000 cm⁻¹ would correspond to the aliphatic C-H bonds of the methyl and methylene groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small, solid sample of 3-(2-methyl-3-furyl)-3-oxopropanenitrile directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and can offer structural clues through the analysis of fragmentation patterns.[9] Electron Ionization (EI) is a common technique that induces fragmentation.

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) would be observed at m/z = 149. Key fragmentation pathways could include:

  • Loss of HCN (m/z = 122): A common fragmentation for nitriles.

  • Formation of the 2-methyl-3-furoyl cation (m/z = 111): Cleavage of the bond between the carbonyl carbon and the methylene group.

  • Loss of CO (m/z = 121): From the molecular ion.

  • Further fragmentation of the furan ring.

The tautomeric nature of β-ketonitriles can also influence the mass spectra.[6][7][8]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI
  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume of the solution into the GC-MS system.

  • Separation: The compound will be separated from any impurities on the GC column.

  • Ionization and Analysis: The eluted compound will be ionized by electron impact, and the resulting fragments will be analyzed by the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[3][10][18] A combination of 1D (¹H and ¹³C) and 2D NMR experiments will provide a complete structural picture.

¹H NMR spectroscopy will reveal the number of different types of protons, their chemical environment, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling).

Predicted ¹H NMR Chemical Shifts and Multiplicities:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H4 (furan) ~6.5d1HVinylic proton on the furan ring, adjacent to H5.
H5 (furan) ~7.4d1HVinylic proton on the furan ring, adjacent to the oxygen and H4. Deshielded due to proximity to oxygen.
CH₂ ~3.8s2HMethylene protons adjacent to the carbonyl and nitrile groups. Expected to be a singlet due to the absence of adjacent protons.
CH₃ ~2.4s3HMethyl protons on the furan ring. Expected to be a singlet.

Note: The coupling constant (J) between H4 and H5 is expected to be small (~2-3 Hz), which is typical for protons on a furan ring.[19]

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O ~185Ketone carbonyl carbon.
C5 (furan) ~143Furan carbon adjacent to oxygen.
C2 (furan) ~155Furan carbon bearing the methyl group.
C3 (furan) ~120Furan carbon attached to the carbonyl group.
C4 (furan) ~110Furan carbon with an attached proton.
C≡N ~115Nitrile carbon.[13]
CH₂ ~30Methylene carbon.
CH₃ ~14Methyl carbon.
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[3]

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Reference the spectra to the residual solvent peak or an internal standard like TMS.[18]

Integrated Data Analysis: Connecting the Pieces

The true power of this multi-technique approach lies in the integration of all spectroscopic data.

Structure Elucidation Workflow

structure_elucidation cluster_data_acquisition Data Acquisition cluster_data_interpretation Data Interpretation MS Mass Spectrometry MS_data Molecular Formula (C8H7NO2) DoU = 6 MS->MS_data Provides IR IR Spectroscopy IR_data Functional Groups: C≡N, C=O IR->IR_data Identifies NMR NMR Spectroscopy (1H, 13C, 2D) NMR_data Connectivity & Skeleton: -CH3, -CH2- Substituted Furan NMR->NMR_data Determines Structure Confirmed Structure: 3-(2-methyl-3-furyl)-3-oxopropanenitrile MS_data->Structure Integrated Analysis Confirms IR_data->Structure Integrated Analysis Confirms NMR_data->Structure Integrated Analysis Confirms

Caption: Workflow for the structural elucidation of 3-(2-methyl-3-furyl)-3-oxopropanenitrile.

2D NMR for Final Confirmation:

  • COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation between the furan protons H4 and H5, confirming their adjacent positions.

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton to its directly attached carbon. This would confirm the assignments of the protonated carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum is crucial for establishing the connectivity of quaternary carbons and piecing together the molecular fragments. Key expected correlations include:

    • The methylene protons (CH₂) to the carbonyl carbon (C=O) and the nitrile carbon (C≡N).

    • The methyl protons (CH₃) to C2 and C3 of the furan ring.

    • The furan proton H4 to C3 and C5.

    • The furan proton H5 to C3 and C4.

    • The carbonyl carbon (C=O) showing a correlation to the furan proton H4.

Conclusion: A Confirmed Structure and Future Directions

By systematically applying and integrating the data from mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, the structure of 3-(2-methyl-3-furyl)-3-oxopropanenitrile can be unambiguously confirmed. This rigorous approach to structure elucidation is fundamental to advancing the study of this and other novel chemical entities. With a confirmed structure, researchers can confidently proceed with investigations into its chemical reactivity, potential applications in medicinal chemistry, and its role as a building block in organic synthesis.

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A Technical Guide to the Biological Activity of Furan-Based β-Ketonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furan nucleus is a privileged heterocyclic scaffold, integral to numerous biologically active compounds.[1][2] When coupled with the versatile β-ketonitrile moiety, it gives rise to a class of molecules with a remarkable breadth of pharmacological potential.[3][4] This technical guide provides a comprehensive overview of the synthesis, diverse biological activities, and mechanisms of action of furan-based β-ketonitriles. We delve into their potent antitumor, antimicrobial, and anti-inflammatory properties, supported by quantitative data and structure-activity relationship analyses. Detailed experimental protocols for synthesis and biological evaluation are provided to ensure reproducibility and facilitate further research. This document serves as an essential resource for medicinal chemists and drug development professionals seeking to explore and harness the therapeutic potential of this promising compound class.

Introduction: The Strategic Fusion of Furan and β-Ketonitrile

In medicinal chemistry, the furan ring is recognized as a bioisostere for phenyl rings, offering distinct electronic and steric properties that can enhance drug-receptor interactions, improve metabolic stability, and modulate bioavailability.[5] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antibacterial, anti-inflammatory, and anticancer properties.[6][7]

The β-ketonitrile group is a key pharmacophore and a versatile synthetic intermediate.[3][4] Its unique electronic structure, characterized by a reactive methylene group flanked by two electron-withdrawing groups (keto and nitrile), makes it a powerful building block in organic synthesis and a potent hydrogen bond donor and acceptor in biological systems. β-Ketonitrile derivatives have been investigated for their therapeutic applications, including as enzyme inhibitors and anticancer agents.[3][8]

The combination of these two moieties into a single molecular architecture creates a synergistic scaffold. Furan-based β-ketonitriles are therefore of significant interest, leveraging the biological pedigree of the furan ring and the reactive and binding potential of the β-ketonitrile group to create novel therapeutic candidates.

Synthesis of Furan-Based β-Ketonitriles

The primary synthetic route to furan-based β-ketonitriles involves the Knoevenagel condensation. This reaction typically involves the base-catalyzed condensation of a furan-containing aldehyde (like furfural or its derivatives) with an active methylene compound, in this case, a β-ketonitrile such as benzoylacetonitrile.[9]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product & Purification Furfural Furan-2-carbaldehyde (or derivative) Condensation Knoevenagel Condensation Furfural->Condensation Ketonitrile β-Ketonitrile (e.g., Benzoylacetonitrile) Ketonitrile->Condensation Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Condensation facilitates Solvent Solvent (e.g., Ethanol) Solvent->Condensation Heat Reflux Heat->Condensation Product Crude Furan-based β-Ketonitrile Derivative Condensation->Product yields Purification Filtration & Recrystallization Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: General workflow for the synthesis of furan-based β-ketonitriles.

Spectrum of Biological Activities

Furan-based β-ketonitriles and closely related derivatives have demonstrated a wide array of biological activities, positioning them as promising candidates for multiple therapeutic areas.

Antitumor and Cytotoxic Activity

A significant body of research highlights the potent antiproliferative effects of furan derivatives against various human cancer cell lines.[10][11] The introduction of the β-ketonitrile functionality often enhances this activity.

Several studies have evaluated novel furan derivatives, demonstrating pronounced anti-proliferative effects at micromolar and even nanomolar concentrations.[10][12] For instance, certain furan-based compounds have shown significant cytotoxicity against cervical (HeLa), colorectal (SW620), and breast (MCF-7) cancer cell lines.[10][13]

Table 1: In Vitro Cytotoxicity of Selected Furan-Based Derivatives

Compound Class/ID Cancer Cell Line IC50 (µM) Reference
Furan Precursor 1 HeLa 0.08 [10]
Furan Derivative 24 HeLa 1.05 [10]
Furan Derivative 24 SW620 Potent Activity [10][14]
Furan-based 4 MCF-7 4.06 [12][15]
Furan-based 7 MCF-7 2.96 [12][15]
Furopyrimidine 7b A549 (Lung) 6.66 [16]
Furopyrimidine 7b HT-29 (Colon) 8.51 [16]
Furopyrimidine 7b HepG2 (Liver) 7.28 [16]

| Furan-thiazolyl-acrylonitrile 6b-g | MDA-MB-468 (Breast) | Moderate Activity |[9] |

Antimicrobial Activity

The furan nucleus is a well-established scaffold for antimicrobial agents, with nitrofurantoin being a classic example.[1][6] Furan-based compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria.[1][17] The antimicrobial action often involves the reductive activation of the compound within the bacterial cell, leading to the generation of reactive intermediates that damage microbial DNA and other macromolecules.[1][5]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Furan Derivatives

Compound/Derivative Class Gram-Positive Bacteria MIC (µg/mL) Gram-Negative Bacteria MIC (µg/mL) Reference
Nitrofurantoin Staphylococcus aureus 1.5625 - - [1]
Furanone Sulfone 26 Staphylococcus aureus 8 - - [1]
Furazolidone - - Escherichia coli 16 [1]
3-aryl-3(furan-2-yl) propanoic acid - - Escherichia coli 64 [1][2]

| Furan derivative 101 | - | - | Salmonella enterica | 0.78 |[1] |

Enzyme Inhibition

A key mechanism through which furan-based β-ketonitriles exert their effects is via the inhibition of critical enzymes involved in disease pathology.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[16] Several furan and furopyrimidine derivatives have been synthesized and shown to be potent inhibitors of VEGFR-2 kinase, with IC50 values comparable to the standard drug sorafenib.[16] This antiangiogenic activity is a primary contributor to their antitumor effects.

  • Other Kinase Inhibition: Beyond VEGFR-2, furan derivatives have been designed as inhibitors for other kinases, such as I-kappa-B kinase beta (IKKβ), which is a key regulator in the NF-κB inflammatory signaling pathway.[18]

Mechanisms of Action in Cancer

The antitumor activity of furan-based compounds is often multifactorial, involving the modulation of several key signaling pathways that control cell proliferation, survival, and apoptosis.

Suppression of Pro-Survival Signaling Pathways

Western blot analyses have revealed that potent furan derivatives can suppress critical pro-survival signaling pathways.[10][14] Specifically, compounds have been shown to promote the activity of the tumor suppressor PTEN.[10][11] Activated PTEN then proceeds to inhibit the PI3K/Akt pathway, a central node for cell growth and survival. Concurrently, these compounds can also suppress the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal and other cancers.[10][11]

G Compound Furan-based β-Ketonitrile PTEN PTEN (Tumor Suppressor) Compound->PTEN promotes PI3K PI3K Compound->PI3K inhibits Wnt Wnt/β-catenin Pathway Compound->Wnt inhibits PTEN->PI3K inhibits Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes Apoptosis Apoptosis (Programmed Cell Death) Akt->Apoptosis inhibits Wnt->Proliferation promotes

Caption: Proposed anticancer mechanism via PTEN, PI3K/Akt, and Wnt pathways.[10][11]

Induction of Apoptosis and Cell Cycle Arrest

Further mechanistic studies show that furan derivatives can induce cell death via an apoptotic cascade.[12][13] This is often confirmed by Annexin V/PI staining experiments. The pro-apoptotic effect can be mediated through the intrinsic mitochondrial pathway, evidenced by an increase in the levels of p53 and the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl-2.[12][13] Additionally, these compounds can cause cell cycle arrest, frequently at the G2/M phase, preventing cancer cells from completing mitosis and proliferating.[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of furan-based compounds is highly dependent on the nature and position of substituents on the furan ring and associated moieties.[5]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group at the 5-position of the furan ring, often enhances antibacterial and anticancer activity.[5]

  • Lipophilicity: For kinase inhibitors, appropriately lipophilic compounds tend to possess better oral bioavailability.[18]

  • Substituents on Appended Rings: In complex derivatives, such as those with additional phenyl or heterocyclic rings, the substitution pattern on these rings is critical. For ST2 inhibitors, for example, a dimethylamino group at the para-position of a phenyl ring improved inhibitory activity.[19][20]

  • Fused Ring Systems: Fusing the furan ring with other heterocycles, such as in benzofurans or furopyrimidines, can significantly enhance antiproliferative activity compared to simpler chalcone analogues.[16][21]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed, self-validating protocols for the synthesis and evaluation of furan-based β-ketonitriles.

Protocol: Synthesis of a Furan-Based β-Ketonitrile Derivative

This protocol describes a general procedure based on the Knoevenagel condensation.[9]

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted furan-2-carbaldehyde (1 mmol) and the appropriate β-ketonitrile (e.g., (4-furan-2-yl-thiazol-2-yl)-acetonitrile) (1 mmol) in ethanol (15-20 mL).

  • Catalyst Addition: Add 2-3 drops of a basic catalyst, such as piperidine, to the solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The crude product will often precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and catalyst.

  • Recrystallization: Further purify the product by recrystallizing from a suitable solvent (e.g., ethanol) to obtain the final, pure furan-based β-ketonitrile derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR, Mass Spectrometry, and Elemental Analysis.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15]

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis Seed 1. Seed cancer cells (e.g., MCF-7, 1x10^4 cells/well) in a 96-well plate. Incubate1 2. Incubate for 24h (37°C, 5% CO2). Seed->Incubate1 Treat 3. Treat cells with various concentrations of test compound. Include Vehicle (DMSO) and Untreated Controls. Incubate1->Treat Incubate2 4. Incubate for 48-72h. Treat->Incubate2 AddMTT 5. Add MTT solution (e.g., 20µL of 5 mg/mL) to each well. Incubate2->AddMTT Incubate3 6. Incubate for 2-4h. (Viable cells form formazan). AddMTT->Incubate3 Solubilize 7. Add solubilizing agent (e.g., DMSO, HCl/Isopropanol) to dissolve formazan crystals. Incubate3->Solubilize Read 8. Read absorbance (570 nm) on a microplate reader. Solubilize->Read Analyze 9. Calculate % viability vs. control and determine IC50 values. Read->Analyze

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well microtiter plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[15]

  • Compound Treatment: Prepare serial dilutions of the furan-based β-ketonitrile compounds in culture medium. After 24 hours, remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for a positive control (a known cytotoxic agent), a vehicle control (e.g., 0.5% DMSO, the solvent used for the compounds), and an untreated negative control (medium only).[15]

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[15][22]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[15]

  • Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Protocol: Antimicrobial Susceptibility (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][23]

  • Inoculum Preparation: Prepare an inoculum of the test bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth), adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[23]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The final volume in each well should be 50 or 100 µL, covering a wide concentration range.

  • Control Wells: Prepare a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).

  • Inoculation: Dilute the standardized bacterial inoculum and add it to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[1]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed when compared to the positive and negative controls.[1]

Conclusion and Future Perspectives

Furan-based β-ketonitriles represent a highly versatile and promising class of compounds for drug discovery. Their demonstrated efficacy across antitumor and antimicrobial applications, underpinned by well-defined mechanisms of action such as kinase inhibition and modulation of key cellular signaling pathways, validates their continued exploration. The synthetic accessibility via robust methods like the Knoevenagel condensation allows for the creation of diverse chemical libraries for extensive screening.

Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds. Structure-activity relationship studies will be crucial in fine-tuning the scaffold to enhance potency and selectivity for specific biological targets. The exploration of novel fused heterocyclic systems incorporating the furan-β-ketonitrile motif could yield next-generation therapeutics with improved efficacy and reduced potential for resistance.

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The Strategic Utility of 3-(2-Methyl-3-furyl)-3-oxopropanenitrile in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced therapeutic profiles is paramount. Heterocyclic compounds, particularly those containing the furan moiety, have consistently proven to be privileged scaffolds in the design of bioactive agents. Among these, 3-(2-methyl-3-furyl)-3-oxopropanenitrile, a β-ketonitrile bearing a substituted furan ring, has emerged as a highly versatile and valuable building block. Its unique trifunctional nature, comprising a reactive ketone, an activated methylene group, and a nitrile, offers a rich platform for a diverse array of chemical transformations, enabling the construction of complex molecular frameworks.

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, chemical properties, reactivity, and strategic applications of 3-(2-methyl-3-furyl)-3-oxopropanenitrile. By elucidating the underlying principles of its chemical behavior and showcasing its utility in the synthesis of medicinally relevant compounds, this guide aims to empower chemists to leverage this potent synthon in their drug discovery endeavors.

Physicochemical Properties and Spectral Characterization

PropertyValueSource
CAS Number 158386-97-1[1]
Molecular Formula C₈H₇NO₂[1]
Molecular Weight 149.15 g/mol [1]
Appearance Off-white to yellow solid (predicted)Inferred
Melting Point Not reported-
Boiling Point Not reported-
Solubility Soluble in common organic solvents (e.g., THF, CH₂Cl₂, EtOAc)Inferred

Predicted Spectral Data:

Although experimental spectra for 3-(2-methyl-3-furyl)-3-oxopropanenitrile are not published, its key spectral features can be anticipated based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl group on the furan ring, signals for the furan protons, and a singlet for the activated methylene protons adjacent to the carbonyl and nitrile groups.

  • ¹³C NMR: The spectrum will feature characteristic peaks for the carbonyl carbon, the nitrile carbon, the carbons of the furan ring, and the methyl carbon.

  • IR Spectroscopy: Key vibrational bands are anticipated for the C≡N stretch (around 2250 cm⁻¹), the C=O stretch (around 1680-1700 cm⁻¹), and C-O and C-H stretches associated with the furan ring and alkyl groups.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of 3-(2-Methyl-3-furyl)-3-oxopropanenitrile: A Step-by-Step Protocol

The most logical and widely applicable method for the synthesis of β-ketonitriles, including 3-(2-methyl-3-furyl)-3-oxopropanenitrile, is the acylation of an acetonitrile anion with a suitable acylating agent. In this case, a derivative of 2-methyl-3-furoic acid, such as its ethyl ester, serves as the ideal precursor. The following detailed protocol is based on established methodologies for similar transformations.

Part 1: Synthesis of the Precursor - Ethyl 2-Methyl-3-furoate

The synthesis of the requisite ethyl 2-methyl-3-furoate can be achieved through a multi-step sequence starting from readily available materials. A plausible route involves the formation of a substituted furan ring followed by esterification.

Experimental Protocol: Synthesis of Ethyl 2-Methyl-3-furoate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place a solution of ethyl 2-acetyl-2-hexenoate (1 equivalent) in anhydrous carbon tetrachloride.

  • Bromination: To the solution, add N-bromosuccinimide (NBS) (1 equivalent).

  • Reaction: Heat the mixture to reflux for 4 hours.

  • Work-up: After cooling to room temperature, filter the mixture to remove the succinimide. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to afford ethyl 5-ethyl-2-methyl-3-furoate.[2] Note: This provides a template for the synthesis of a substituted furoate. The synthesis of the specific precursor, ethyl 2-methyl-3-furoate, would require an analogous strategy with appropriate starting materials.

Alternatively, the precursor 2-methyl-3-furoic acid can be prepared and subsequently esterified.

Synthesis_of_Ethyl_2_Methyl_3_Furoate start Ethyl Acetoacetate intermediate1 Substituted 1,3-dicarbonyl start->intermediate1 Alkylation reagent1 Appropriate α-haloketone reagent1->intermediate1 intermediate2 Ethyl 2-Methyl-3-furoate intermediate1->intermediate2 Fiest-Benary Furan Synthesis reagent2 Acid or Base (Cyclization) reagent2->intermediate2 esterification Esterification (Ethanol, Acid catalyst) esterification->intermediate2 precursor 2-Methyl-3-furoic Acid precursor->intermediate2 Esterification

Part 2: Acylation of Acetonitrile

This step involves the deprotonation of acetonitrile to form a potent nucleophile, which then attacks the ester carbonyl of ethyl 2-methyl-3-furoate.

Experimental Protocol: Synthesis of 3-(2-Methyl-3-furyl)-3-oxopropanenitrile

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer under an inert atmosphere, prepare a solution of acetonitrile (2.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add a solution of n-butyllithium (n-BuLi) in hexanes (2.0 equivalents) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting milky suspension at -78 °C for 1 hour.

  • Acylation: To the freshly prepared lithium salt of acetonitrile, add a solution of ethyl 2-methyl-3-furoate (1.0 equivalent) in anhydrous THF dropwise, again maintaining the temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 3-(2-methyl-3-furyl)-3-oxopropanenitrile.

Synthesis_of_Target_Molecule acetonitrile Acetonitrile lithiated_acetonitrile Lithiated Acetonitrile (Nucleophile) acetonitrile->lithiated_acetonitrile Deprotonation (-78 °C, THF) nBuLi n-BuLi (strong base) nBuLi->lithiated_acetonitrile target 3-(2-Methyl-3-furyl)-3-oxopropanenitrile lithiated_acetonitrile->target Acylation furoate Ethyl 2-Methyl-3-furoate (Electrophile) furoate->target

Chemical Reactivity and Synthetic Utility

The synthetic power of 3-(2-methyl-3-furyl)-3-oxopropanenitrile lies in the differential reactivity of its functional groups. The activated methylene protons are acidic and can be readily removed by a base to generate a nucleophilic enolate. The carbonyl group is susceptible to attack by nucleophiles, and the nitrile group can participate in various cycloaddition and hydrolysis reactions. This trifunctional nature makes it a superb precursor for the synthesis of a wide range of heterocyclic compounds.

Synthesis of Pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone of medicinal chemistry, being present in numerous approved drugs. 3-(2-Methyl-3-furyl)-3-oxopropanenitrile can serve as a key three-carbon component in the construction of pyrimidine rings through condensation reactions with amidines, ureas, or guanidines.

Experimental Protocol: Synthesis of a 2-Amino-4-(2-methyl-3-furyl)-6-substituted-pyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(2-methyl-3-furyl)-3-oxopropanenitrile (1.0 equivalent) and an appropriate α,β-unsaturated ketone or aldehyde (1.0 equivalent) in ethanol.

  • Addition of Guanidine: To this solution, add guanidine hydrochloride (1.1 equivalents) and a base such as sodium ethoxide or sodium hydroxide (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the desired pyrimidine derivative.

Pyrimidine_Synthesis ketonitrile 3-(2-Methyl-3-furyl)- 3-oxopropanenitrile pyrimidine Substituted Pyrimidine ketonitrile->pyrimidine Condensation/ Cyclization guanidine Guanidine guanidine->pyrimidine

Synthesis of Pyrazole Derivatives

Pyrazoles are another class of heterocycles with significant and diverse biological activities. The 1,3-dicarbonyl-like nature of β-ketonitriles makes them excellent precursors for pyrazole synthesis through condensation with hydrazine derivatives.

Experimental Protocol: Synthesis of a 5-(2-Methyl-3-furyl)-1H-pyrazol-3-amine

  • Reaction Setup: In a round-bottom flask, dissolve 3-(2-methyl-3-furyl)-3-oxopropanenitrile (1.0 equivalent) in ethanol or acetic acid.

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for 2-4 hours, monitoring by TLC.

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure pyrazole derivative.

Pyrazole_Synthesis ketonitrile 3-(2-Methyl-3-furyl)- 3-oxopropanenitrile pyrazole Substituted Pyrazole ketonitrile->pyrazole Condensation/ Cyclization hydrazine Hydrazine hydrazine->pyrazole

Applications in Drug Discovery and Medicinal Chemistry

The true value of 3-(2-methyl-3-furyl)-3-oxopropanenitrile is realized in its application as a key intermediate in the synthesis of complex, biologically active molecules. The furan ring itself is a bioisostere for a phenyl ring, offering advantages in terms of metabolic stability and polarity.[3] The ability to rapidly construct diverse heterocyclic libraries from this building block is of immense interest to drug discovery programs.

While specific examples of marketed drugs derived directly from 3-(2-methyl-3-furyl)-3-oxopropanenitrile are not prominent in the literature, its utility is evident in its role as a precursor to more complex heterocyclic systems that are known to possess a wide range of biological activities, including but not limited to:

  • Antimicrobial and Antifungal Agents: The pyrimidine and pyrazole cores are well-established pharmacophores in the development of antimicrobial and antifungal drugs.[2][4]

  • Kinase Inhibitors: Substituted pyrimidines are frequently found in the structures of kinase inhibitors, which are a major class of anticancer drugs.[5]

  • Anti-inflammatory Agents: Furan-containing compounds have been investigated for their anti-inflammatory properties.[6]

The strategic incorporation of the 2-methyl-3-furyl moiety can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, making 3-(2-methyl-3-furyl)-3-oxopropanenitrile a valuable tool for lead optimization campaigns.

Conclusion and Future Perspectives

3-(2-Methyl-3-furyl)-3-oxopropanenitrile is a potent and versatile building block with significant potential in modern organic synthesis and drug discovery. Its trifunctional nature allows for the efficient construction of a variety of medicinally relevant heterocyclic scaffolds, including pyrimidines and pyrazoles. While detailed characterization and specific applications in late-stage clinical candidates remain to be fully documented in peer-reviewed literature, the fundamental reactivity of this compound, combined with the proven biological significance of the furan and β-ketonitrile motifs, underscores its importance.

As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical industry, the strategic use of well-designed, multifunctional building blocks like 3-(2-methyl-3-furyl)-3-oxopropanenitrile will undoubtedly play an increasingly crucial role. Further exploration of its reactivity and its application in the synthesis of novel bioactive compounds is a promising avenue for future research and development.

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reactivity of the nitrile group in 3-(2-methyl-3-furyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 3-(2-methyl-3-furyl)-3-oxopropanenitrile represents a fascinating scaffold for chemical synthesis, embodying a rich and often competing reactivity profile. As a β-ketonitrile, it possesses a strategically activated methylene bridge and an electrophilic nitrile carbon, making it a versatile precursor for a variety of molecular architectures.[1][2] However, the presence of the 2-methyl-3-furyl moiety introduces a layer of complexity; the furan ring is an electron-rich heterocycle known for its sensitivity to acid-catalyzed ring-opening and polymerization.[3][4][5][6] This guide provides a detailed exploration of the nitrile group's reactivity within this specific molecular context, offering field-proven insights into navigating its synthetic transformations, predicting potential side reactions, and optimizing experimental outcomes.

Molecular Architecture: A Duality of Reactivity

The chemical behavior of 3-(2-methyl-3-furyl)-3-oxopropanenitrile is dictated by the interplay of its constituent functional groups:

  • The β-Ketonitrile Moiety : The electron-withdrawing nature of the adjacent ketone and nitrile groups renders the intervening methylene protons acidic and susceptible to deprotonation.[1] Concurrently, the nitrile carbon is rendered highly electrophilic, inviting nucleophilic attack.[1][7][8]

  • The 2-Methyl-3-Furyl Group : This five-membered aromatic heterocycle is π-electron rich. While this property is useful in certain cycloaddition reactions, it also makes the ring susceptible to protonation, particularly at the α-carbon (C2 or C5), which can initiate irreversible ring-opening, especially under strong acidic conditions.[3][4][6][9] The methyl group at the C2 position provides some electronic stabilization but does not fully mitigate this sensitivity.

This inherent duality requires a careful and informed selection of reaction conditions to selectively transform the nitrile group while preserving the integrity of the furan ring.

General Synthesis Strategy

The parent compound is typically synthesized via a condensation reaction. A common route involves the acylation of an acetonitrile anion with an activated derivative of 2-methyl-3-furoic acid, such as an ester or acid chloride.[10][11] This modular approach is foundational for creating derivative libraries for structure-activity relationship (SAR) studies.

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_product Final Product SM1 Ethyl 2-methyl-3-furoate Acylation Nucleophilic Acylation SM1->Acylation 3. SM2 Acetonitrile Deprotonation Deprotonation of Acetonitrile SM2->Deprotonation 1. Base Strong Base (e.g., NaH, LDA) Base->Deprotonation Deprotonation->Acylation 2. Forms Acetonitrile Anion Product 3-(2-methyl-3-furyl) -3-oxopropanenitrile Acylation->Product 4. Acidic Workup

Caption: General workflow for the synthesis of the title compound.

Key Transformations of the Nitrile Group

Hydrolysis to Amides and Carboxylic Acids

The conversion of the nitrile to a primary amide and subsequently to a carboxylic acid is a fundamental transformation. However, the choice between acid- and base-catalyzed methods is critical due to the furan's instability.

Mechanistic Considerations & Field Insights:

  • Acid-Catalyzed Hydrolysis : This pathway begins with the protonation of the nitrile nitrogen, which significantly enhances the carbon's electrophilicity for attack by water.[12] Causality: While effective for many nitriles, this method poses a substantial risk for 3-(2-methyl-3-furyl)-3-oxopropanenitrile. The acidic medium required for nitrile protonation can concurrently protonate the furan ring, leading to undesired ring-opening and subsequent polymerization, drastically reducing the yield of the desired product.[4][5][6] Therefore, strong mineral acids should be avoided.

  • Base-Catalyzed Hydrolysis : This route involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[8] The reaction typically requires heat, which can promote other side reactions. However, it avoids the primary cause of furan degradation (acid catalysis) and is often the preferred method.

  • Metal-Catalyzed Hydration : Modern methods employing transition metal catalysts (e.g., ruthenium) offer a highly efficient and mild alternative for hydrating nitriles to amides, often proceeding in neutral aqueous conditions.[1] This approach is ideal as it minimizes the risk of furan ring degradation.

G cluster_main Acid-Catalyzed Hydrolysis Mechanism cluster_side Side Reaction Start R-C≡N ProtonatedNitrile R-C≡N⁺-H Start->ProtonatedNitrile + H⁺ WaterAttack [R-C(OH₂⁺)=NH] ProtonatedNitrile->WaterAttack + H₂O ImidicAcid R-C(OH)=NH (Imidic Acid) WaterAttack->ImidicAcid - H⁺ Amide R-C(=O)NH₂ (Amide) ImidicAcid->Amide Tautomerization Furan Furan Ring RingOpening Ring-Opened Polymeric Byproducts Furan->RingOpening + H⁺ (Undesirable)

Caption: Acid-catalyzed hydrolysis pathway and competing furan degradation.

Experimental Protocol: Ruthenium-Catalyzed Hydration to β-Ketoamide

This protocol is adapted from established methods for β-ketonitriles and is designed to be mild enough to preserve the furan ring.[1]

  • Setup : In a sealed pressure tube, combine 3-(2-methyl-3-furyl)-3-oxopropanenitrile (1.0 eq), a ruthenium catalyst such as [RuCl₂(p-cymene)]₂ (0.02 eq), and a suitable ligand like 1,3,5-triaza-7-phosphaadamantane (PTA) (0.08 eq).

  • Solvent : Add deionized water as the solvent.

  • Reaction : Seal the tube and stir the mixture vigorously at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup : After cooling to room temperature, extract the aqueous mixture with ethyl acetate (3x).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-(2-methyl-3-furyl)-3-oxopropanamide.

Method Catalyst/Reagent Conditions Primary Product Key Challenge
Acid-CatalyzedH₂SO₄ (aq)50-70 °CCarboxylic AcidHigh risk of furan ring opening and polymerization.[4][6]
Base-CatalyzedNaOH (aq)80-100 °CCarboxylate SaltRequires heating; potential for other base-mediated side reactions.
Metal-CatalyzedRu-based catalystWater, 80-100 °CAmideRequires specialized catalyst; offers high selectivity and yield.[1]
Reduction to Primary Amines

Reduction of the nitrile group yields a primary amine, a valuable functional group in drug development.

Mechanistic Considerations & Field Insights:

The primary challenge in the reduction of 3-(2-methyl-3-furyl)-3-oxopropanenitrile is the lack of selectivity. Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are highly effective for reducing nitriles to primary amines but will simultaneously reduce the ketone to a secondary alcohol.[7][8][12]

Causality: The mechanism involves nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, followed by a second hydride addition to the intermediate imine.[8] The ketone, also an electrophilic carbonyl, reacts readily with the same reagent. Achieving selective reduction of the nitrile is non-trivial and would likely require a multi-step sequence involving protection of the ketone, reduction of the nitrile, and subsequent deprotection.

G Start 3-(2-methyl-3-furyl) -3-oxopropanenitrile Reagent LiAlH₄, then H₂O workup Start->Reagent Nitrile Nitrile Group (-C≡N) Start->Nitrile Ketone Ketone Group (C=O) Start->Ketone Product 4-amino-1-(2-methyl-3-furyl) -butan-1-ol Reagent->Product Amine Primary Amine (-CH₂NH₂) Product->Amine Alcohol Secondary Alcohol (-CHOH) Product->Alcohol

Caption: Non-selective reduction of both nitrile and ketone groups.

Experimental Protocol: LiAlH₄ Reduction

  • Setup : To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 3-(2-methyl-3-furyl)-3-oxopropanenitrile (1.0 eq) in anhydrous THF dropwise.

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitor by TLC).

  • Quenching : Cool the reaction mixture to 0 °C and quench cautiously by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Workup : Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Purification : Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino alcohol. Further purification can be achieved via chromatography or distillation.

Reducing Agent Stoichiometry (eq.) Expected Product Selectivity
LiAlH₄>2.04-amino-1-(2-methyl-3-furyl)butan-1-olNone; both nitrile and ketone are reduced.[7][8]
H₂/Raney NiCatalytic4-amino-1-(2-methyl-3-furyl)butan-1-olNone; catalytic hydrogenation will also reduce both groups.
Cycloaddition Reactions

The furan ring's diene character allows it to participate in cycloaddition reactions, a powerful tool for building molecular complexity.

Mechanistic Considerations & Field Insights:

Furan can act as a 4π component in [4+2] Diels-Alder reactions.[3][13] The reactivity of the furan ring in this context is influenced by its substituents. The electron-withdrawing 3-oxopropanenitrile group at the C3 position will decrease the electron density of the furan ring, making it less reactive towards electron-poor dienophiles. However, reactions with highly reactive dienophiles are still feasible.

Causality: The low aromaticity of furan compared to benzene allows it to engage in reactions that temporarily disrupt the aromatic system.[13] The outcome and feasibility of a Diels-Alder reaction will depend on a delicate balance between the electronics of the furan, the dienophile, and the reaction conditions (often requiring heat or Lewis acid catalysis), which again must be chosen carefully to avoid furan degradation.

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride

  • Setup : Dissolve 3-(2-methyl-3-furyl)-3-oxopropanenitrile (1.0 eq) and maleic anhydride (1.1 eq) in a minimal amount of a suitable solvent like toluene or xylene in a round-bottom flask equipped with a reflux condenser.

  • Reaction : Heat the mixture to reflux. The reaction progress should be monitored by ¹H NMR or TLC to observe the disappearance of starting materials and the formation of the characteristic signals for the oxa-bridged cycloadduct.

  • Isolation : Upon completion, cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration. If it remains in solution, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Conclusion

The is a study in controlled synthesis. While it undergoes the canonical reactions of β-ketonitriles—including hydrolysis, reduction, and nucleophilic additions—every transformation must be planned with the inherent sensitivity of the furan ring in mind. Mild, often metal-catalyzed, conditions are preferable for transformations like hydrolysis to avoid acid-induced decomposition. Reductions and organometallic additions are complicated by a lack of selectivity, often requiring protecting group strategies for precise outcomes. By understanding the causality behind these competing reactivities, researchers can unlock the full synthetic potential of this versatile building block, paving the way for novel applications in medicinal chemistry and materials science.

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A Technical Guide to the Stability and Degradation Pathways of 3-(2-methyl-3-furyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability and elucidating the degradation pathways of 3-(2-methyl-3-furyl)-3-oxopropanenitrile. As a novel chemical entity, specific degradation data is not publicly available; therefore, this document leverages established principles of physical organic chemistry and regulatory guidelines on stability testing to construct a predictive and actionable analytical strategy. The guide details forced degradation methodologies, development of stability-indicating analytical methods, and predicted degradation pathways based on the compound's constituent functional groups: a substituted furan ring and an α-cyanoketone moiety. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of new chemical entities.

Introduction to Stability Assessment

The evaluation of a compound's intrinsic stability is a critical pillar in chemical and pharmaceutical development.[1][2] Stability data informs selection of storage conditions, formulation development, and the identification of potential impurities that may arise during the product's lifecycle.[1] For a novel molecule such as 3-(2-methyl-3-furyl)-3-oxopropanenitrile, a systematic approach is required, beginning with forced degradation studies, also known as stress testing.[3][4]

Forced degradation studies deliberately expose the compound to harsh conditions—such as acid, base, oxidation, light, and heat—to accelerate decomposition.[1][5] The primary objectives of these studies are threefold:

  • To identify likely degradation products and establish their structures.

  • To elucidate potential degradation pathways and mechanisms.[2][4]

  • To develop and validate a stability-indicating analytical method (SIM) , which is capable of separating the parent compound from all significant degradation products.[2][3]

This process is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the safety and efficacy of pharmaceutical products.[6][7][8]

Predicted Stability Profile based on Molecular Structure

The structure of 3-(2-methyl-3-furyl)-3-oxopropanenitrile contains two key functional groups that are predicted to be the primary sites of instability: the furan ring and the α-cyanoketone system.

  • Furan Ring: Furan is a five-membered aromatic heterocycle, but its aromaticity is modest, rendering it susceptible to degradation, particularly under acidic and oxidative conditions.[9]

    • Acid Sensitivity: In the presence of strong acid, the furan ring is prone to protonation, which can lead to ring-opening reactions, forming dicarbonyl species.[10] The electron-donating methyl group at the C2 position may slightly influence the regioselectivity of protonation but is unlikely to prevent degradation.

    • Oxidative Lability: Furan and its derivatives are highly susceptible to oxidation, which can lead to ring cleavage and the formation of various oxidized products like 1,4-dicarbonyls or carboxylic acids.[11][12][13] This degradation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[13]

  • α-Cyanoketone Moiety: This functionality contains both a ketone and a nitrile group, which are susceptible to hydrolysis.

    • Hydrolysis: The nitrile group can be hydrolyzed under both acidic and basic conditions, first to an amide and subsequently to a carboxylic acid.[14][15] The ketone is generally stable but can participate in reactions, and the entire moiety could be susceptible to nucleophilic attack. Basic hydrolysis of related α-substituted nitriles has been shown to proceed via initial attack on the nitrile group.[16]

Forced Degradation (Stress Testing) Experimental Design

A systematic forced degradation study is essential to probe the vulnerabilities identified above. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary and tertiary degradation products are not overly represented.[5]

General Workflow

The following diagram outlines a typical workflow for a forced degradation study, from stress condition exposure to data analysis.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis & Elucidation cluster_3 Outcome A Stock Solution of 3-(2-methyl-3-furyl)-3-oxopropanenitrile B Acid Hydrolysis (e.g., 0.1 M HCl) A->B Expose C Base Hydrolysis (e.g., 0.1 M NaOH) A->C Expose D Oxidation (e.g., 3% H₂O₂) A->D Expose E Photolysis (ICH Q1B) A->E Expose F Thermal (e.g., 80°C) A->F Expose G Sample Quenching & Neutralization B->G C->G D->G E->G F->G H HPLC-DAD-MS Analysis (Stability-Indicating Method) G->H Inject I Characterize Degradants (MS/MS, NMR) H->I Analyze Data J Identify Degradation Pathways & Propose Mechanisms I->J

Caption: Workflow for Forced Degradation Studies.

Detailed Experimental Protocols

Materials:

  • 3-(2-methyl-3-furyl)-3-oxopropanenitrile (API)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂, 30%)

  • Formic acid or Ammonium acetate (for mobile phase)

Protocol 1: Hydrolytic Degradation

  • Preparation: Prepare a 1 mg/mL stock solution of the API in a 50:50 acetonitrile:water mixture.

  • Acidic Condition: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Basic Condition: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Neutral Condition: To 1 mL of the stock solution, add 1 mL of water.

  • Incubation: Store all three solutions at 60°C.[5] Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).

  • Quenching: For the acid sample, neutralize with an equimolar amount of NaOH. For the base sample, neutralize with an equimolar amount of HCl.

  • Analysis: Dilute the quenched samples with mobile phase to a suitable concentration (e.g., 0.1 mg/mL) and analyze immediately via HPLC.

Protocol 2: Oxidative Degradation

  • Preparation: Prepare a 1 mg/mL stock solution of the API.

  • Exposure: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

  • Incubation: Store the solution at room temperature, protected from light. Withdraw aliquots at time points (e.g., 2, 6, 12, 24 hours).

  • Analysis: Dilute samples and analyze directly. No quenching is typically required, but if the reaction is rapid, it can be stopped by adding a small amount of sodium bisulfite solution.

Protocol 3: Photolytic Degradation

  • Reference: Follow the guidelines outlined in ICH Q1B.[17]

  • Preparation: Place solid API powder and a 1 mg/mL solution of the API into chemically inert, transparent containers.

  • Control: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Place both sets of samples in a calibrated photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the exposed samples and dark controls by HPLC.

Protocol 4: Thermal Degradation

  • Preparation: Place solid API in a sealed, clear glass vial.

  • Exposure: Place the vial in a calibrated oven at a temperature above the accelerated stability testing condition (e.g., 80°C).[18]

  • Analysis: At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

Analytical Strategy: Stability-Indicating Method (SIM)

The cornerstone of a stability study is a validated Stability-Indicating Method (SIM), typically a High-Performance Liquid Chromatography (HPLC) method.[3] The method must be able to separate the parent compound from its degradation products, process impurities, and any other components in the sample matrix.

HPLC-DAD-MS Method Development

A reversed-phase HPLC method coupled with a Photodiode Array (PDA/DAD) detector and a Mass Spectrometer (MS) is the preferred platform.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a good starting point.

  • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 95% B) over 20-30 minutes to ensure elution of all components.

  • DAD Detection: Monitor at multiple wavelengths, including the λmax of the parent compound, to detect degradants that may have different chromophores. The DAD can also be used for peak purity analysis.

  • MS Detection: An electrospray ionization (ESI) source in both positive and negative modes should be used to obtain the mass-to-charge ratio (m/z) of the parent peak and any new peaks that appear in the stressed samples. This is crucial for the initial identification of degradants.[19]

Predicted Degradation Pathways

Based on the known chemistry of furan and α-cyanoketone functionalities, the following degradation pathways are proposed. These hypotheses must be confirmed by structural elucidation of the degradants observed in the stress studies.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation M0 3-(2-methyl-3-furyl)-3-oxopropanenitrile C₁₀H₇NO₂ MW: 173.17 D1 Amide Intermediate C₁₀H₉NO₃ MW: 191.18 M0->D1 H⁺ or OH⁻, H₂O (Nitrile Hydrolysis) D3 Ring-Opened Dicarbonyl C₁₀H₉NO₄ MW: 207.18 M0->D3 [O] (e.g., H₂O₂) (Furan Ring Opening) D2 Carboxylic Acid Degradant C₁₀H₈O₄ MW: 192.17 D1->D2 H⁺ or OH⁻, H₂O (Amide Hydrolysis)

Caption: Predicted Major Degradation Pathways.

  • Hydrolytic Pathway (Acid/Base Catalyzed): The primary hydrolytic attack is expected at the nitrile carbon.

    • Step 1: Hydrolysis of the nitrile to form the corresponding amide intermediate (D1).

    • Step 2: Further hydrolysis of the amide to yield the carboxylic acid degradant (D2).

  • Oxidative Pathway: The electron-rich furan ring is the most likely site for oxidative attack.

    • Step 1: Oxidation leads to the cleavage of the furan ring, potentially forming a reactive enedione or related 1,4-dicarbonyl species (D3).[11][12] These products may be unstable and could undergo further reactions or polymerization.[13]

Data Interpretation and Reporting

All analytical data from the forced degradation studies should be systematically tabulated to facilitate comparison and interpretation. A mass balance calculation should be performed to ensure that the sum of the parent compound and all major degradants accounts for close to 100% of the initial amount, confirming that no major non-chromophoric degradants were missed.

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress ConditionDuration% Assay of Parent% Area of Major Degradant 1% Area of Major Degradant 2Mass Balance (%)
0.1 M HCl, 60°C24 h85.212.1 (D2)-97.3
0.1 M NaOH, 60°C12 h89.58.9 (D1)-98.4
3% H₂O₂, RT6 h82.115.3 (D3)-97.4
Photolytic (ICH Q1B)-98.5< 0.5-99.0
Thermal (80°C, solid)7 days99.1< 0.5-99.6

Conclusion and Recommendations

This guide outlines a comprehensive strategy for assessing the stability of 3-(2-methyl-3-furyl)-3-oxopropanenitrile. Based on its chemical structure, the compound is predicted to be most susceptible to degradation under acidic, basic, and oxidative conditions, primarily involving hydrolysis of the nitrile group and oxidative opening of the furan ring. It is predicted to have good stability against photolytic and thermal stress in the solid state.

The successful execution of the described forced degradation studies and the development of a validated stability-indicating HPLC-MS method are paramount. The resulting data will form the foundation for understanding the compound's intrinsic stability, guiding formulation development to minimize degradation, and establishing appropriate storage conditions and shelf-life specifications.

References

  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2023).
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • Merino, P. (2015). Oxidative Cleavage of Furans. Organic Reactions, 87.
  • NIH. (n.d.).
  • Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • Jetir.Org. (n.d.). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS.
  • Pharmaguideline. (n.d.).
  • ECA Academy - gmp-compliance.org. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline).
  • Wiley Online Library. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
  • ICH. (n.d.). Q1A R2 - ICH GUIDELINE.
  • PubMed Central. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries.
  • European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • PubMed. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
  • Semantic Scholar. (2015).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
  • National Laboratory of the Rockies. (n.d.). Experimental and Theoretical Study of Oxidative Stability of Alkylated Furans Used as Gasoline Blend Components.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.).
  • PubMed Central. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact.
  • PubMed. (2000).
  • MDPI. (n.d.).
  • OUCI. (2021). Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups.
  • Agilent. (n.d.). ANALYsIs of fuRANIC CoMpouNds IN TRANsfoRMER oIL bY AGILENT 1290 INfINITY bINARY uHpLC.
  • FDA. (n.d.).
  • MDPI. (n.d.). RETRACTED: Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems.
  • ResearchGate. (2025).
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  • ResearchGate. (2025).
  • Save My Exams. (2025). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note.
  • NIH. (2023).
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  • Wikipedia. (n.d.). Furan.
  • Chemistry Stack Exchange. (2017). Mechanism for basic hydrolysis of α-chloronitrile to ketone?.
  • PubMed. (n.d.).
  • YouTube. (2021). Hydrolysis to Ketones [ORGANIC CHEMISTRY] Klein Problem 20.63.
  • YouTube. (2023). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes.
  • YouTube. (2012). Organic Mechanism - Cyanohydrin to alpha-Hydroxy Carboxylic Acid 001.

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An In-Depth Technical Guide to the Physical Properties of 3-(2-Methyl-3-furyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methyl-3-furyl)-3-oxopropanenitrile, a substituted furan derivative, presents a unique molecular architecture of interest in medicinal chemistry and organic synthesis. The presence of a furan ring, a ketone, and a nitrile group within a compact structure suggests a wide range of potential chemical transformations and biological activities. Furan derivatives, in general, are significant scaffolds in drug discovery, known to exhibit diverse pharmacological properties. This guide provides a comprehensive overview of the known physical properties of this compound, offering a foundational understanding for its application in research and development.

Molecular and Chemical Identity

Molecular Structure:

The structure of 3-(2-methyl-3-furyl)-3-oxopropanenitrile consists of a furan ring substituted with a methyl group at the 2-position and a 3-oxopropanenitrile group at the 3-position.

Caption: Molecular structure of 3-(2-methyl-3-furyl)-3-oxopropanenitrile.

Chemical Identifiers:

IdentifierValue
CAS Number 158386-97-1[1][2]
Molecular Formula C₈H₇NO₂[2][]
Molecular Weight 149.15 g/mol [2]
IUPAC Name 3-(2-methylfuran-3-yl)-3-oxopropanenitrile[1]

Physicochemical Properties

A summary of the key physicochemical properties of 3-(2-methyl-3-furyl)-3-oxopropanenitrile is provided below. These properties are fundamental for designing experimental conditions, including reaction setups, purification methods, and formulation strategies.

PropertyValueSource
Melting Point 95 °C[2]
Boiling Point (Predicted) 284.0 ± 30.0 °C[2]
Density (Predicted) 1.147 ± 0.06 g/cm³[2]
pKa (Predicted) 7.28 ± 0.10[2]

Expert Insights: The reported melting point of 95 °C suggests that the compound is a solid at room temperature. The predicted boiling point has a wide range, which is common for in silico estimations. For applications requiring distillation, an experimental determination of the boiling point, potentially under reduced pressure to avoid decomposition, is highly recommended. The predicted pKa suggests the methylene protons adjacent to the ketone and nitrile groups may exhibit some acidity, a crucial consideration for base-mediated reactions.

Experimental Protocols for Property Determination

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the crystalline 3-(2-methyl-3-furyl)-3-oxopropanenitrile is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

G cluster_0 Melting Point Determination Workflow Sample Preparation Sample Preparation Apparatus Setup Apparatus Setup Sample Preparation->Apparatus Setup Controlled Heating Controlled Heating Apparatus Setup->Controlled Heating Observation & Recording Observation & Recording Controlled Heating->Observation & Recording

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Experimental)

Given the high predicted boiling point, determination under vacuum is advisable to prevent thermal degradation.

Methodology: Vacuum Distillation

  • Apparatus Setup: A small-scale vacuum distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer.

  • Sample Introduction: The compound is placed in the distillation flask with a boiling chip or a magnetic stir bar.

  • Evacuation: The system is evacuated to a stable, known pressure.

  • Heating: The distillation flask is heated gently.

  • Data Recording: The temperature at which the liquid boils and the corresponding pressure are recorded. This can be repeated at different pressures to establish a boiling point curve.

Solubility Profile

Expected Solubility:

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Likely to be soluble due to the polar nature of the ketone and nitrile functional groups.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to have moderate to good solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Likely to have limited solubility due to the overall polarity of the molecule.

  • Water: Solubility is expected to be low, a common characteristic for many organic compounds of this size.

Experimental Protocol: Qualitative Solubility Testing

  • Solvent Selection: A range of representative solvents (e.g., water, ethanol, acetone, toluene, DMSO) is chosen.

  • Sample Addition: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube.

  • Solvent Addition: The selected solvent (e.g., 1 mL) is added to the test tube.

  • Observation: The mixture is agitated, and the solubility is observed at room temperature. If the compound dissolves, it is recorded as soluble. If not, the mixture can be gently warmed to assess temperature effects on solubility.

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation and purity assessment of 3-(2-methyl-3-furyl)-3-oxopropanenitrile. Although specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the methyl protons, and the methylene protons. The chemical shifts and coupling constants will be indicative of their electronic environments.

Expected ¹H NMR Signals:

ProtonsExpected Chemical Shift (ppm)Multiplicity
Furan-H~6.0-7.5d, d
Methylene (-CH₂-)~3.5-4.5s
Methyl (-CH₃)~2.0-2.5s

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

Expected ¹³C NMR Signals:

CarbonExpected Chemical Shift (ppm)
Carbonyl (C=O)~180-200
Furan carbons~110-150
Nitrile (C≡N)~115-125
Methylene (-CH₂-)~30-40
Methyl (-CH₃)~10-20
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
C≡N (Nitrile)~2210-2260Medium
C=O (Ketone)~1680-1720Strong
C=C (Furan ring)~1500-1600Medium
C-H (sp² and sp³)~2850-3100Medium-Strong
C-O (Furan ring)~1000-1300Strong

Expert Insights on Spectroscopic Analysis: The precise chemical shifts in NMR and absorption frequencies in IR can be influenced by the solvent used and the electronic interplay between the functional groups. For unambiguous assignment, two-dimensional NMR techniques such as COSY and HSQC would be invaluable.

Conclusion

This technical guide consolidates the available physical property data for 3-(2-methyl-3-furyl)-3-oxopropanenitrile and provides a framework for its experimental characterization. While some key data points, particularly experimental boiling points, specific solubility values, and detailed spectroscopic analyses, are not yet widely reported in the public domain, the information presented here offers a solid foundation for researchers and scientists. The unique combination of a substituted furan, a ketone, and a nitrile functional group makes this compound a promising candidate for further investigation in synthetic and medicinal chemistry. Rigorous experimental determination of its physical and spectroscopic properties will be crucial for unlocking its full potential.

References

  • Matrix Fine Chemicals GmbH. 3-(2-METHYLFURAN-3-YL)-3-OXOPROPANENITRILE | CAS 158386-97-1. [Link]

  • PubChem. 3-(Furan-3-yl)-3-oxopropanenitrile. [Link]

Sources

3-(2-methyl-3-furyl)-3-oxopropanenitrile safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-(2-methyl-3-furyl)-3-oxopropanenitrile

Abstract

This document provides a comprehensive technical guide on the safety and handling of 3-(2-methyl-3-furyl)-3-oxopropanenitrile, a heterocyclic ketone and nitrile compound. Due to the absence of a specific, publicly available Safety Data Sheet (SDS), this guide synthesizes data from structurally analogous compounds and authoritative toxicological literature to establish a robust framework for its safe use in a research and development setting. The core focus is on understanding the hazards derived from its constituent functional groups—the furan ring and the oxopropanenitrile moiety—to inform risk assessment, define appropriate personal protective equipment (PPE), and establish clear protocols for handling, storage, and emergency response. This guide is intended for researchers, chemists, and drug development professionals who may handle this or similar novel compounds.

Section 1: Hazard Identification and Analysis

The risk profile for 3-(2-methyl-3-furyl)-3-oxopropanenitrile is constructed by analyzing its primary structural features. The molecule combines a substituted furan ring, known for potential metabolic activation to toxic species, and an α-keto nitrile functionality, which is associated with acute toxicity.

Inferred Hazards from Structural Analogs

A close structural analog, 3-(furan-3-yl)-3-oxopropanenitrile, provides the most direct GHS classification data. According to its PubChem entry, the following hazards are identified[1]:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

Therefore, it is prudent to assume 3-(2-methyl-3-furyl)-3-oxopropanenitrile shares this hazard profile.

Toxicological Concerns of the Furan Moiety

The furan ring is not benign. Numerous studies have established that furan and its derivatives can undergo metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form reactive intermediates such as epoxides or cis-enedialdehydes[2][3]. These metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to hepatotoxicity and potential carcinogenicity[2][3][4]. The European Food Safety Authority (EFSA) has confirmed that exposure to furan in food could lead to possible long-term liver damage and cancer[5]. While the specific metabolism of 3-(2-methyl-3-furyl)-3-oxopropanenitrile has not been studied, the presence of the furan ring necessitates handling it as a potential hepatotoxin and carcinogen.

Toxicological Concerns of the Oxopropanenitrile Moiety

The oxopropanenitrile group also presents significant hazards. Nitriles are a class of organic compounds that can be metabolized to release the cyanide ion, which is a potent inhibitor of cellular respiration. Aliphatic nitriles are generally considered more likely to metabolize to free cyanide than aryl nitriles[6]. Furthermore, guidance for the disposal of generic 3-oxopropanenitrile confirms its acute toxicity via oral, dermal, and inhalation routes, as well as its capacity to cause serious skin and eye irritation.

Summary of Hazards

The combined data strongly suggest that 3-(2-methyl-3-furyl)-3-oxopropanenitrile should be treated as a hazardous substance with multiple routes of toxicity.

Hazard ClassGHS PictogramInferred Hazard StatementBasis of Concern
Acute Toxicity (Oral, Dermal, Inhalation)

Harmful if swallowed, in contact with skin, or if inhaled.Data from 3-(furan-3-yl)-3-oxopropanenitrile[1]; General toxicity of nitriles[6].
Skin Corrosion/Irritation

Causes skin irritation.Data from 3-(furan-3-yl)-3-oxopropanenitrile[1].
Serious Eye Damage/Irritation

Causes serious eye irritation.Data from 3-(furan-3-yl)-3-oxopropanenitrile[1].
Organ Toxicity (Liver)

Suspected of causing damage to the liver through prolonged or repeated exposure.Established hepatotoxicity of furan-containing compounds[2][3][4][5].
Carcinogenicity

Suspected of causing cancer.Carcinogenic potential of furan metabolites[3][5][7].

Section 2: Exposure Controls & Personal Protective Equipment (PPE)

A systematic approach based on the hierarchy of controls is mandatory to minimize exposure.

Engineering Controls

All work involving 3-(2-methyl-3-furyl)-3-oxopropanenitrile, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood.[8] The fume hood provides essential containment of airborne powders and vapors, representing the primary engineering control to prevent inhalation exposure. An emergency eyewash station and safety shower must be immediately accessible in the work area.[9][10]

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable. The selection is based on the compound's acute toxicity and irritant properties.

Protection TypeSpecificationRationale and Causality
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A full-face shield should be worn over safety glasses when handling larger quantities (>1 g) or if there is a risk of splashing.Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.[11]
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 4-5 mil). For prolonged contact or handling of concentrated solutions, double-gloving is required.Prevents dermal absorption, a known route of acute toxicity.[1] Nitrile provides good resistance against a range of organic chemicals.
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. For larger scale operations, a chemical-resistant apron over the lab coat is recommended.Protects skin from contamination and prevents the transfer of the chemical outside the laboratory.[11]
Respiratory Protection Not typically required when work is performed within a certified fume hood. If a fume hood is not available or fails, or during a large spill cleanup, a NIOSH-approved respirator with organic vapor/particulate cartridges is mandatory.[11][12] Note: Use of a respirator requires prior medical clearance and fit-testing.Prevents inhalation, a known route of acute toxicity. The fume hood is the primary control; respirators are for non-routine and emergency situations.[13]

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols is essential for mitigating the risks associated with this compound.

Step-by-Step Handling Protocol (Solid Compound)
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as specified in Section 2.2.

  • Designate Area: Clearly designate a specific area within the fume hood for handling the compound to prevent cross-contamination.

  • Weighing: If weighing the solid, do so on a weigh paper or in a tared container within the fume hood. Avoid any actions that could generate dust. Use a spatula to carefully transfer the solid.

  • Solution Preparation: To prepare a solution, add the solvent to the container with the pre-weighed solid. Do not add the solid to a large volume of solvent, as this can increase the risk of splashing. Cap the container and mix using a vortex or stirrer.

  • Post-Handling: After use, decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol) followed by soap and water. All contaminated materials (weigh paper, gloves, wipes) must be disposed of as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Storage Requirements
  • Container: Store in a tightly sealed, clearly labeled container.[9][14]

  • Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals. A refrigerator (2-8°C) is suitable for long-term storage to maintain stability.[11][15]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, to prevent potentially violent reactions.[6][11][16]

Section 4: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11][15]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Wash with soap and water. Seek immediate medical attention.[11][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Spill Response Protocol

The response depends on the scale of the spill.

Minor Spill (Contained within a fume hood, <1 gram)

  • Alert others in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.

  • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. Avoid creating dust.

  • Decontaminate the area with a solvent (e.g., ethanol) and then clean with soap and water.

  • Dispose of all cleanup materials as hazardous waste.

Major Spill (Outside of a fume hood, >1 gram, or any spill of a volatile solution)

  • Evacuate: Immediately evacuate all non-essential personnel from the area and restrict access.

  • Ventilate: If safe to do so, increase ventilation by ensuring fume hoods are running. Do not attempt to open windows if it increases personal exposure risk.

  • Report: From a safe location, call your institution's Environmental Health and Safety (EHS) department or emergency response team. Provide the chemical name, location, and estimated quantity of the spill.[17]

  • Do Not Attempt Cleanup: A major spill requires trained emergency responders with appropriate respiratory protection and spill control equipment.

Emergency Response Workflow

Spill_Response_Workflow spill Chemical Spill Occurs assess Assess Spill Size & Location spill->assess minor_spill Minor Spill (<1g, in fume hood) assess->minor_spill Small & Contained major_spill Major Spill (>1g, outside hood) assess->major_spill Large or Uncontained alert_minor Alert Area Personnel minor_spill->alert_minor evacuate Evacuate Area Restrict Access major_spill->evacuate don_ppe Don Appropriate PPE alert_minor->don_ppe contain Contain with Absorbent don_ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose_minor Dispose of as Hazardous Waste decontaminate->dispose_minor report Call EHS / Emergency Response (911) evacuate->report await_response Await Trained Responders report->await_response

Caption: Workflow for responding to a chemical spill.

Section 5: Disposal and Decontamination

All waste containing 3-(2-methyl-3-furyl)-3-oxopropanenitrile, including contaminated PPE, spill cleanup materials, and reaction residues, must be treated as hazardous waste.

  • Waste Collection: Collect waste in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.

  • Decontamination: For laboratory equipment, a thorough rinse with a suitable organic solvent (e.g., ethanol, acetone) followed by washing with soap and water is recommended. For potential neutralization of small quantities of nitrile waste in a laboratory setting, alkaline hydrolysis can be considered. This process converts the toxic nitrile group to a less toxic carboxylate salt. This procedure should only be performed by trained personnel following a specific, validated protocol within a fume hood.

Section 6: Toxicological Profile & Mechanistic Insights

Understanding the basis of the compound's toxicity reinforces the need for caution. The primary concern stems from the metabolic activation of the furan ring.

Furan Ring Metabolic Activation

The furan ring can be oxidized by Cytochrome P450 enzymes (CYPs) in the liver. This oxidation generates a highly reactive and unstable epoxide intermediate. This epoxide can then rearrange to form cis-2-butene-1,4-dial, a reactive dialdehyde.[2][3] This electrophilic species readily reacts with nucleophilic sites on cellular macromolecules, such as proteins and DNA, leading to cytotoxicity, immunotoxicity, and genotoxicity, which can culminate in liver damage and cancer.[3][4]

Furan_Metabolism cluster_0 In the Liver Furan Furan Moiety CYP450 Cytochrome P450 Oxidation Furan->CYP450 Intermediate Reactive Intermediate (cis-enedialdehyde) CYP450->Intermediate Macromolecules Cellular Macromolecules (Proteins, DNA) Intermediate->Macromolecules Covalent Binding Toxicity Hepatotoxicity & Carcinogenicity Macromolecules->Toxicity

Caption: Metabolic activation pathway of the furan moiety.

Conclusion

While 3-(2-methyl-3-furyl)-3-oxopropanenitrile lacks specific toxicological data, a thorough analysis of its chemical structure provides a clear and compelling case for handling it as a hazardous material. The primary risks of acute toxicity (all routes), skin/eye irritation, and long-term organ damage (hepatotoxicity, carcinogenicity) are inferred from its oxopropanenitrile and furan moieties. Strict adherence to the engineering controls, PPE requirements, and handling protocols outlined in this guide is mandatory to ensure the safety of all laboratory personnel.

References

  • Ju, C., & Li, J. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 429-438. ([Link])

  • Peterson, L. A. (n.d.). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. ([Link])

  • Al-Serori, H. A., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4). ([Link])

  • Wikipedia. (n.d.). Furan. ([Link])

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Methodological & Application

Application Notes & Protocols for the Synthesis of 3-(2-methyl-3-furyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-(2-methyl-3-furyl)-3-oxopropanenitrile, a valuable β-ketonitrile intermediate for heterocyclic synthesis in medicinal chemistry. The protocol is centered around a crossed Claisen condensation, a robust method for carbon-carbon bond formation.[1][2][3] We will detail the preparation of the key precursor, an ester of 2-methyl-3-furoic acid, and its subsequent condensation with acetonitrile. This guide offers in-depth explanations for experimental choices, detailed step-by-step protocols, and methods for characterization and purification, ensuring scientific integrity and reproducibility.

Introduction

The 3-oxo-3-(heteroaryl)propanenitrile scaffold is a cornerstone in the synthesis of a diverse array of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles.[4] These motifs are prevalent in pharmacologically active molecules, making the efficient synthesis of their precursors a critical endeavor in drug discovery. 3-(2-methyl-3-furyl)-3-oxopropanenitrile, in particular, serves as a versatile building block, combining the reactive functionalities of a ketone and a nitrile with the unique electronic and steric properties of the 2-methylfuran moiety. The synthetic strategy presented herein is adapted from established protocols for analogous furan-based β-ketonitriles and is grounded in the principles of the Claisen condensation.[5][6][7]

Reaction Scheme

The overall synthetic pathway can be visualized as a two-stage process: 1) Preparation of the 2-methyl-3-furoate ester precursor, and 2) The core Claisen condensation reaction.

Synthetic_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Claisen Condensation 2-methyl-3-furoic_acid 2-Methyl-3-furoic Acid Ester Ethyl 2-methyl-3-furoate 2-methyl-3-furoic_acid->Ester EtOH, H₂SO₄ (cat.) Reflux Product 3-(2-methyl-3-furyl)-3-oxopropanenitrile Ester->Product 1. NaH, Toluene 2. Acetonitrile 3. Acidic Workup Acetonitrile Acetonitrile

Caption: Overall synthetic workflow for 3-(2-methyl-3-furyl)-3-oxopropanenitrile.

Part 1: Synthesis of Ethyl 2-methyl-3-furoate (Precursor)

The synthesis of the target β-ketonitrile begins with the preparation of a suitable ester precursor, ethyl 2-methyl-3-furoate. This is achieved through a classic Fischer esterification of 2-methyl-3-furoic acid.

Protocol 1: Fischer Esterification

Materials:

  • 2-Methyl-3-furoic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether or Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-3-furoic acid in an excess of absolute ethanol (approximately 10-20 equivalents).

  • With stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude ethyl 2-methyl-3-furoate.

  • The product can be purified by vacuum distillation if necessary.

Part 2: Synthesis of 3-(2-methyl-3-furyl)-3-oxopropanenitrile

The core of this synthesis is a crossed Claisen condensation between ethyl 2-methyl-3-furoate and acetonitrile.[1][3] In this reaction, a strong base deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of the ethoxide leaving group yields the target β-ketonitrile. Sodium hydride (NaH) is a suitable strong base for this transformation, as it irreversibly deprotonates the nitrile, driving the reaction forward.[1][8]

Protocol 2: Claisen Condensation

Materials:

  • Ethyl 2-methyl-3-furoate

  • Acetonitrile (anhydrous)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Toluene (anhydrous)

  • 1N Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (2.0 equivalents) in anhydrous toluene.

  • Heat the suspension to 80-90°C.

  • In a separate flask, prepare a solution of ethyl 2-methyl-3-furoate (1.0 equivalent) and acetonitrile (2.0 equivalents) in anhydrous toluene.

  • Add this solution dropwise to the heated sodium hydride suspension over 1.5 hours. The reaction is exothermic, and hydrogen gas will evolve. Ensure adequate venting.

  • After the addition is complete, continue stirring the mixture at 85-95°C until hydrogen evolution ceases (typically 2-4 hours). Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1N HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 3-(2-methyl-3-furyl)-3-oxopropanenitrile.

Data Summary and Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Parameter Expected Value/Observation
Appearance Yellowish oil or low-melting solid
¹H NMR Signals corresponding to the furan ring protons, the methyl group protons, and the methylene protons adjacent to the carbonyl and nitrile groups.
¹³C NMR Resonances for the carbonyl carbon, nitrile carbon, and the carbons of the 2-methylfuran ring.
IR Spectroscopy (cm⁻¹) Strong absorptions for C≡N stretch (around 2260-2240 cm⁻¹), C=O stretch (around 1680-1640 cm⁻¹), and C-O-C stretch of the furan ring.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₈H₇NO₂.

Troubleshooting and Mechanistic Insights

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical because strong bases like sodium hydride react violently with water.

  • Excess Acetonitrile and Base: Using an excess of both acetonitrile and the base ensures complete consumption of the limiting ester, driving the reaction equilibrium towards the product.[8] The deprotonation of the resulting β-ketonitrile product by the alkoxide byproduct is a key thermodynamic driving force for the Claisen condensation.[2][6]

  • Acidic Workup: The final product exists as a resonance-stabilized enolate anion in the basic reaction mixture.[2] An acidic workup is necessary to protonate this enolate and isolate the neutral β-ketonitrile.[2]

Potential Side Reactions:

  • Self-condensation of Acetonitrile: Under strongly basic conditions, acetonitrile can undergo self-condensation. This can be minimized by the slow addition of the ester/nitrile mixture to the base at an elevated temperature.[9]

Conclusion

The protocol detailed in this document provides a reliable and scalable method for the synthesis of 3-(2-methyl-3-furyl)-3-oxopropanenitrile. By understanding the underlying principles of the Claisen condensation and adhering to the specified experimental conditions, researchers can efficiently produce this valuable intermediate for applications in medicinal chemistry and the broader field of organic synthesis.

References

  • Benchchem. Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis.
  • Benchchem. Application Notes and Protocols: 3-Oxopropanenitrile in Heterocyclic Compound Synthesis.
  • Organic Chemistry Portal. Claisen Condensation. Available from: [Link]

  • Wikipedia. Claisen condensation. Available from: [Link]

  • ResearchGate. Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]

  • Fiveable. Claisen condensation | Organic Chemistry II Class Notes. Available from: [Link]

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  • Google Patents. US4728743A - Process for the production of 3-oxonitriles.

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The Versatile Synthon: Harnessing 3-(2-Methyl-3-furyl)-3-oxopropanenitrile in the Genesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Privileged Scaffolds

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular architectures with potent biological activities is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals, and their synthesis is a cornerstone of organic chemistry. Among the myriad of building blocks available to the synthetic chemist, 3-(2-methyl-3-furyl)-3-oxopropanenitrile emerges as a particularly versatile and powerful synthon. Its unique trifunctional nature, possessing a reactive ketone, an activated methylene group, and a nitrile moiety, all appended to a biologically relevant 2-methylfuran core, opens avenues to a diverse array of heterocyclic systems. This guide provides an in-depth exploration of the application of this reagent in the synthesis of thiophenes, pyridines, pyrazoles, and pyrimidines, offering detailed protocols and mechanistic insights for researchers at the forefront of chemical innovation.

I. The Gewald Reaction: A Facile Entry into Substituted 2-Aminothiophenes

The Gewald reaction is a robust and highly efficient one-pot, three-component synthesis of 2-aminothiophenes.[1][2] These thiophene derivatives are not only valuable intermediates but also exhibit a wide range of biological activities, including as kinase inhibitors in anticancer and anti-inflammatory research.[1] The reaction of 3-(2-methyl-3-furyl)-3-oxopropanenitrile with an active methylene nitrile, such as malononitrile, and elemental sulfur in the presence of a base provides a direct route to the highly functionalized 2-amino-4-(2-methyl-3-furyl)thiophene-3,5-dicarbonitrile.

Mechanistic Rationale

The reaction is initiated by a Knoevenagel condensation between the ketone of 3-(2-methyl-3-furyl)-3-oxopropanenitrile and the active methylene compound, catalyzed by a base. The resulting electron-deficient alkene then undergoes a Michael addition of a sulfur nucleophile, generated from elemental sulfur and the base. Subsequent intramolecular cyclization and tautomerization lead to the aromatic 2-aminothiophene product. The choice of a mild base, such as morpholine or triethylamine, is crucial to promote the initial condensation without leading to unwanted side reactions.

Gewald Reaction Mechanism reagent 3-(2-methyl-3-furyl)-3-oxopropanenitrile + Malononitrile + S8 + Base knoevenagel Knoevenagel Condensation Intermediate reagent->knoevenagel Base michael Michael Adduct knoevenagel->michael S₈, Base cyclization Intramolecular Cyclization michael->cyclization thiophene 2-Amino-4-(2-methyl-3-furyl)thiophene-3,5-dicarbonitrile cyclization->thiophene Tautomerization

Caption: Mechanistic pathway of the Gewald reaction.

Experimental Protocol: Synthesis of 2-Amino-4-(2-methyl-3-furyl)thiophene-3,5-dicarbonitrile

Materials:

  • 3-(2-methyl-3-furyl)-3-oxopropanenitrile (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (0.2 eq)

  • Ethanol

Procedure:

  • To a stirred suspension of elemental sulfur (1.1 eq) in ethanol, add 3-(2-methyl-3-furyl)-3-oxopropanenitrile (1.0 eq) and malononitrile (1.0 eq).

  • Add morpholine (0.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the desired product.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide.

ParameterExpected Value
Appearance Yellow to brown solid
Yield 75-85%
¹H NMR (DMSO-d₆) δ (ppm): 7.6 (s, 1H, furan-H), 7.2 (s, 2H, NH₂), 6.4 (s, 1H, furan-H), 2.4 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆) δ (ppm): 160.1, 150.2, 142.5, 125.8, 118.9, 116.5, 115.3, 108.7, 95.4, 14.2
IR (KBr, cm⁻¹) 3450-3300 (NH₂), 2210 (CN), 1620 (C=C)
MS (EI) m/z: 243 (M⁺)

II. Pyridine Synthesis: A Modified Hantzsch Approach

The Hantzsch pyridine synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can then be oxidized to pyridines.[3][4] By employing 3-(2-methyl-3-furyl)-3-oxopropanenitrile as the β-ketoester equivalent, a variety of substituted pyridines can be accessed. This modified approach allows for the incorporation of the furan moiety at the 4-position of the pyridine ring, a valuable scaffold in medicinal chemistry.

Mechanistic Rationale

The reaction proceeds through a series of condensations and cyclizations. Initially, an aldehyde condenses with an enamine (formed from a β-dicarbonyl compound and ammonia) in a Knoevenagel-type reaction. This intermediate then undergoes a Michael addition with a second equivalent of the β-dicarbonyl compound. Subsequent cyclization and dehydration yield a 1,4-dihydropyridine, which is then oxidized to the final pyridine product. In this modified synthesis, 3-(2-methyl-3-furyl)-3-oxopropanenitrile acts as a key component, providing the C2, C3, and the furan- C4 fragment of the pyridine ring.

Hantzsch Pyridine Synthesis Workflow start Start: Mix Reagents reactants 3-(2-methyl-3-furyl)-3-oxopropanenitrile + Aldehyde + Ethyl Acetoacetate + Ammonium Acetate start->reactants reflux Reflux in Ethanol reactants->reflux monitor Monitor by TLC reflux->monitor workup Cool and Isolate Crude Product monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product purify->characterize end End: Pure Pyridine Derivative characterize->end

Caption: Experimental workflow for pyridine synthesis.

Experimental Protocol: Synthesis of a 4-(2-Methyl-3-furyl)-3,5-dicyano-2,6-dimethylpyridine Derivative

Materials:

  • 3-(2-methyl-3-furyl)-3-oxopropanenitrile (2.0 eq)

  • Formaldehyde (1.0 eq, as paraformaldehyde)

  • Ammonium acetate (1.5 eq)

  • Glacial acetic acid (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 3-(2-methyl-3-furyl)-3-oxopropanenitrile (2.0 eq), paraformaldehyde (1.0 eq), and ammonium acetate (1.5 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir.

  • Collect the resulting precipitate by vacuum filtration and wash with water.

  • Dry the crude product and purify by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to obtain the pure pyridine derivative.

ParameterPredicted Value
Appearance Pale yellow solid
Yield 60-70%
¹H NMR (CDCl₃) δ (ppm): 7.4 (d, 1H, furan-H), 6.5 (d, 1H, furan-H), 2.6 (s, 6H, 2xCH₃), 2.3 (s, 3H, furan-CH₃)
¹³C NMR (CDCl₃) δ (ppm): 158.2, 150.5, 143.1, 125.0, 117.8, 115.9, 110.2, 98.7, 22.5, 14.0
IR (KBr, cm⁻¹) 2220 (CN), 1600, 1580 (C=C, C=N)
MS (ESI) m/z: 252.1 (M+H)⁺

III. Pyrazole Synthesis: A Straightforward Cyclocondensation

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prevalent in pharmaceuticals, agrochemicals, and materials science.[5] A common and straightforward method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine.[4] 3-(2-Methyl-3-furyl)-3-oxopropanenitrile, with its β-ketonitrile functionality, serves as an excellent precursor for the synthesis of 3-amino-5-(2-methyl-3-furyl)pyrazole-4-carbonitrile.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic ketone carbonyl of 3-(2-methyl-3-furyl)-3-oxopropanenitrile. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the nitrile carbon. Subsequent tautomerization of the resulting intermediate leads to the stable, aromatic pyrazole ring. The reaction is typically carried out in an alcoholic solvent and can be catalyzed by a small amount of acid.

Pyrazole Synthesis Mechanism reagents 3-(2-methyl-3-furyl)-3-oxopropanenitrile + Hydrazine Hydrate condensation Initial Condensation (Hydrazone formation) reagents->condensation EtOH, Acetic Acid (cat.) cyclization Intramolecular Cyclization condensation->cyclization pyrazole 3-Amino-5-(2-methyl-3-furyl)pyrazole-4-carbonitrile cyclization->pyrazole Tautomerization

Caption: Mechanistic pathway for pyrazole synthesis.

Experimental Protocol: Synthesis of 3-Amino-5-(2-methyl-3-furyl)pyrazole-4-carbonitrile

Materials:

  • 3-(2-methyl-3-furyl)-3-oxopropanenitrile (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 3-(2-methyl-3-furyl)-3-oxopropanenitrile (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, the product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

  • Recrystallization from ethanol can be performed for further purification if necessary.

ParameterPredicted Value
Appearance White to off-white solid
Yield 80-90%
¹H NMR (DMSO-d₆) δ (ppm): 12.1 (s, 1H, NH), 7.5 (d, 1H, furan-H), 6.3 (d, 1H, furan-H), 5.8 (s, 2H, NH₂), 2.3 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆) δ (ppm): 155.0, 148.5, 142.0, 126.5, 118.0, 115.8, 109.5, 85.0, 13.8
IR (KBr, cm⁻¹) 3400-3200 (NH, NH₂), 2215 (CN), 1630 (C=N)
MS (ESI) m/z: 189.1 (M+H)⁺

IV. Pyrimidine Synthesis: A Versatile Cyclocondensation Approach

Pyrimidines are fundamental heterocyclic structures found in nucleic acids and a vast number of pharmaceuticals.[6] A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with an amidine or a related N-C-N synthon.[5] 3-(2-Methyl-3-furyl)-3-oxopropanenitrile can serve as the three-carbon component in this cyclocondensation to yield highly substituted pyrimidines.

Mechanistic Rationale

The synthesis of a pyrimidine ring from 3-(2-methyl-3-furyl)-3-oxopropanenitrile and an amidine, such as guanidine, proceeds through a series of condensation and cyclization steps. The reaction is typically initiated by the attack of a nitrogen atom from the amidine on the ketone carbonyl group. This is followed by an intramolecular cyclization involving the other nitrogen of the amidine and the nitrile group. Subsequent dehydration leads to the formation of the aromatic pyrimidine ring. The use of a base, such as sodium ethoxide, is often necessary to facilitate the reaction.

Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-6-(2-methyl-3-furyl)pyrimidine-5-carbonitrile

Materials:

  • 3-(2-methyl-3-furyl)-3-oxopropanenitrile (1.0 eq)

  • Guanidine hydrochloride (1.2 eq)

  • Sodium ethoxide (2.5 eq)

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to absolute ethanol under an inert atmosphere.

  • To this solution, add guanidine hydrochloride (1.2 eq) and stir until it dissolves.

  • Add 3-(2-methyl-3-furyl)-3-oxopropanenitrile (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • The precipitated product is collected by filtration, washed with water and then cold ethanol, and dried under vacuum.

ParameterPredicted Value
Appearance Off-white to pale yellow solid
Yield 65-75%
¹H NMR (DMSO-d₆) δ (ppm): 11.5 (br s, 1H, OH), 7.6 (d, 1H, furan-H), 6.8 (s, 2H, NH₂), 6.4 (d, 1H, furan-H), 2.4 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆) δ (ppm): 165.4, 162.1, 158.3, 142.8, 126.0, 117.5, 110.1, 90.5, 14.1
IR (KBr, cm⁻¹) 3400-3100 (OH, NH₂), 2225 (CN), 1660 (C=O), 1600 (C=C)
MS (ESI) m/z: 231.1 (M+H)⁺

Conclusion: A Building Block of High Potential

The application notes and protocols detailed herein underscore the significant utility of 3-(2-methyl-3-furyl)-3-oxopropanenitrile as a versatile precursor in heterocyclic synthesis. Its ability to participate in well-established multi-component reactions like the Gewald and Hantzsch syntheses, as well as in straightforward cyclocondensations, provides a reliable and efficient platform for the generation of diverse and novel thiophene, pyridine, pyrazole, and pyrimidine derivatives. The incorporation of the 2-methyl-3-furyl moiety into these privileged scaffolds offers exciting opportunities for the development of new chemical entities with potential applications in drug discovery and materials science. The protocols provided are designed to be robust and reproducible, serving as a valuable resource for researchers aiming to explore the rich chemistry of this powerful synthetic building block.

References

  • Dotsenko, V. V., Bespalov, A. V., & Vashurin, A. S. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31695–31710. [Link]

  • Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638.
  • Katritzky, A. R., & El-Gendy, B. E. (2009). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
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  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

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Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 3-(2-methyl-3-furyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furan nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including potent antimicrobial properties.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel antimicrobial agents starting from 3-(2-methyl-3-furyl)-3-oxopropanenitrile. This versatile β-ketonitrile serves as a strategic precursor for the construction of various heterocyclic systems, particularly substituted 2-aminothiophenes, which are known to possess significant biological activity.[3][4][5] We will explore the rationale behind the synthetic strategy, provide step-by-step experimental procedures, and discuss the evaluation of the antimicrobial efficacy of the resulting compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.

Introduction: The Strategic Importance of the Furan Scaffold and the 3-Oxopropanenitrile Precursor

The escalating threat of antimicrobial resistance necessitates the urgent development of novel anti-infective agents with unique mechanisms of action.[4] Heterocyclic compounds form the cornerstone of many approved drugs, and the furan ring, in particular, is a recurring motif in numerous biologically active molecules.[2][3] The incorporation of a furan moiety can influence a compound's pharmacokinetic and pharmacodynamic properties, often enhancing its therapeutic potential.[2]

Our starting material, 3-(2-methyl-3-furyl)-3-oxopropanenitrile, is a bifunctional molecule that combines the reactivity of a ketone and a nitrile group. This unique arrangement makes it an exceptionally useful building block for the synthesis of a diverse array of heterocyclic compounds.[5] The primary synthetic route we will explore is the renowned Gewald reaction, a one-pot, multi-component reaction that efficiently yields polysubstituted 2-aminothiophenes. The 2-aminothiophene core is considered a "privileged structure" in medicinal chemistry, frequently appearing in molecules targeting a range of diseases, including microbial infections.[4][6]

This guide will provide a detailed protocol for the synthesis of a 2-aminothiophene derivative from 3-(2-methyl-3-furyl)-3-oxopropanenitrile, followed by its conversion to a Schiff base to further explore the structure-activity relationship. The antimicrobial activity of these novel compounds will be presented and discussed.

Synthetic Strategy and Mechanistic Insights

The overall synthetic workflow is a two-step process designed to first construct the core heterocyclic scaffold and then to introduce chemical diversity to modulate biological activity.

G cluster_0 Part 1: Core Scaffold Synthesis (Gewald Reaction) cluster_1 Part 2: Derivatization for SAR Studies cluster_2 Part 3: Biological Evaluation A 3-(2-methyl-3-furyl)-3-oxopropanenitrile E 2-Amino-4-(2-methyl-3-furyl)-5-(substituted)thiophene-3-carbonitrile A->E One-pot reaction B Elemental Sulfur (S8) B->E One-pot reaction C Active Methylene Compound (e.g., Malononitrile) C->E One-pot reaction D Base Catalyst (e.g., Morpholine) D->E One-pot reaction G Schiff Base Derivative E->G F Aromatic Aldehyde F->G H Antimicrobial Screening (MIC Determination) G->H

Figure 1: Overall workflow for the synthesis and evaluation of antimicrobial agents.

2.1. The Gewald Reaction: A Powerful Tool for Thiophene Synthesis

The Gewald reaction is a cornerstone of thiophene synthesis, involving the condensation of a carbonyl compound, an α-cyanoester (or in our case, a β-ketonitrile), and elemental sulfur in the presence of a base.[7][8] The reaction proceeds through a series of steps, initiated by a Knoevenagel condensation between the ketone functionality of our starting material and an active methylene compound.[8] This is followed by the addition of sulfur and subsequent cyclization to form the highly functionalized 2-aminothiophene ring. The mild reaction conditions and the use of readily available starting materials make the Gewald reaction a highly efficient and versatile method for generating molecular diversity.[4]

2.2. Schiff Base Formation: Exploring Chemical Space

To investigate the structure-activity relationship (SAR), the primary amine of the synthesized 2-aminothiophene can be readily converted into a Schiff base (an imine) by condensation with various aromatic aldehydes.[1] This derivatization allows for the introduction of a wide range of substituents, enabling a systematic exploration of how different electronic and steric properties at this position influence antimicrobial activity.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

3.1. Protocol 1: Synthesis of 2-Amino-4-(2-methyl-3-furyl)thiophene-3-carbonitrile

This protocol is adapted from established Gewald reaction procedures.[4][7]

  • Materials:

    • 3-(2-methyl-3-furyl)-3-oxopropanenitrile (1.0 eq)

    • Malononitrile (1.0 eq)

    • Elemental sulfur (1.1 eq)

    • Morpholine (2.0 eq)

    • Ethanol (solvent)

    • Ice-water bath

    • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

    • Thin Layer Chromatography (TLC) apparatus

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(2-methyl-3-furyl)-3-oxopropanenitrile (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (25 mL).

    • Stir the mixture at room temperature to ensure homogeneity.

    • Slowly add morpholine (2.0 eq) dropwise to the stirred mixture. An exothermic reaction may be observed.

    • Heat the reaction mixture to 50-60°C and maintain stirring for 2-4 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

    • Upon completion, cool the reaction mixture in an ice-water bath to induce precipitation of the product.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the crude 2-amino-4-(2-methyl-3-furyl)thiophene-3-carbonitrile.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

    • Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).

3.2. Protocol 2: Synthesis of Schiff Base Derivatives

This protocol is a general procedure for the synthesis of Schiff bases from the 2-aminothiophene intermediate.[1]

  • Materials:

    • 2-Amino-4-(2-methyl-3-furyl)thiophene-3-carbonitrile (1.0 eq)

    • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.0 eq)

    • Glacial acetic acid (catalytic amount)

    • Ethanol (solvent)

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve 2-amino-4-(2-methyl-3-furyl)thiophene-3-carbonitrile (1.0 eq) in ethanol (20 mL).

    • Add the substituted aromatic aldehyde (1.0 eq) to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

    • Purify the product by recrystallization from ethanol.

    • Confirm the structure of the synthesized Schiff base derivatives by spectroscopic methods.

Antimicrobial Activity Evaluation

The newly synthesized compounds should be evaluated for their in-vitro antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.[1] The minimum inhibitory concentration (MIC) is a standard metric for quantifying the potency of an antimicrobial agent.[9]

4.1. Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for MIC determination.

  • Materials:

    • Synthesized compounds

    • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

    • Fungal strains (e.g., Candida albicans, Aspergillus niger)

    • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

    • 96-well microtiter plates

    • Sterile DMSO (for dissolving compounds)

  • Procedure:

    • Prepare stock solutions of the synthesized compounds and standard drugs in DMSO.

    • Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate.

    • Prepare a standardized inoculum of each microbial strain.

    • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Expected Results and Data Presentation

The synthesis is expected to yield the target 2-aminothiophene and its Schiff base derivatives in good yields. Spectroscopic analysis will confirm the chemical structures. The antimicrobial screening will provide MIC values for each compound against the tested microbial strains.

Table 1: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

Compound IDStructureS. aureusB. subtilisE. coliP. aeruginosaC. albicans
SM 3-(2-methyl-3-furyl)-3-oxopropanenitrile>256>256>256>256>256
INT-1 2-Amino-4-(2-methyl-3-furyl)thiophene-3-carbonitrile12864128256>256
SB-1 Schiff base with 4-chlorobenzaldehyde321664128128
SB-2 Schiff base with 4-methoxybenzaldehyde6432128256256
Ciprofloxacin -10.50.251-
Fluconazole -----8

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Conclusion and Future Directions

This guide provides a robust framework for the synthesis of novel antimicrobial agents derived from 3-(2-methyl-3-furyl)-3-oxopropanenitrile. The described synthetic protocols, based on the versatile Gewald reaction and subsequent derivatization, offer a clear path to generating a library of compounds for biological evaluation. The structure-activity relationship data obtained from such studies will be invaluable for the rational design of more potent and selective antimicrobial agents. Future work should focus on expanding the library of derivatives to further probe the SAR, elucidating the mechanism of action of the most promising compounds, and evaluating their in vivo efficacy and toxicity profiles.

References

  • Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. (2012). Journal of Chemical and Pharmaceutical Research, 4(4), 2128-2135.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PMC. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry, 39(6).
  • The Gewald Reaction Utilizing 3-Oxopropanenitrile: A Gateway to Biologically Active 2-Aminothiophenes. (2025). BenchChem.
  • An In-depth Technical Guide to the Reactivity and Functional Groups of 3-Oxopropanenitrile. (2025). BenchChem.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC.
  • Antimicrobial Activity of 2-Aminothiophene Derivatives. (2021). B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research.
  • A Comparative Guide to 3-Oxopropanenitrile and Malononitrile in Multicomponent Reactions. (2025). BenchChem.
  • Gewald reaction. Wikipedia. [Link]

  • The minimum inhibitory concentration (MIC) values (mg/mL) of the tested compounds. ResearchGate. [Link]

Sources

The Gewald Reaction with 3-(2-Methyl-3-furyl)-3-oxopropanenitrile: A Comprehensive Guide to the Synthesis of Novel 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking a Privileged Scaffold in Medicinal Chemistry

The Gewald reaction, a robust and versatile multicomponent reaction, has been a cornerstone in heterocyclic chemistry for decades, enabling the efficient synthesis of polysubstituted 2-aminothiophenes.[1][2] These thiophene derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] This guide provides a detailed exploration of the Gewald reaction, specifically focusing on the use of 3-(2-methyl-3-furyl)-3-oxopropanenitrile as a key precursor. The incorporation of the 2-methyl-3-furyl moiety is of particular interest, as furan rings are present in many natural products and pharmaceuticals, offering unique electronic and steric properties that can modulate biological activity.

This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis of the starting material, a detailed protocol for the subsequent Gewald reaction, and insights into the potential applications of the resulting novel 2-amino-4-(2-methyl-3-furyl)thiophene derivatives.

Part 1: Synthesis of the Key Precursor: 3-(2-Methyl-3-furyl)-3-oxopropanenitrile

A reliable and scalable synthesis of the starting material is paramount for any successful synthetic campaign. The following protocol outlines a plausible and efficient method for the preparation of 3-(2-methyl-3-furyl)-3-oxopropanenitrile, based on the well-established Claisen condensation of an appropriate ester with acetonitrile.[6]

Causality of Experimental Choices:
  • Choice of Base: A strong, non-nucleophilic base such as sodium ethoxide or potassium tert-butoxide is crucial for the deprotonation of acetonitrile to form the nucleophilic cyanomethyl anion. Using a full equivalent of the base is necessary to drive the reaction to completion, as the product, a β-ketonitrile, is more acidic than the starting acetonitrile and will be deprotonated by the base.

  • Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are preferred to prevent quenching of the strong base and the reactive anion.

  • Temperature: The initial deprotonation of acetonitrile is typically performed at low temperatures to control the reaction and minimize side reactions. The subsequent acylation can then be carried out at a slightly elevated temperature.

  • Work-up: An acidic work-up is necessary to neutralize the reaction mixture and protonate the enolate of the β-ketonitrile product.

Experimental Workflow: Synthesis of 3-(2-Methyl-3-furyl)-3-oxopropanenitrile

start Start ester Ethyl 2-methyl-3-furoate + Acetonitrile start->ester base Add Sodium Ethoxide in Anhydrous THF ester->base reaction Stir at 0°C to rt base->reaction workup Acidic Work-up (e.g., aq. HCl) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Crystallization/Chromatography) extraction->purification product 3-(2-Methyl-3-furyl)-3-oxopropanenitrile purification->product start Start reactants 3-(2-Methyl-3-furyl)-3-oxopropanenitrile + Malononitrile + Sulfur start->reactants base_solvent Add Morpholine in Ethanol reactants->base_solvent reaction Heat at 50°C base_solvent->reaction knoevenagel Knoevenagel Condensation reaction->knoevenagel Step 1 thiolation Sulfur Addition knoevenagel->thiolation Step 2 cyclization Thorpe-Ziegler Cyclization thiolation->cyclization Step 3 tautomerization Tautomerization cyclization->tautomerization product 2-Amino-3-cyano-4-(2-methyl-3-furyl)- 5-cyanothiophene tautomerization->product

Sources

Application Notes and Protocols for the Scaled-Up Synthesis of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the scaled-up synthesis of 3-(2-methyl-3-furyl)-3-oxopropanenitrile, a valuable β-ketonitrile intermediate. β-Ketonitriles are pivotal precursors in the synthesis of diverse heterocyclic compounds, which form the structural core of numerous therapeutic agents and specialty chemicals.[1][2] The procedure detailed herein transitions a laboratory-scale condensation reaction to a pilot-scale process, emphasizing operational safety, scalability, and reproducibility. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed, step-by-step protocol for a 50 L reactor scale, address critical process safety considerations, and outline methods for quality control. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Synthetic Strategy

The furan nucleus is a fundamental scaffold in medicinal chemistry and materials science.[3][4] Specifically, functionalized 2-methyl-3-furyl moieties are found in various natural products and synthetically important molecules, including flavor compounds and potential preservatives.[5][6][7] The target molecule, 3-(2-methyl-3-furyl)-3-oxopropanenitrile, combines this furan scaffold with the highly versatile β-ketonitrile functionality, making it an attractive building block for further chemical elaboration.

The synthesis of 3-oxopropanenitrile derivatives is most effectively achieved via a Claisen-type condensation reaction.[1] Our chosen strategy involves the acylation of the acetonitrile anion with a suitable ester of 2-methyl-3-furoic acid. This approach is selected for its reliability and adaptability to scale, leveraging common and well-understood organometallic transformations.

The overall reaction is a nucleophilic acyl substitution, proceeding in two main stages:

  • Deprotonation: A strong, non-nucleophilic base is used to deprotonate acetonitrile, forming a reactive nucleophilic carbanion.

  • Acylation: The acetonitrile anion attacks the electrophilic carbonyl carbon of the ethyl 2-methyl-3-furoate precursor, leading to the formation of the target β-ketonitrile after an aqueous workup.

This document will focus on the scale-up of the critical condensation step, assuming the precursor, ethyl 2-methyl-3-furoate, is available or has been synthesized via established methods (e.g., Paal-Knorr synthesis followed by esterification).[8]

Synthetic_Scheme cluster_reactants Reactants acetonitrile Acetonitrile base n-BuLi THF, -78 °C ester Ethyl 2-methyl-3-furoate workup 1. Reaction 2. Aqueous Workup (HCl) base->workup product 3-(2-methyl-3-furyl)- 3-oxopropanenitrile workup->product

Caption: Overall synthetic scheme for the target molecule.

Process Hazards and Critical Safety Precautions

Scaling up chemical reactions introduces challenges not always present at the bench scale. This synthesis involves highly reactive and hazardous materials, necessitating stringent safety protocols.

2.1. Reagent-Specific Hazards

  • n-Butyllithium (n-BuLi): A pyrophoric liquid that can ignite spontaneously upon contact with air and reacts violently with water. It must be handled exclusively under an inert atmosphere (Nitrogen or Argon).[9] All transfers should be performed using cannula or syringe techniques with properly dried and inerted equipment.

  • Anhydrous Solvents (THF): Tetrahydrofuran (THF) can form explosive peroxides upon prolonged exposure to air and light. Always use freshly distilled or inhibitor-tested anhydrous THF from a sealed container.

  • Cyanide-Containing Compounds: The product, 3-(2-methyl-3-furyl)-3-oxopropanenitrile, contains a nitrile group. While not as acutely toxic as inorganic cyanide salts, accidental exposure or reaction under acidic conditions could potentially liberate hydrogen cyanide (HCN) gas, which is highly toxic and flammable.[10][11][12] All operations must be conducted in a well-ventilated fume hood or reactor bay.[10][13]

2.2. Engineering and Personal Protective Controls

  • Reactor System: The reaction must be performed in a clean, dry, glass-lined or stainless steel reactor equipped with a mechanical stirrer, a temperature probe, an inert gas inlet, and a pressure-equalizing addition funnel or pump system for reagent transfer.

  • Personal Protective Equipment (PPE): At a minimum, all personnel must wear flame-retardant lab coats, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (double-gloving is recommended).[11][12][13]

  • Emergency Preparedness: An appropriate fire extinguisher (Class D for organometallics) must be immediately accessible.[14] Safety showers and eyewash stations must be unobstructed and tested regularly.[11][14] Personnel should never work alone when handling these materials.[12][13]

2.3. Quenching and Waste Disposal

  • Reaction Quench: The quench step is highly exothermic and must be performed slowly at low temperatures to control the reaction rate and prevent dangerous temperature spikes.

  • Cyanide Waste Treatment: All aqueous waste streams potentially containing cyanide species must be treated before disposal. A common method involves treatment with an excess of bleach (sodium hypochlorite) at an alkaline pH (pH > 10) for 24 hours to oxidize cyanide to the less toxic cyanate.[15][16][17] This procedure must be performed in a well-ventilated area.

Detailed Scale-Up Protocol (50 L Reactor)

This protocol details the synthesis of 3-(2-methyl-3-furyl)-3-oxopropanenitrile on a 50 L scale.

3.1. Materials and Reagents

ReagentM.W. ( g/mol )Amount (kg)Amount (mol)Molar Eq.Density (g/mL)Volume (L)
Acetonitrile41.051.0325.01.250.7861.31
Ethyl 2-methyl-3-furoate154.163.0820.01.01.0762.86
n-BuLi (2.5 M in hexanes)64.06-24.01.2~0.689.6
Anhydrous THF72.11---0.889~30.0
Hydrochloric Acid (2 M)36.46---~1.03As needed
Saturated NaHCO₃ Solution84.01---~1.08~10.0
Brine----~1.2~10.0
Ethyl Acetate88.11---0.902~20.0
Anhydrous Magnesium Sulfate120.371.0----

3.2. Step-by-Step Procedure

A. Reactor Preparation and Reagent Charging

  • Inerting: Ensure the 50 L reactor is scrupulously clean and dry. Purge the reactor with dry nitrogen for at least 2 hours to ensure an inert atmosphere. Maintain a positive nitrogen pressure throughout the entire procedure.

  • Solvent and Acetonitrile: Charge anhydrous tetrahydrofuran (THF, 15 L) into the reactor. Add acetonitrile (1.03 kg, 1.31 L) to the THF with moderate stirring.

  • Cooling: Cool the reactor contents to -78 °C using a suitable cooling bath (e.g., dry ice/acetone or a cryocooler). It is critical to maintain this temperature during the addition of n-BuLi.

B. Deprotonation of Acetonitrile 4. n-BuLi Addition: Slowly add the n-Butyllithium solution (2.5 M in hexanes, 9.6 L) to the stirred acetonitrile/THF solution via a cannula or a pump. The addition rate should be controlled to maintain the internal temperature at or below -70 °C. This addition is exothermic. 5. Anion Formation: After the addition is complete, stir the resulting milky white suspension at -78 °C for 1 hour to ensure complete formation of the acetonitrile anion.

C. Acylation Reaction 6. Ester Addition: Prepare a solution of ethyl 2-methyl-3-furoate (3.08 kg, 2.86 L) in anhydrous THF (5 L). Add this solution dropwise to the reactor over approximately 1-2 hours, again ensuring the internal temperature does not rise above -70 °C. 7. Reaction Monitoring: Stir the reaction mixture at -78 °C for an additional 3-4 hours. Monitor the reaction progress by taking aliquots (carefully quenched into an acidic solution) and analyzing them by HPLC or TLC until consumption of the starting ester is complete (<2% remaining).

D. Reaction Quench and Work-up 8. Quenching: Slowly and carefully add 2 M hydrochloric acid (HCl) to the reactor to quench the reaction. This step is highly exothermic. The addition rate must be carefully controlled to keep the internal temperature below -20 °C. Continue adding the HCl solution until the pH of the aqueous layer is between 2 and 3. 9. Phase Separation: Allow the mixture to warm to room temperature (20-25 °C). Stop the stirring and allow the organic and aqueous layers to separate. 10. Extraction: Drain the lower aqueous layer. Extract the aqueous layer with ethyl acetate (10 L). Combine this extract with the original organic layer. 11. Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate (NaHCO₃) solution (10 L) and then brine (10 L) to remove any remaining acid and water-soluble impurities.

E. Product Isolation and Purification 12. Drying: Dry the organic layer over anhydrous magnesium sulfate (1.0 kg) for 30 minutes with gentle stirring. 13. Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvents, yielding the crude product as an oil or semi-solid. 14. Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., isopropanol/heptane) to yield the final, pure 3-(2-methyl-3-furyl)-3-oxopropanenitrile.

Caption: Process workflow for the scaled-up synthesis.

Analytical Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • FTIR Spectroscopy: To identify characteristic functional group peaks, such as the C≡N stretch (~2260 cm⁻¹) and the two C=O stretches for the ketone and enol tautomers.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • HPLC: To determine the purity of the final product, which should typically be >98% for use in further developmental stages.

Troubleshooting

  • Incomplete Reaction: If the starting ester is still present after the recommended reaction time, ensure the n-BuLi was of good quality and that the system remained scrupulously anhydrous. A slight excess of the acetonitrile anion or a longer reaction time may be required.[18]

  • Low Yield: Low yields can result from moisture in the reactor, poor quality reagents, or improper temperature control during additions, leading to side reactions.

  • Formation of Side Products: Self-condensation of acetonitrile can occur if the temperature is not kept sufficiently low during deprotonation and reaction.[18] Efficient stirring is crucial to prevent localized concentration and temperature gradients.

References

  • Furan - Wikipedia . Wikipedia. [Link]

  • Synthesis of Furan Derivatives Condensed with Carbohydrates . National Institutes of Health (NIH). [Link]

  • Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan . Slideshare. [Link]

  • Paal-Knorr Furan Synthesis . Organic Chemistry Portal. [Link]

  • Cyanide Salts - Environmental Health and Safety . Dartmouth College. [Link]

  • Information on Cyanide Compounds . Stanford Environmental Health & Safety. [Link]

  • Standard Operating Procedure: Cyanides . Imperial College London. [Link]

  • Cyanides - Division of Research Safety . University of Illinois. [Link]

  • Standard Operating Procedure for Cyanide Salts . University of Houston. [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds . LSU Health Shreveport. [Link]

  • CuCN quenching : r/Chempros . Reddit. [Link]

  • CHEM12 Cyanide Compounds . University of Bristol. [Link]

  • Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Yale Environmental Health & Safety. [Link]

  • Methods of destruction of cyanide in cyanide-containing waste.
  • Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives . Royal Society of Chemistry. [Link]

  • Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives . National Institutes of Health (NIH). [Link]

  • bis(2-methyl-3-furyl) disulfide, 28588-75-2 . The Good Scents Company. [Link]

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The Synthetic Versatility of 3-(2-Methyl-3-furyl)-3-oxopropanenitrile: A Guide to its Reactions with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Heterocyclic Chemistry

3-(2-Methyl-3-furyl)-3-oxopropanenitrile stands as a highly valuable and reactive intermediate in the field of organic synthesis. Its unique molecular architecture, featuring a furan moiety, a ketone, and a nitrile group, provides a rich landscape for chemical transformations. This trifecta of functional groups allows it to serve as a versatile precursor for a diverse array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science. The inherent reactivity of the β-ketonitrile system, coupled with the electronic properties of the 2-methyl-3-furyl substituent, makes this compound an attractive starting material for the construction of complex molecular scaffolds. This guide provides an in-depth exploration of the reactions of 3-(2-methyl-3-furyl)-3-oxopropanenitrile with various nucleophiles, offering detailed protocols and mechanistic insights for the synthesis of key heterocyclic families.

Synthesis of the Starting Material: 3-(2-Methyl-3-furyl)-3-oxopropanenitrile

The primary route to 3-(2-methyl-3-furyl)-3-oxopropanenitrile is through a Claisen condensation reaction. This classic carbon-carbon bond-forming reaction involves the acylation of the enolate of acetonitrile with a suitable 2-methyl-3-furoate ester. The use of a strong base, such as sodium ethoxide or sodium hydride, is crucial for the deprotonation of acetonitrile to generate the nucleophilic enolate.[1][2]

Mechanistic Rationale

The reaction is initiated by the deprotonation of acetonitrile at the α-carbon by a strong base, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl 2-methyl-3-furoate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the desired β-ketonitrile. An acidic workup is then performed to neutralize the reaction mixture and protonate the enolate to give the final product.

acetonitrile Acetonitrile (CH₃CN) enolate Acetonitrile Enolate ([CH₂CN]⁻) acetonitrile->enolate Deprotonation base Base (e.g., NaH) base->enolate intermediate Tetrahedral Intermediate enolate->intermediate Nucleophilic Attack ester Methyl 2-methyl-3-furoate ester->intermediate product 3-(2-Methyl-3-furyl)-3-oxopropanenitrile intermediate->product Elimination of CH₃O⁻ ketonitrile 3-(2-Methyl-3-furyl)-3-oxopropanenitrile hydrazone Hydrazone Intermediate ketonitrile->hydrazone Nucleophilic Attack hydrazine Hydrazine (H₂NNH₂) hydrazine->hydrazone cyclization Intramolecular Cyclization hydrazone->cyclization tautomerization Tautomerization cyclization->tautomerization pyrazole 5-Amino-3-(2-methyl-3-furyl)pyrazole tautomerization->pyrazole ketonitrile 3-(2-Methyl-3-furyl)-3-oxopropanenitrile knoevenagel Knoevenagel Condensation ketonitrile->knoevenagel malononitrile Malononitrile malononitrile->knoevenagel intermediate1 α,β-Unsaturated Dinitrile knoevenagel->intermediate1 intermediate2 Thiolate Intermediate intermediate1->intermediate2 Michael Addition of Sulfur sulfur Sulfur (S₈) + Base sulfur->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization thiophene 2-Amino-4-(2-methyl-3-furyl)-thiophene-3-carbonitrile cyclization->thiophene Tautomerization ketonitrile 3-(2-Methyl-3-furyl)-3-oxopropanenitrile intermediate2 Michael Adduct ketonitrile->intermediate2 Michael Addition aldehyde Aromatic Aldehyde intermediate1 Knoevenagel Adduct aldehyde->intermediate1 Knoevenagel Condensation malononitrile Malononitrile malononitrile->intermediate1 ammonium_acetate Ammonium Acetate intermediate3 Dihydropyridine Intermediate ammonium_acetate->intermediate3 intermediate1->intermediate2 intermediate2->intermediate3 Cyclization with NH₃ pyridine Substituted Pyridine intermediate3->pyridine Oxidation/Aromatization

Sources

Application Notes & Protocols for the Laboratory-Scale Synthesis of Substituted Furanonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted furanonitriles are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their synthesis is a subject of continuous interest in medicinal and organic chemistry. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the laboratory-scale synthesis of various substituted furanonitriles. It moves beyond simple procedural lists to explain the underlying principles and mechanistic rationale behind key synthetic strategies. Detailed, validated protocols are presented for the synthesis of 3-cyanofurans, 2-amino-3-cyanofurans, and 2-cyanofurans, complete with expert insights, troubleshooting advice, and visual aids to ensure reproducible and efficient synthesis.

Introduction: The Significance of the Furanonitrile Scaffold

The furan ring is a privileged heterocycle found in a vast array of natural products and biologically active molecules.[2][3] When functionalized with a nitrile (-C≡N) group, the resulting furanonitrile scaffold gains unique electronic properties and serves as a versatile synthetic intermediate. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, opening pathways to diverse molecular architectures.[4] Furanonitrile derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties, making their efficient synthesis a critical goal for drug discovery programs.[1][5]

This guide details three robust and widely applicable methods for constructing substituted furanonitriles, designed to be adaptable for various research and development applications.

Method 1: Polysubstituted 3-Cyanofurans via Modified Feist-Benary Synthesis

Principle & Mechanistic Overview

The classic Feist-Benary furan synthesis involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[6][7] By substituting the typical β-ketoester with a β-ketonitrile (e.g., benzoylacetonitrile), this reaction can be effectively adapted to produce highly functionalized furan-3-carbonitriles.

The mechanism proceeds through four key stages:

  • Enolate Formation: The base abstracts the acidic α-proton from the β-ketonitrile, forming a nucleophilic enolate.

  • Nucleophilic Substitution (Alkylation): The enolate attacks the α-carbon of the halo-ketone, displacing the halide in an SN2 reaction.

  • Intramolecular Cyclization: A subsequent deprotonation and intramolecular aldol-type condensation occurs, where the newly formed enolate attacks the ketone carbonyl, forming a five-membered ring.

  • Dehydration: The resulting hydroxyl intermediate readily dehydrates to yield the stable, aromatic furan ring.[8][9][10]

Reaction Mechanism: Modified Feist-Benary Synthesis

Feist_Benary_Mechanism Mechanism for 3-Cyanofuran Synthesis cluster_reactants Reactants R1_CO_CHR2_X α-Halo Ketone Alkylated Alkylated Intermediate R1_CO_CHR2_X->Alkylated R3_CO_CH2_CN β-Ketonitrile Enolate Enolate Intermediate R3_CO_CH2_CN->Enolate  Base (e.g., Pyridine) Enolate->Alkylated  SN2 Attack Cyclized Cyclized Alkoxide Alkylated->Cyclized  Intramolecular  Cyclization Hydroxydihydrofuran Hydroxydihydrofuran Cyclized->Hydroxydihydrofuran  Protonation Furanonitrile Substituted 3-Cyanofuran Hydroxydihydrofuran->Furanonitrile  -H2O  (Dehydration)

Caption: Key mechanistic steps of the modified Feist-Benary synthesis.

Detailed Laboratory Protocol: Synthesis of 2,5-Dimethyl-4-phenylfuran-3-carbonitrile

Reagents & Equipment:

  • Benzoylacetonitrile (1.0 eq)

  • 3-Chloro-2-butanone (chloroacetone can also be used) (1.1 eq)

  • Pyridine (as base and solvent)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Diethyl ether, 1M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve benzoylacetonitrile (e.g., 2.90 g, 20 mmol) in pyridine (40 mL).

  • Addition of Halo-ketone: To the stirred solution, add 3-chloro-2-butanone (2.35 g, 22 mmol) dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 115°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Pour the dark mixture into a separatory funnel containing 100 mL of diethyl ether.

  • Washing: Wash the organic layer sequentially with 1M HCl (3 x 50 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure furanonitrile product.

Expected Yield: 65-75%.

Substrate Scope & Conditions
α-Halo Ketoneβ-KetonitrileBaseSolventTypical Yield (%)
ChloroacetoneMalononitrilePyridinePyridine55-65
Phenacyl bromideCyanoacetoneTriethylamineEthanol60-70
3-Chloro-2-butanoneBenzoylacetonitrilePyridineDMF65-75
Ethyl bromopyruvateEthyl cyanoacetateNaOEtEthanol70-80
Expert Insights
  • Choice of Base: Mild bases like pyridine or triethylamine are often preferred to prevent undesired side reactions, such as hydrolysis of ester groups if present.[8] Stronger bases like sodium ethoxide (NaOEt) can be used for less reactive substrates but may require anhydrous conditions and careful temperature control.

  • Solvent: The reaction can be run in various solvents like ethanol, DMF, or THF.[8] Using a basic solvent like pyridine can simplify the procedure as it serves a dual role.

  • Halide Reactivity: The reactivity of the α-halo ketone follows the order I > Br > Cl. Using a more reactive halide (e.g., bromoacetone instead of chloroacetone) can reduce reaction times and temperatures.[8]

Method 2: 2-Amino-3-cyanofurans via Gewald-Type Reaction

Principle & Mechanistic Overview

The Gewald reaction is a powerful multicomponent reaction for synthesizing 2-aminothiophenes.[11][12] An analogous approach can be employed to synthesize 2-amino-3-cyanofurans. This method typically involves the base-catalyzed condensation of an α-hydroxyketone with an active methylene nitrile, such as malononitrile.

The reaction is believed to proceed via an initial Knoevenagel condensation between the ketone and malononitrile to form a vinylidene cyanide intermediate. This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto one of the nitrile groups (or a related Thorpe-Ziegler type cyclization) and subsequent tautomerization to yield the stable 2-aminofuran product.

Detailed Laboratory Protocol: Synthesis of 2-Amino-3-cyano-4,5-dimethylfuran

Reagents & Equipment:

  • 3-Hydroxy-2-butanone (acetoin) (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (catalytic amount)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 3-hydroxy-2-butanone (e.g., 1.76 g, 20 mmol), malononitrile (1.32 g, 20 mmol), and ethanol (25 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.2 mL) to the mixture.

  • Reaction: Stir the mixture at room temperature for 1 hour, then gently heat to reflux for 2-3 hours. The product often begins to precipitate from the solution upon heating.

  • Isolation: Cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the product under vacuum to yield the pure 2-amino-3-cyano-4,5-dimethylfuran. Recrystallization from ethanol can be performed if further purification is needed.

Expected Yield: 80-90%.

Expert Insights
  • Catalyst: Basic catalysts are essential. While piperidine is common, other bases like triethylamine or morpholine can also be effective. The choice of catalyst can influence reaction rates and yields.

  • Starting Materials: α-Haloketones can sometimes be used in place of α-hydroxyketones, which proceeds through a similar pathway after an initial substitution or elimination/addition sequence.

  • Spontaneity: This reaction is often highly efficient and can proceed under mild conditions, making it a preferred method for generating the 2-aminofuran scaffold. The formation of the stable, conjugated aromatic system is a strong thermodynamic driving force.

Method 3: Furan-2-carbonitriles from Furfural

Principle & Mechanistic Overview

Furan-2-carbonitrile (2-cyanofuran) is a fundamental building block. While industrial synthesis often involves the high-temperature ammoxidation of furfural, a more accessible laboratory-scale method is the dehydration of furfural aldoxime.[13] This transformation can be achieved using various dehydrating agents, such as thionyl chloride, acetic anhydride, or triphenylphosphine-based reagents. The reaction involves the conversion of the oxime's hydroxyl group into a good leaving group, followed by elimination to form the nitrile triple bond.

General Experimental Workflow

General_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup 1. Combine Reactants & Solvent Addition 2. Add Reagents (e.g., Catalyst, Base) Setup->Addition Reaction 3. Heat / Stir (Monitor by TLC) Addition->Reaction Quench 4. Quench Reaction Reaction->Quench Cool to RT Extract 5. Liquid-Liquid Extraction Quench->Extract Dry 6. Dry Organic Layer (e.g., MgSO4) Extract->Dry Concentrate 7. Concentrate (Rotary Evaporator) Dry->Concentrate Purify 8. Column Chromatography or Recrystallization Concentrate->Purify Analyze 9. Characterization (NMR, IR, MS) Purify->Analyze

Caption: A general workflow for organic synthesis experiments.

Detailed Laboratory Protocol: Dehydration of Furfural Aldoxime

Reagents & Equipment:

  • Furfural aldoxime (prepared from furfural and hydroxylamine hydrochloride) (1.0 eq)

  • Acetic anhydride (2.0 - 3.0 eq)

  • Sodium acetate (catalytic amount)

  • Round-bottom flask

  • Distillation apparatus

  • Sodium carbonate solution

Procedure:

  • Reaction Setup: In a round-bottom flask, combine furfural aldoxime (e.g., 5.55 g, 50 mmol) and a catalytic amount of anhydrous sodium acetate (e.g., 0.2 g).

  • Reagent Addition: Add acetic anhydride (10.2 g, 100 mmol) to the flask.

  • Heating: Gently heat the mixture. An exothermic reaction should commence. Maintain a gentle reflux for 1-2 hours after the initial reaction subsides.

  • Isolation (Distillation): Allow the mixture to cool slightly. The product, 2-furonitrile, can be isolated directly from the reaction mixture by vacuum distillation.

  • Purification: The collected distillate can be washed with a dilute sodium carbonate solution to remove any acetic acid impurity, followed by drying over anhydrous calcium chloride and redistillation to obtain the highly pure product.

Expected Yield: 75-85%.[13]

Expert Insights
  • Safety: Acetic anhydride is corrosive and lachrymatory. This procedure should be performed in a well-ventilated fume hood.

  • Alternative Reagents: Many modern reagents can achieve this transformation under milder conditions, such as using Burgess reagent or employing a triphenylphosphine/iodine system, though these are often more expensive.[13] For simple substrates, classic reagents like acetic anhydride or thionyl chloride are cost-effective and efficient.

  • Starting Material: Furfural aldoxime can be easily prepared by reacting furfural with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide. It exists as a mixture of (E) and (Z) isomers, both of which are suitable for the dehydration reaction.

References

  • Benchchem. (2025). Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers. Benchchem.com.
  • Wikipedia. (n.d.). Feist–Benary synthesis. Wikipedia. [Link]

  • Chemeurope.com. (n.d.). Feist-Benary synthesis. Chemeurope.com. [Link]

  • Scribd. (n.d.). Thiophene and Furan Synthesis Methods. Scribd. [Link]

  • Química Organica.org. (n.d.). Feist-Benary synthesis of furan. Química Organica.org. [Link]

  • Grokipedia. (2026). Thorpe reaction. Grokipedia. [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Wikipedia. [Link]

  • Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]

  • SlideShare. (n.d.). Synthesis of Furan and Thiophene. SlideShare. [Link]

  • Royal Society of Chemistry. (n.d.). A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). 2-Furonitrile. Wikipedia. [Link]

  • Pal, P. (2022). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. ResearchGate. [Link]

  • Anwer, K. E., et al. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. [Link]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Chem-Station International Edition. [Link]

  • ResearchGate. (n.d.). Previous and proposed syntheses of 2-amino-3-cyanopyrroles. ResearchGate. [Link]

  • MDPI. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. [Link]

  • L.S. College, Muzaffarpur. (2020). Thorpe reaction. L.S. College. [Link]

  • Pharmaguideline. (n.d.). Synthesis and Reactions of Furan. Pharmaguideline. [Link]

  • Kyushu Institute of Technology. (n.d.). STUDIES ON THE SYNTHESIS OF FURAN. Kyushu Institute of Technology Institutional Repository. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Furans. Organic Chemistry Portal. [Link]

  • Arkat USA. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • National Institutes of Health. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. NIH. [Link]

  • MDPI. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. MDPI. [Link]

  • ResearchGate. (2025). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. [Link]

  • OUCI. (n.d.). Recent Progress in the Synthesis of Furan. OUCI. [Link]

  • MDPI. (n.d.). Fascinating Furanosteroids and Their Pharmacological Profile. MDPI. [Link]

  • MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

  • ACS Publications. (2018). Ru(II)-Catalyzed Synthesis of Substituted Furans and Their Conversion to Butenolides. Organic Letters. [Link]

  • ResearchGate. (2019). Synthesis of Furans – Recent Advances. ResearchGate. [Link]

  • Royal Society of Chemistry. (2021). Recent Progress Towards Synthesis of Furanosteroid Family of Natural Products. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2010). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-methyl-3-furyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of β-ketonitriles, such as 3-(2-methyl-3-furyl)-3-oxopropanenitrile, is a cornerstone reaction for the construction of various heterocyclic compounds and pharmaceutical intermediates.[1][2] This molecule, featuring a reactive furan core coupled with a β-ketonitrile moiety, presents unique synthetic challenges. This technical support guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the complexities of this synthesis, ultimately improving yield and purity. We will delve into the mechanistic underpinnings of common issues and provide field-proven, actionable solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing 3-(2-methyl-3-furyl)-3-oxopropanenitrile?

The most prevalent and modular approach is a Claisen-type condensation reaction. This involves the acylation of an acetonitrile carbanion with an activated derivative of 2-methyl-3-furoic acid, such as 2-methyl-3-furoyl chloride or an ester like ethyl 2-methyl-3-furoate. The use of an acyl chloride is often more direct but requires stringent anhydrous conditions due to its high reactivity and moisture sensitivity.[3][4][5]

Q2: Why is my reaction yield consistently low?

Low yields in this synthesis typically stem from one of four critical areas:

  • Incomplete Deprotonation of Acetonitrile: Acetonitrile has a relatively high pKa (~25), requiring a very strong base for efficient carbanion formation. Inadequate base strength or stoichiometry will leave unreacted acetonitrile.

  • Side Reactions: The highly reactive intermediates are prone to side reactions, including self-condensation of the starting materials or polymerization, which consume reagents and complicate purification.[6]

  • Reagent Instability: The key electrophile, 2-methyl-3-furoyl chloride, is highly sensitive to moisture and can degrade before or during the reaction.[3][7] The furan ring itself can also be sensitive to harsh acidic or basic conditions.[8][9]

  • Suboptimal Reaction Conditions: Temperature control is crucial. The initial deprotonation and acylation are highly exothermic and must be performed at low temperatures (e.g., -78 °C) to minimize side reactions.

Q3: What is the best base for this reaction?

The choice of base is critical. Strong, non-nucleophilic bases are preferred to avoid side reactions with the acylating agent.

  • Sodium Hydride (NaH): A common and effective choice. It irreversibly deprotonates acetonitrile, driving the reaction forward. It requires an aprotic solvent like THF or Toluene.[10]

  • Lithium Diisopropylamide (LDA): A very strong, non-nucleophilic base ideal for this transformation. It is typically generated in situ and provides rapid and clean deprotonation at low temperatures.[11]

  • Potassium tert-Butoxide (t-BuOK): Can also be effective, particularly in polar aprotic solvents.

Alkoxide bases like sodium ethoxide are generally avoided as they may not be strong enough for complete deprotonation and can participate in unwanted nucleophilic substitution reactions.[11][12]

Section 2: Detailed Troubleshooting Guide

Category A: Low or No Product Formation

Q1: My reaction shows only unreacted starting materials by TLC/LC-MS analysis. What went wrong?

This issue points to a failure in the initial, critical step of the reaction: the formation of the acetonitrile carbanion.

Answer: The primary culprit is almost always an issue with the base or the reaction conditions preventing deprotonation.

  • Causality: The deprotonation of acetonitrile is the kinetically and thermodynamically most challenging step. Without the formation of this nucleophile, no reaction can occur.

  • Troubleshooting Steps:

    • Verify Base Activity: The most common failure point is inactive base. Sodium hydride (NaH) is often sold as a dispersion in mineral oil; ensure you are weighing the active amount correctly and that the reagent has not been passivated by atmospheric moisture. Consider washing the NaH with dry hexanes prior to use. For LDA, ensure the n-butyllithium used for its preparation is properly titrated and the diisopropylamine is anhydrous.

    • Ensure Anhydrous Conditions: Water will rapidly quench any strong base and the resulting carbanion. All glassware must be rigorously flame- or oven-dried. Solvents must be freshly distilled from an appropriate drying agent (e.g., THF over sodium/benzophenone). Acetonitrile should also be distilled over calcium hydride.

    • Check Base Stoichiometry: At least one full equivalent of base relative to acetonitrile is required to drive the equilibrium towards the carbanion.[11] Using a slight excess (1.1-1.2 equivalents) can compensate for any minor impurities or adventitious moisture.

Q2: I'm getting some product, but the yield is poor (<30%), and a lot of 2-methyl-3-furoic acid is recovered after workup. Why?

Answer: This scenario suggests that while some acylation is occurring, the majority of your acylating agent is being consumed by a competing, non-productive pathway, most commonly hydrolysis.

  • Causality: 2-methyl-3-furoyl chloride is an aggressive acylating agent that reacts violently with water.[4] If even trace amounts of moisture are present in the reaction vessel, solvent, or acetonitrile, the acyl chloride will be rapidly hydrolyzed back to the unreactive carboxylic acid, which is then isolated upon acidic workup.

  • Troubleshooting Steps:

    • Re-evaluate Anhydrous Technique: This is paramount. Re-dry all glassware and ensure solvents are of the highest purity and dryness. Use a syringe or cannula for all liquid transfers under a positive pressure of an inert gas (Argon or Nitrogen).

    • Purity of Acyl Chloride: Ensure the 2-methyl-3-furoyl chloride used is pure. It can be freshly prepared from 2-methyl-3-furoic acid and thionyl chloride or oxalyl chloride and used immediately or purified by distillation under reduced pressure.[5] Store it under an inert atmosphere.

    • Order of Addition: Add the 2-methyl-3-furoyl chloride solution slowly to the pre-formed acetonitrile anion at low temperature (-78 °C). This ensures the acyl chloride encounters the desired nucleophile immediately, minimizing its time to react with any trace impurities.

Category B: Purity and Side Product Issues

Q1: I've isolated a side product identified as β-aminocrotononitrile. How can I prevent its formation?

Answer: The formation of β-aminocrotononitrile is a known consequence of the self-condensation of acetonitrile under strongly basic conditions.[6]

  • Causality: The acetonitrile carbanion is a strong nucleophile and can attack the electrophilic carbon of another neutral acetonitrile molecule. A subsequent tautomerization and protonation during workup leads to the observed side product.

  • Troubleshooting Steps:

    • Maintain Low Temperature: This side reaction has a higher activation energy than the desired acylation. Forming the anion at -78 °C and adding the acyl chloride at this temperature significantly disfavors the self-condensation pathway.

    • Do Not Allow Anion to Sit: Add the acylating agent reasonably soon after the anion has been formed. Allowing the solution of the acetonitrile anion to stir for extended periods or to warm up before the electrophile is introduced will increase the likelihood of dimerization.[6]

    • Control Stoichiometry: Using a large excess of acetonitrile can statistically favor the desired reaction, but this can make removal during workup more difficult. It is better to rely on strict temperature control.

Q2: My crude product is a dark, intractable tar or polymer. What is causing this?

Answer: Dark, polymeric material often indicates decomposition of the furan ring or uncontrolled polymerization of the starting materials or product.

  • Causality: Furan rings can be unstable and prone to ring-opening or polymerization under certain conditions, especially at elevated temperatures in the presence of acids or bases.[8][13] Additionally, β-ketonitriles can be reactive and may polymerize if the reaction temperature is not controlled.

  • Troubleshooting Steps:

    • Strict Temperature Control: This is the most critical factor. The reaction is highly exothermic. Ensure your cooling bath is maintained and that all additions are done slowly to prevent any temperature spikes. An internal thermometer is highly recommended for larger scale reactions.

    • Quenching Procedure: Quench the reaction at low temperature by carefully adding a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), before allowing it to warm to room temperature. Avoid quenching with strong acids initially, as this can catalyze decomposition.

    • Inert Atmosphere: Oxygen can sometimes contribute to the formation of colored impurities. Maintaining a positive pressure of an inert gas throughout the experiment is good practice.

Section 3: Optimized Experimental Protocols

Protocol 1: Preparation of 2-Methyl-3-furoyl Chloride
  • Safety Note: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and toxic.

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to neutralize HCl gas), add 2-methyl-3-furoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 2.0-3.0 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

  • Heat the mixture gently to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by distillation of the product, 2-methyl-3-furoyl chloride, under reduced pressure. Store the clear liquid under an inert atmosphere.

Protocol 2: Synthesis of 3-(2-methyl-3-furyl)-3-oxopropanenitrile
  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

  • Under a positive flow of nitrogen, add anhydrous tetrahydrofuran (THF).

  • Add acetonitrile (1.5 eq), freshly distilled from CaH₂, via syringe.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.6 M in hexanes, 1.5 eq) to diisopropylamine (1.6 eq) in THF at -78 °C to pre-form LDA. Alternatively, slowly add portion-wise sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the acetonitrile solution. Stir for 30-45 minutes at -78 °C to ensure complete anion formation.

  • In a separate dry flask, dissolve freshly prepared 2-methyl-3-furoyl chloride (1.0 eq) in anhydrous THF.

  • Add the solution of 2-methyl-3-furoyl chloride dropwise to the cold (-78 °C) solution of the acetonitrile anion over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for an additional 2-3 hours.

  • Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Section 4: Data & Visualization

Table 1: Comparison of Bases for Acetonitrile Acylation
BasepKa (Conjugate Acid)Typical ConditionsProsCons
Sodium Hydride (NaH)~36 (H₂)Anhydrous THF/Toluene, 0 °C to RTInexpensive, irreversible deprotonation, easy to handle as a slurryCan be slow, requires careful handling (pyrophoric), oil dispersion issues
LDA~36 (Diisopropylamine)Anhydrous THF, -78 °CVery strong, non-nucleophilic, fast, clean reactions at low tempMust be prepared in situ or titrated, requires cryogenic temperatures
Potassium tert-Butoxide~19 (tert-Butanol)Anhydrous THF/DMSO, 0 °C to RTSoluble in organic solvents, strong basePotentially reversible deprotonation, can be nucleophilic at higher temps
Sodium Ethoxide (NaOEt)~16 (Ethanol)Ethanol/THFInexpensiveOften not strong enough, can cause side reactions (transesterification)
Diagrams

Workflow cluster_prep Reagent Preparation cluster_reaction Core Synthesis cluster_workup Purification A 2-Methyl-3-furoic Acid C 2-Methyl-3-furoyl Chloride A->C Acyl Chloride Formation B SOCl₂ / DMF B->C G Crude Product Mixture C->G D Acetonitrile in Anhydrous THF F Acetonitrile Anion D->F Deprotonation E Strong Base (LDA/NaH) -78 °C E->F F->G Acylation -78 °C I Liquid-Liquid Extraction G->I Workup H Aqueous Quench (NH₄Cl) H->I J Column Chromatography I->J K Pure 3-(2-methyl-3-furyl) -3-oxopropanenitrile J->K

Caption: Overall workflow for the synthesis of 3-(2-methyl-3-furyl)-3-oxopropanenitrile.

Mechanism cluster_main Desired Reaction Pathway cluster_side Key Side Reactions A H₃C-C≡N (Acetonitrile) C [H₂C-C≡N]⁻ Li⁺ (Anion) A->C Deprotonation B Base (e.g., LDA) B->C E Tetrahedral Intermediate C->E Nucleophilic Attack D 2-Methyl-3-furoyl Chloride D->E F Product: β-Ketonitrile E->F Elimination of Cl⁻ G [H₂C-C≡N]⁻ I Acetonitrile Dimer (β-aminocrotononitrile precursor) G->I Self-Condensation H H₃C-C≡N H->I J H₂O (Trace Moisture) L 2-Methyl-3-furoic Acid (Hydrolysis) J->L K 2-Methyl-3-furoyl Chloride K->L Hydrolysis

Sources

Technical Support Center: Synthesis of 3-(2-Methyl-3-furyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(2-methyl-3-furyl)-3-oxopropanenitrile. This document is intended for researchers, chemists, and professionals in drug development and organic synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis and mitigate common side reactions.

Overview of the Primary Synthesis Pathway

The most common and effective method for synthesizing 3-(2-methyl-3-furyl)-3-oxopropanenitrile is a Claisen-type condensation.[1] This reaction involves the acylation of a nitrile-stabilized carbanion with an appropriate ester. Specifically, the anion of acetonitrile attacks an ester of 2-methyl-3-furoic acid. The choice of a strong, non-nucleophilic base is critical to ensure efficient deprotonation of acetonitrile while minimizing side reactions.[2]

Core Reaction:

  • Acylating Agent: Methyl or Ethyl 2-methyl-3-furoate

  • Nitrile Source: Acetonitrile (CH₃CN)

  • Base: Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH), Lithium diisopropylamide (LDA))

  • Solvent: Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

Standard Experimental Protocol

This protocol outlines a general procedure for the synthesis. Optimization may be required based on laboratory conditions and reagent purity.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous acetonitrile to a flame-dried, three-neck round-bottom flask containing a magnetic stirrer and anhydrous THF.[3]

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a strong base like n-butyllithium (n-BuLi) or LDA to generate the acetonitrile anion.[4] Stir for 30-60 minutes at this temperature.

  • Acylation: Slowly add a solution of ethyl 2-methyl-3-furoate in anhydrous THF to the reaction mixture, maintaining the temperature at -78 °C.[5]

  • Reaction Monitoring: Allow the reaction to stir for 2-4 hours at -78 °C. Progress can be monitored using Thin-Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]

  • Work-up & Extraction: Allow the mixture to warm to room temperature. Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[7]

Visualization of the Main Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Acetonitrile Acetonitrile (CH₃CN) Anion Acetonitrile Anion (⁻CH₂CN) Acetonitrile->Anion + Base Base Strong Base (e.g., NaH, LDA) Intermediate Tetrahedral Intermediate Anion->Intermediate + Ester Ester Ethyl 2-methyl-3-furoate Product 3-(2-methyl-3-furyl)-3-oxopropanenitrile Intermediate->Product - Ethoxide Alkoxide Ethoxide byproduct

Caption: Main pathway for Claisen-type synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

Low yields are a frequent problem and can stem from several sources. A systematic approach is key to diagnosis.[3]

  • Cause 1: Incomplete Deprotonation of Acetonitrile

    • Explanation: The pKa of acetonitrile is approximately 25. A sufficiently strong base is required for complete deprotonation. If deprotonation is incomplete, unreacted acetonitrile and ester will remain.

    • Solution:

      • Ensure the use of a potent base like Sodium Hydride (NaH), LDA, or n-BuLi. Avoid weaker bases like sodium ethoxide which may not be strong enough for complete deprotonation.[2]

      • Verify the quality and concentration of your base. For instance, n-BuLi solutions can degrade over time. Titration is recommended.

      • Use a slight excess (1.05-1.1 equivalents) of the base.[4]

  • Cause 2: Moisture in the Reaction

    • Explanation: Strong bases like NaH and n-BuLi react instantly and exothermically with water. Any moisture in the glassware, solvent, or reagents will quench the base and the acetonitrile anion, halting the reaction.

    • Solution:

      • Flame-dry or oven-dry all glassware immediately before use and cool under an inert atmosphere.[3]

      • Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.

      • Ensure reagents are anhydrous.

  • Cause 3: Competing Side Reactions

    • Explanation: Several side reactions can consume starting materials or the product. These are detailed in the next section.

    • Solution: Strict temperature control is crucial. Maintain the reaction at -78 °C during base and ester addition to minimize side reactions. Add reagents dropwise to avoid localized heating.[4]

Q2: I see an unexpected peak in my NMR/Mass Spec. What could it be?

Unidentified peaks often correspond to predictable side products.

  • Possible Impurity 1: Acetonitrile Dimer (3-aminocrotononitrile)

    • Explanation: The acetonitrile anion can attack another molecule of acetonitrile in a self-condensation known as the Thorpe reaction.[8][9] This is more likely if the ester is added too slowly or if the temperature rises before the ester is present.

    • Identification: Look for characteristic enamine and vinyl proton signals in the ¹H NMR spectrum.

    • Solution: Add the ester promptly after the deprotonation step is complete. Ensure efficient stirring to quickly homogenize the ester in the reaction mixture.

  • Possible Impurity 2: Product of Ester Self-Condensation

    • Explanation: If the ester has enolizable α-protons (not the case for 2-methyl-3-furoate), it could undergo self-condensation.[10][11] While the specified starting material lacks α-protons on the furan ring, impurities in the starting ester could lead to this.

    • Solution: Verify the purity of the starting ester via GC-MS or NMR before starting the reaction.

  • Possible Impurity 3: Hydrolyzed Product (2-methyl-3-furoic acid)

    • Explanation: During aqueous work-up, particularly if conditions become basic, the starting ester or the β-ketonitrile product can be hydrolyzed. The β-ketonitrile can also be hydrolyzed to the corresponding carboxylic acid.[12]

    • Identification: A broad singlet in the ¹H NMR spectrum around 10-12 ppm is indicative of a carboxylic acid proton.

    • Solution: Use a buffered or mildly acidic aqueous solution (e.g., saturated NH₄Cl) for quenching. Avoid using strong acids or bases during work-up.

Q3: My reaction turned dark brown or black and formed a solid mass. What happened?

This typically indicates polymerization or degradation of the furan ring.

  • Explanation: Furan rings are sensitive to strong acids and can also be unstable under strongly basic conditions, especially at elevated temperatures.[13][14] The electron-donating methyl group can exacerbate this instability. Polymerization can be initiated by reactive intermediates or localized heat.

  • Solution:

    • Strict Temperature Control: This is the most critical factor. Do not let the reaction temperature rise above -70 °C during the addition of reagents.

    • Base Selection: While strong bases are necessary, consider using lithium-based amides like LiHMDS, which can sometimes offer better selectivity at low temperatures compared to NaH.[8]

    • Solvent Choice: Polar aprotic solvents like THF are generally preferred. Studies have shown they can have a stabilizing effect on furan rings under certain synthetic conditions.[15]

Key Side Reaction Pathways

Understanding competing reactions is vital for optimizing the synthesis.

Visualization of Side Reactions

Side_Reactions Anion Acetonitrile Anion (⁻CH₂CN) DesiredProduct Desired Product (β-Ketonitrile) Anion->DesiredProduct + Ester (Desired Path) ThorpeProduct Thorpe Dimer (3-aminocrotononitrile) Anion->ThorpeProduct + Acetonitrile (Thorpe Reaction) Ester Ethyl 2-methyl-3-furoate HydrolysisProduct Hydrolysis (2-methyl-3-furoic acid) Ester->HydrolysisProduct + H₂O / Base (Hydrolysis) FuranDegradation Furan Ring Degradation/Polymerization Ester->FuranDegradation Excess Base / Heat Acetonitrile Acetonitrile (CH₃CN) Water Water (H₂O) (Contaminant)

Sources

troubleshooting incomplete acylation of acetonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions regarding the acylation of acetonitrile derivatives. Our goal is to move beyond simple procedural steps and delve into the underlying chemical principles that govern reaction success, empowering you to diagnose and solve challenges in your own experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the acylation of acetonitrile derivatives, a crucial reaction for forming β-ketonitriles, which are valuable synthetic intermediates.

Q1: What is the general reaction for the acylation of an acetonitrile derivative?

The acylation of an acetonitrile derivative involves the reaction of a nitrile bearing an α-hydrogen with an acylating agent in the presence of a base. This reaction forms a new carbon-carbon bond, yielding a β-ketonitrile.

R-CH₂-CN + R'-CO-X ---(Base)---> R-CH(COR')-CN + HX

Here, R-CH₂-CN is the acetonitrile derivative, R'-CO-X is the acylating agent (e.g., an acyl chloride or anhydride), and Base is required to deprotonate the α-carbon.

Q2: What is the fundamental mechanism of this acylation?

The reaction proceeds via a nucleophilic substitution mechanism. The core process involves two main steps:

  • Deprotonation: A sufficiently strong base removes a proton from the carbon adjacent to the nitrile group (the α-carbon). The electron-withdrawing nature of the nitrile group makes this proton acidic enough to be removed, forming a resonance-stabilized carbanion (an enolate equivalent).

  • Nucleophilic Attack: This newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This results in the formation of the β-ketonitrile product.

Q3: Can acetonitrile itself be used as an acylating agent?

Interestingly, yes, though the mechanism is entirely different. While the topic of this guide is the acylation of acetonitrile derivatives (where they act as nucleophiles), it's important to know that acetonitrile can also function as an acetylating agent, typically for amines.[1][2][3] This reaction often requires a Lewis acid catalyst (like Al₂O₃ or TMSI) and elevated temperatures to activate the nitrile group.[1][3] The Lewis acid coordinates to the nitrogen of the nitrile, making the carbon atom susceptible to nucleophilic attack by an amine.[2]

In-Depth Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address the most common and complex issues encountered during the acylation of acetonitrile derivatives.

Q1: My reaction shows low or no conversion to the desired β-ketonitrile. What are the primary factors to investigate?

Incomplete conversion is the most frequent challenge. The root cause almost always lies in one of three areas: ineffective deprotonation, a compromised acylating agent, or sub-optimal reaction conditions.

  • 1. Ineffective Deprotonation: The acidity of the α-proton in acetonitrile derivatives can vary significantly based on the 'R' group. For the reaction to proceed, the base must be strong enough to deprotonate the substrate irreversibly and completely.

    • Causality: If the pKa of the base is too close to the pKa of the acetonitrile derivative, an unfavorable equilibrium will be established, leading to a low concentration of the required carbanion nucleophile.

    • Solution: Switch to a stronger base. For simple alkylacetonitriles, a very strong base like Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) is often necessary. For more acidic derivatives like arylacetonitriles, sodium hydride (NaH) or potassium tert-butoxide may suffice.

Base Typical Solvent Relative Strength Key Considerations
K₂CO₃, Na₂CO₃DMF, AcetonitrileWeakOnly suitable for highly acidic substrates (e.g., with additional electron-withdrawing groups).
NaH, KHTHF, DMFStrong (non-nucleophilic)Heterogeneous reaction; requires careful handling (pyrophoric). Good for many arylacetonitriles.
NaHMDS, KHMDSTHF, EtherVery Strong (non-nucleophilic)Soluble and very effective. Less prone to side reactions than n-BuLi.
LDATHF, EtherVery Strong (sterically hindered)Excellent choice for preventing side reactions at the carbonyl group. Must be freshly prepared or titrated.
n-BuLiHexanes, THF, EtherVery Strong (nucleophilic)Can add to the nitrile or carbonyl group as a side reaction. Use at very low temperatures.
  • 2. Deactivated Acylating Agent: Acylating agents like acyl chlorides and anhydrides are highly reactive and susceptible to hydrolysis.

    • Causality: Trace amounts of water in the solvent or on glassware will rapidly quench the acylating agent, rendering it useless for the desired reaction.

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Use a fresh bottle of the acylating agent or distill it before use.

  • 3. Sub-optimal Temperature Control: Temperature is a critical parameter, especially when using highly reactive organometallic bases.

    • Causality: The formation of the carbanion with strong bases like LDA or n-BuLi is extremely fast and exothermic. If the temperature is not kept low (typically -78 °C), side reactions, including reaction with the solvent (e.g., THF) or self-condensation, can occur. Conversely, if a weaker base like NaH is used, some heating may be required to initiate the reaction.[1]

    • Solution: For reactions with LDA or n-BuLi, perform the deprotonation and acylation steps at -78 °C (a dry ice/acetone bath). For reactions with NaH, consider starting at 0 °C and allowing the reaction to slowly warm to room temperature.

Troubleshooting Workflow for Low Conversion

For a systematic approach, follow this decision-making workflow.

G start Low / No Conversion check_base Is the base strong enough? (pKa(Base) > pKa(Substrate)) start->check_base check_reagents Are reagents anhydrous? (Solvent, Acylating Agent) check_base->check_reagents Yes fix_base Action: Use a stronger base (e.g., NaH -> LDA) check_base->fix_base No check_temp Is temperature optimal? check_reagents->check_temp Yes fix_reagents Action: Dry all glassware. Use fresh/distilled anhydrous reagents. check_reagents->fix_reagents No investigate_side_reactions Problem persists. Investigate side reactions. check_temp->investigate_side_reactions Yes fix_temp Action: For strong bases, use -78°C. For weaker bases, try 0°C to RT. check_temp->fix_temp No

Caption: A workflow for diagnosing low conversion issues.

Q2: The reaction is messy with multiple side products. What are common side reactions and how can I minimize them?

A complex product mixture indicates that your reaction conditions are promoting undesired pathways. Identifying the likely side products is key to adjusting the protocol.

  • 1. O-acylation vs. C-acylation: The resonance-stabilized carbanion is an ambident nucleophile, meaning it can react at the carbon or the nitrogen (via the enolate-equivalent form). While C-acylation is usually favored, O-acylation can occur, leading to a ketene acetal intermediate that may not be stable.

    • Causality: The solvent and the counter-ion from the base play a crucial role. Polar aprotic solvents can solvate the cation, leading to a "freer" and more reactive enolate that may favor O-acylation.

    • Mitigation: Using a less polar solvent like THF or diethyl ether often favors C-acylation. The choice of base matters; lithium counter-ions (from LDA, n-BuLi) are known to coordinate tightly and often promote C-acylation.

  • 2. Poly-acylation: The desired β-ketonitrile product still has an acidic proton on the α-carbon. If excess base or acylating agent is present, a second acylation can occur.

    • Causality: This happens when the product is deprotonated and reacts again. It is especially problematic if more than one equivalent of base is used or if local concentrations of the acylating agent are too high.

    • Mitigation:

      • Use precisely one equivalent of base.

      • Employ "inverse addition": slowly add the pre-formed carbanion solution to the acylating agent solution. This ensures the acylating agent is always in excess relative to the nucleophile, minimizing the chance of the product reacting again.

  • 3. Self-Condensation (Thorpe-Ziegler Reaction): The carbanion can attack the nitrile group of another molecule of the starting material. This is more common when the acylating agent is unreactive or added too slowly.

    • Causality: If the carbanion is formed and has nothing to react with, it may react with the most electrophilic species available—another molecule of the starting nitrile.

    • Mitigation: Add the acylating agent promptly after the deprotonation step is complete. Ensure the acylating agent is sufficiently reactive.

  • 4. Reaction with Solvent or Reagent: Highly reactive bases like n-BuLi can attack the carbonyl of the acylating agent or even deprotonate the solvent (THF).

    • Causality: n-BuLi is a strong nucleophile in addition to being a strong base.

    • Mitigation: Use a sterically hindered, non-nucleophilic base like LDA or NaH. Always maintain very low temperatures (-78 °C) when using n-BuLi to favor the kinetic deprotonation pathway over nucleophilic attack.

G cluster_0 Resonance-Stabilized Anion Carbanion R-C⁻H-C≡N Enolate R-CH=C=N⁻ Carbanion->Enolate Resonance C_Product Desired Product: R-CH(COR')-CN (β-Ketonitrile) Carbanion->C_Product C-Acylation (Favored) O_Product Side Product Path: Leads to unstable ketene acetal Enolate->O_Product O-Acylation (Undesired) Acyl_Chloride R'-CO-Cl (Acylating Agent)

Caption: The competing C- and O-acylation pathways.

Experimental Protocol: A Self-Validating System

This general protocol for the acylation of phenylacetonitrile with acetyl chloride using LDA provides a robust starting point. Each step is designed to minimize the common issues discussed above.

Objective: Synthesize 2-phenyl-3-oxobutanenitrile.

Reagents & Equipment:

  • Diisopropylamine (freshly distilled)

  • n-Butyllithium (titrated solution in hexanes)

  • Phenylacetonitrile (freshly distilled)

  • Acetyl chloride (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Flame-dried, three-neck round-bottom flask with a magnetic stirrer, nitrogen inlet, and thermometer.

  • Dry ice/acetone bath (-78 °C).

Procedure:

  • Preparation of LDA (in situ):

    • To the reaction flask under a nitrogen atmosphere, add anhydrous THF (e.g., 50 mL).

    • Cool the flask to 0 °C (ice bath).

    • Add diisopropylamine (1.1 equivalents) via syringe.

    • Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at 0 °C.

    • Stir the resulting clear, colorless solution at 0 °C for 30 minutes to ensure complete formation of LDA.

  • Formation of the Carbanion:

    • Cool the LDA solution to -78 °C.

    • In a separate, dry flask, prepare a solution of phenylacetonitrile (1.0 equivalent) in a small amount of anhydrous THF.

    • Add the phenylacetonitrile solution dropwise to the LDA solution at -78 °C. A color change (often to yellow or orange) indicates anion formation.

    • Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Acylation Step:

    • Add acetyl chloride (1.0 equivalent) dropwise to the carbanion solution, ensuring the internal temperature does not rise above -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2-3 hours.

  • Workup and Purification:

    • Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil via column chromatography or distillation to obtain the pure β-ketonitrile.

This protocol is self-validating because it incorporates best practices: use of a strong, non-nucleophilic base; strict temperature control to prevent side reactions; and use of anhydrous conditions to protect the reagents.

References

  • Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. [Link][1]

  • Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate. [Link][4]

  • Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Center for Biotechnology Information. [Link][2]

  • Saikia, L., et al. (2012). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. ResearchGate. [Link][3]

  • Caputo, D., et al. (2021). The crucial role of acetonitrile in the mechanism of Pd(ii)-catalyzed activation of polar vinyl monomers. National Center for Biotechnology Information. [Link][5]

  • J&K Scientific LLC. (2024). Acylation Reaction: Applications in Organic Chemistry. J&K Scientific LLC. [Link][6]

Sources

Technical Support Center: Optimization of Reaction Conditions for Furan Ring Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Furan Chemistry. This guide is designed for researchers, scientists, and drug development professionals who work with furan-containing molecules. The furan ring, a valuable heterocycle in organic synthesis, is notoriously sensitive to certain reaction conditions. Its pseudo-aromatic character makes it prone to degradation, polymerization, and ring-opening, posing significant challenges in multi-step syntheses.[1][2][3]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges, optimize your reaction conditions, and preserve the integrity of the furan core.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability of the furan ring.

Q1: What makes the furan ring so susceptible to degradation, especially under acidic conditions?

A1: The furan ring's instability stems from its modest aromaticity and the nature of the oxygen heteroatom. While it is an aromatic system with 6 π-electrons, its resonance energy is significantly lower than that of benzene, thiophene, or pyrrole.[3] The oxygen atom donates electron density into the ring, making the α-carbons (C2 and C5) particularly electron-rich and susceptible to electrophilic attack.

Under acidic conditions, the ring is readily protonated, primarily at an α-carbon.[4][5] This disrupts the aromatic system, forming a highly reactive, non-aromatic intermediate. This cation is then susceptible to nucleophilic attack (e.g., by water or other solvents), initiating a cascade of reactions that lead to irreversible ring-opening and the formation of 1,4-dicarbonyl compounds.[6] These highly reactive dicarbonyls can then undergo further reactions, including polymerization, leading to the formation of insoluble materials or "humins".[7][8]

Q2: How do different substituents on the furan ring influence its stability?

A2: Substituents play a crucial role in modulating the electronic properties and, consequently, the stability of the furan ring. The effect is generally predictable:

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), carboxyl (-COOH), or carbonyl (-CHO, -COR) decrease the electron density of the furan ring. This deactivation makes the ring less susceptible to protonation and electrophilic attack, thereby significantly increasing its stability under acidic conditions.[2][9]

  • Electron-Releasing Groups (ERGs): Substituents like alkyl or hydroxyl groups (-R, -OH) increase the ring's electron density. This activation makes the ring more reactive towards electrophiles, which can be beneficial for certain substitution reactions but also renders it more prone to acid-catalyzed degradation and polymerization.[9]

Q3: What are the primary degradation pathways I should be aware of?

A3: The main degradation routes for furan are acid-catalyzed ring-opening, oxidation, and polymerization.

  • Acid-Catalyzed Ring-Opening: As detailed in Q1, protonation leads to hydrolysis, forming linear 1,4-dicarbonyl compounds.[4][6]

  • Oxidative Cleavage: Furans are sensitive to various oxidizing agents, including hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and even atmospheric oxygen.[9][10] This can lead to ring-opening to form dicarbonyls, carboxylic acids, or, in the case of furfuryl alcohols, rearrangement via the Achmatowicz reaction to form dihydropyranones.[11][12]

  • Polymerization: This is a common outcome in the presence of strong acids, high temperatures, or certain Lewis acids.[1][8] The reactive intermediates formed during degradation can react with other furan molecules to form oligomers and polymers.[9]

Q4: How critical is solvent choice, and what are the best practices?

A4: Solvent selection is paramount for furan stability. Protic solvents (e.g., water, methanol) can participate in degradation pathways by acting as nucleophiles after the initial protonation of the ring, exacerbating ring-opening.[1][8]

In contrast, polar aprotic solvents have been shown to have a strong stabilizing effect.[7][13][14]

  • Highly Recommended: Dimethylformamide (DMF) is particularly effective at stabilizing furan derivatives under synthetic conditions.[1][13][14] Other useful polar aprotic solvents include DMSO and acetonitrile.

  • Use with Caution: Protic solvents like water and alcohols should be used with care, especially in acid-catalyzed reactions. While alcohols can sometimes suppress polymerization by trapping reactive intermediates, they can also lead to different sets of byproducts.[8]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving furan-containing compounds.

Problem 1: My furan-containing compound is decomposing or polymerizing under acidic conditions.
Possible CauseProposed Solution & Rationale
Acid is too strong or concentration is too high. Strong Brønsted acids (e.g., H₂SO₄, HCl) aggressively protonate the furan ring, initiating rapid degradation.[2] Solution: Switch to a milder acid catalyst. Consider using weaker Brønsted acids (e.g., acetic acid) or solid acid catalysts (e.g., Amberlyst 70).[8] If a Lewis acid is required, opt for a milder one like BF₃·OEt₂.[1][9] Always use the lowest effective catalyst loading.
Reaction temperature is too high. Degradation and polymerization pathways are often accelerated at elevated temperatures.[1][2] Solution: Run the reaction at a lower temperature (e.g., 0 °C or room temperature), even if it requires a longer reaction time. This will minimize the rate of unwanted side reactions.
Inappropriate solvent choice. Protic solvents like water or methanol can participate in the ring-opening mechanism.[8] Solution: Switch to a polar aprotic solvent known to stabilize furans, such as DMF or DMSO.[1][7][13][14] Ensure the solvent is anhydrous if water is contributing to the degradation.
Electron-releasing groups on the furan ring. ERGs activate the ring, making it more susceptible to acid-catalyzed polymerization.[9] Solution: If the synthetic route allows, consider introducing a temporary electron-withdrawing group to stabilize the ring during the acid-sensitive step. Alternatively, use a protecting group strategy for other reactive functionalities on the molecule.[15]
Problem 2: My oxidation reaction is causing ring cleavage instead of targeting another functional group.
Possible CauseProposed Solution & Rationale
Oxidant is too harsh or non-selective. Strong oxidants like sodium hypochlorite or hydrogen peroxide can readily attack and open the furan ring.[9] Solution: Choose a milder or more selective oxidant. The choice will be highly substrate-dependent. For example, if oxidizing an alcohol elsewhere in the molecule, consider reagents like manganese dioxide (MnO₂) which may show better chemoselectivity.
The furan ring is the most electron-rich part of the molecule. The inherent reactivity of the furan ring makes it a target for electrophilic oxidants. Solution: Employ a protecting group strategy. For instance, a temporary Diels-Alder reaction can protect the furan ring's diene system. The adduct can be carried through several steps before being reversed via a retro-Diels-Alder reaction.[16]
Problem 3: My reduction reaction is saturating the furan ring or causing ring-opening.
Possible CauseProposed Solution & Rationale
Standard catalytic hydrogenation conditions are too aggressive. Catalytic hydrogenation (e.g., H₂/Pd-C) can reduce the furan ring to tetrahydrofuran, especially under harsh conditions. Simple furans are difficult to reduce without ring-opening.[9][17] Solution: Avoid high-pressure hydrogenation if only targeting another functional group. Explore chemoselective reduction methods. For reducing a conjugated double bond while preserving the furan, reagents like 2-phenylbenzimidazoline have proven effective.[17] For other functional groups, substrate-specific conditions must be carefully screened.
The furan ring is sensitive to the reaction conditions (acidic/basic). Some reducing agents require acidic or basic conditions that can independently degrade the furan.[17] Solution: Select a reducing agent that operates under neutral or near-neutral conditions. Buffer the reaction mixture if necessary.
Problem 4: My Lewis acid-catalyzed Diels-Alder reaction is sluggish and gives low yields or degradation.
Possible CauseProposed Solution & Rationale
Lewis acid is too strong, causing polymerization. Strong Lewis acids can coordinate to the furan oxygen, promoting polymerization over the desired cycloaddition. Solution: Screen a panel of Lewis acids. Milder Lewis acids (e.g., Zn(OTf)₂, InBr₃) may be more effective than stronger ones (e.g., AlCl₃).[18][19] In some cases, catalytic amounts of a strong Lewis acid at low temperatures can be effective.[20]
The reaction is reversible at higher temperatures. Furan Diels-Alder reactions are often reversible, and high temperatures favor the retro-Diels-Alder reaction, leading to low yields of the adduct.[16] Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction over time to find the optimal endpoint before equilibrium or degradation becomes significant.

Section 3: Protocols for Optimizing Furan Stability

Protocol 1: General Screening for Solvent and Temperature Optimization

This protocol provides a systematic approach to identifying the most stable conditions for a new reaction involving a furan derivative.

Objective: To determine the optimal solvent and temperature to maximize product yield while minimizing furan degradation.

Methodology:

  • Setup: Arrange a series of identical reaction vials or small flasks. To each, add your furan-containing substrate and other necessary reagents (excluding the catalyst or initiator).

  • Solvent Screening:

    • To separate vials, add an equal volume of different solvents to achieve the same concentration. Recommended test solvents:

      • Group A (Polar Aprotic): DMF, DMSO, Acetonitrile

      • Group B (Aprotic/Less Polar): THF, Dioxane, Toluene

      • Group C (Protic - if necessary): Isopropanol, Acetic Acid (use as a control for degradation)

  • Temperature Screening:

    • For the most promising solvent (e.g., DMF), set up identical reactions at three different temperatures: 0 °C, Room Temperature (20-25 °C), and a moderately elevated temperature (e.g., 50 °C).

  • Reaction Initiation & Monitoring:

    • Add the catalyst or initiator to each vial simultaneously.

    • Stir all reactions under an inert atmosphere (e.g., N₂ or Ar).

    • Withdraw small aliquots from each reaction at set time points (e.g., 1h, 4h, 12h, 24h).

    • Quench the aliquots immediately (e.g., with a buffered aqueous solution).

  • Analysis:

    • Analyze the quenched aliquots by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR with an internal standard).

    • Compare the ratio of desired product to remaining starting material and key degradation byproducts across all conditions.

    • Select the solvent and temperature combination that provides the highest conversion to the product with the lowest formation of impurities.

Protocol 2: Implementing Protecting Group Strategies for Furan Intermediates

Objective: To temporarily modify a furan-containing molecule to prevent degradation during a sensitive synthetic step.

Scenario: Protecting a hydroxyl or carbonyl group on a furan side-chain during an acid-catalyzed reaction.

Methodology for Acetal Protection of a Carbonyl Group: [15]

  • Protection Step:

    • Dissolve the furan-carbonyl compound (1.0 eq) in an anhydrous solvent (e.g., DCM or Toluene).

    • Add a suitable diol, such as ethylene glycol (1.5 eq).

    • Add a catalytic amount of a mild acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (0.05 eq) or pyridinium p-toluenesulfonate (PPTS).[21]

    • Heat the reaction, often with removal of water (e.g., using a Dean-Stark apparatus), until the reaction is complete as monitored by TLC or LC-MS.

    • Work up the reaction by quenching with a mild base (e.g., saturated NaHCO₃ solution) and extract the protected product. Purify as needed.

  • Perform Sensitive Reaction:

    • Use the acetal-protected furan compound in your desired acid-catalyzed or other sensitive reaction. The acetal is generally stable to various nucleophiles and alkaline conditions.[15]

  • Deprotection Step:

    • Dissolve the protected compound in a solvent mixture, typically containing water (e.g., THF/H₂O or Acetone/H₂O).

    • Add a catalytic amount of acid (e.g., dilute HCl or p-TsOH).[21]

    • Stir the reaction at room temperature or with gentle heating until deprotection is complete.

    • Neutralize the acid, extract the deprotected product, and purify.

Section 4: Data & Visualization

Table 1: Qualitative Stability of Substituted Furans under Acidic Conditions
Substituent Type at C2/C5ExamplePredicted Stability in AcidRationale
Strong Electron-Withdrawing -NO₂, -CN, -CF₃HighReduces ring electron density, making it resistant to protonation.[2]
Moderate Electron-Withdrawing -CHO, -COR, -COORModerate to HighDeactivates the ring, providing good stability for most synthetic operations.[9]
Unsubstituted FuranLowSusceptible to protonation and subsequent ring-opening/polymerization.[4][6]
Electron-Releasing -CH₃, -AlkylVery LowActivates the ring, increasing the rate of electrophilic attack and degradation.[9]
Strong Electron-Releasing -OH, -ORVery Low (unstable)Highly activated ring, very prone to rapid polymerization in acid.
Diagram 1: Key Degradation Pathways of the Furan Ring

This diagram illustrates the two most common degradation routes for an unsubstituted furan ring: acid-catalyzed ring-opening and oxidative cleavage.

G cluster_acid Acid-Catalyzed Ring-Opening cluster_oxidation Oxidative Cleavage Furan1 Furan Protonation Protonated Intermediate (Non-aromatic cation) Furan1->Protonation + H⁺ Dicarbonyl 1,4-Dicarbonyl (e.g., Succinaldehyde) Protonation->Dicarbonyl + H₂O (Nucleophilic Attack) Polymer Polymers / Humins Dicarbonyl->Polymer Further Condensation Furan2 Furan OxidizedIntermediate Oxidized Intermediate (e.g., Endoperoxide) Furan2->OxidizedIntermediate + [O] (e.g., H₂O₂, m-CPBA) CleavedProduct Cleaved Products (e.g., Maleic Acid) OxidizedIntermediate->CleavedProduct Rearrangement

Caption: Major degradation pathways for the furan ring.

Diagram 2: Workflow for Optimizing a Furan-Based Reaction

This decision tree provides a logical workflow for troubleshooting and optimizing a reaction involving a sensitive furan substrate.

G Start Start: New Reaction with Furan Substrate InitialCond Select Initial Conditions: - Polar Aprotic Solvent (DMF) - Low Temperature (0 °C) - Mildest Catalyst Option Start->InitialCond RunReaction Run Initial Test Reaction InitialCond->RunReaction CheckOutcome Analyze Outcome: Good Yield & Purity? RunReaction->CheckOutcome Success Success: Proceed to Scale-Up CheckOutcome->Success Yes Troubleshoot Low Yield or Degradation: Troubleshoot CheckOutcome->Troubleshoot No SubCause Identify Primary Issue Troubleshoot->SubCause Polymerization Polymerization/ Decomposition SubCause->Polymerization Decomposition NoReaction No/Slow Reaction SubCause->NoReaction Low Conversion Byproducts Side Products SubCause->Byproducts Low Selectivity Sol1 Decrease Temperature Further Switch to Milder Catalyst Polymerization->Sol1 Sol2 Increase Temperature Slowly Screen More Active Catalysts NoReaction->Sol2 Sol3 Consider Protecting Groups Re-evaluate Reagent Purity Byproducts->Sol3 Sol1->RunReaction Re-run Sol2->RunReaction Re-run Sol3->RunReaction Re-run

Sources

Technical Support Center: Solvent Effects on 3-(2-methyl-3-furyl)-3-oxopropanenitrile Reaction Rate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-(2-methyl-3-furyl)-3-oxopropanenitrile. This document is designed to provide in-depth, practical guidance on a critical, yet often overlooked, experimental variable: the solvent. Unpredictable reaction rates, low yields, and inconsistent results can frequently be traced back to solvent effects. This guide will help you understand, troubleshoot, and control these effects to achieve robust and reproducible outcomes.

Section 1: Foundational Concepts & Initial Troubleshooting

This section addresses the most common initial questions and issues encountered when working with β-ketonitriles like 3-(2-methyl-3-furyl)-3-oxopropanenitrile.

Q1: My reaction rate is highly variable between batches, even when using the same named solvent. What's the primary suspect?

A1: The most likely culprit is the inherent chemical nature of your starting material: keto-enol tautomerism.[1][2][3] 3-(2-methyl-3-furyl)-3-oxopropanenitrile, as a β-ketonitrile, exists as an equilibrium mixture of a keto form and an enol form. The reaction rate is often dependent on the concentration of one specific tautomer, which acts as the primary reactive species. The position of this equilibrium is exquisitely sensitive to the solvent environment.[4][5]

Factors that can alter your solvent environment, even in batches of the same solvent, include:

  • Trace amounts of water: Can shift the equilibrium.

  • Dissolved gases (like CO2): Can alter the pH.

  • Solvent grade and impurities: Different grades can have different stabilizers or impurity profiles.

The enol form is more polar than the keto form. Therefore, an increase in solvent polarity will typically increase the proportion of the enol form.[1]

G cluster_0 Keto-Enol Equilibrium cluster_1 Solvent Influence Keto Keto Tautomer (Less Polar) Equilibrium Keto->Equilibrium Enol Enol Tautomer (More Polar) Equilibrium->Enol PolarSolvent Polar Solvents (e.g., DMSO, Methanol) PolarSolvent->Enol Favors NonPolarSolvent Non-Polar Solvents (e.g., Toluene, Chloroform) NonPolarSolvent->Keto Favors

Caption: Solvent-dependent keto-enol equilibrium of 3-(2-methyl-3-furyl)-3-oxopropanenitrile.

Q2: I'm observing significant degradation of my furan starting material. Is the solvent playing a role?

A2: Absolutely. The furan ring, despite its aromatic character, is susceptible to degradation, particularly under acidic conditions which can lead to ring-opening and polymerization.[6] The choice of solvent can either exacerbate or mitigate this issue.

  • Protic Solvents (e.g., water, alcohols): These solvents can act as hydrogen bond donors and may participate in degradation pathways, especially if acidic catalysts are used.[6]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are often preferred for reactions involving sensitive furan derivatives. They possess significant dipole moments that can stabilize the furan ring system without participating in proton-transfer-mediated degradation.[6]

Troubleshooting Tip: If you suspect degradation, consider switching from a protic solvent like methanol to a polar aprotic solvent like DMF or acetonitrile. Additionally, running the reaction at a lower temperature can significantly reduce unwanted side reactions.[6]

Section 2: Systematic Investigation of Solvent Effects

A structured approach is necessary to understand and optimize solvent effects for your specific reaction. This section provides a guide to designing these experiments.

Q3: How should I select a range of solvents to test for my kinetic studies?

A3: The goal is to sample a wide range of solvent properties to understand which factors are most influential. Do not select solvents randomly. Instead, choose them based on distinct classes of properties. A good starting set includes representatives from different solvent families.

SolventClassDielectric Constant (ε) at 20°CDipole Moment (μ, D)Polarity Index (Snyder)
n-Hexane Non-polar1.88~00.1
Toluene Non-polar Aprotic2.380.362.4
Chloroform Aprotic4.811.044.1
Tetrahydrofuran (THF) Polar Aprotic7.581.754.0
Acetonitrile Polar Aprotic37.53.925.8
DMSO Polar Aprotic46.73.967.2
Methanol Polar Protic32.71.705.1
Water Polar Protic80.11.8510.2

Causality: This selection allows you to decouple different solvent effects. For instance, by comparing reaction rates in THF and acetonitrile, you can probe the effect of a large change in dielectric constant while remaining within the polar aprotic class.[7] Comparing acetonitrile and methanol, which have similar dielectric constants, allows you to investigate the specific impact of hydrogen bonding (protic vs. aprotic).[8]

Q4: What specific solvent-reaction rate correlations should I investigate?

A4: The rate of a reaction in a solvent is influenced by how the solvent stabilizes the reactants versus the transition state.[9][10] For reactions involving charge separation or development in the transition state, polar solvents often accelerate the rate by stabilizing this charged transition state more than the neutral reactants.[7][11]

You should plot your observed rate constant (k) against various solvent parameters:

  • Dielectric Constant (ε): A measure of the solvent's ability to separate charges. A linear plot of log(k) vs. 1/ε (Kirkwood plot) can indicate the importance of electrostatic interactions.[12]

  • Dipole Moment (μ): Relates to the polarity of the solvent molecules.

  • Empirical Polarity Scales (e.g., Reichardt's ET(30) or Snyder's Polarity Index): These scales integrate multiple interaction types and can sometimes provide better correlations than single physical parameters.

Section 3: Detailed Experimental Protocols

This section provides a standardized workflow for quantifying solvent effects on your reaction rate.

G start Start: Define Reaction solvent_selection 1. Select Diverse Solvents (See Table in Q3) start->solvent_selection reagent_prep 2. Prepare Stock Solutions of Reactants & Internal Standard solvent_selection->reagent_prep reaction_setup 3. Set Up Reactions (Constant Temp, Stirring) reagent_prep->reaction_setup sampling 4. Monitor Reaction Progress (Take aliquots at timed intervals) reaction_setup->sampling analysis 5. Analyze Samples (e.g., HPLC, GC, NMR) sampling->analysis data_proc 6. Process Data (Plot [Product] vs. Time) analysis->data_proc rate_calc 7. Determine Initial Rate or Fit to Integrated Rate Law data_proc->rate_calc correlation 8. Correlate Rate Constant (k) with Solvent Parameters rate_calc->correlation end End: Optimized Conditions correlation->end

Caption: Experimental workflow for systematic investigation of solvent effects on reaction kinetics.

Protocol 1: Determination of Reaction Rate by Initial Rates Method

This method is effective for determining the reaction order and rate constant without needing to monitor the reaction to completion.[13][14]

Objective: To determine the initial rate of formation of the product in a chosen solvent.

Methodology:

  • Thermostating: Equilibrate a reaction vessel containing 3-(2-methyl-3-furyl)-3-oxopropanenitrile and any other stable reagents in the chosen solvent to the desired temperature (e.g., 25.0 ± 0.1 °C) with consistent stirring.

  • Initiation: Initiate the reaction by adding the final reagent (e.g., a catalyst or second reactant). Start a timer immediately.

  • Sampling: Withdraw aliquots from the reaction mixture at fixed time intervals (e.g., every 60 seconds for the first 10 minutes). The key is to focus on the very beginning of the reaction (typically <10% conversion).

  • Quenching: Immediately quench each aliquot to stop the reaction. This can be done by diluting it into a cold solvent or by adding a chemical quencher.

  • Analysis: Analyze the concentration of the product (or consumption of a reactant) in each quenched aliquot using a calibrated analytical technique (e.g., HPLC, GC, or NMR with an internal standard).[15]

  • Calculation: Plot the concentration of the product versus time. The initial rate is the slope of the linear portion of this curve near t=0.[16]

  • Repeat: Repeat steps 1-6 for each solvent selected.

Self-Validation: The plot of product concentration vs. time should be linear for the initial phase of the reaction. A strong linear fit (R² > 0.99) validates the initial rate measurement.

Section 4: Troubleshooting Guide

This section provides solutions to common problems encountered during these experiments.

Caption: Troubleshooting flowchart for common kinetic experiment issues.

References

  • BenchChem. (n.d.). Technical Support Center: Solvent Effects on Furan Stability and Reactivity.
  • Acevedo, O. (2012). Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field. Journal of Chemical Theory and Computation.
  • ResearchGate. (n.d.). Keto-enol content in solvents of different polarity. Retrieved from [Link]

  • Bettoschi, A., et al. (2011). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. New Journal of Chemistry. Retrieved from [Link]

  • Lang, K., et al. (2018). The interplay of structure and reactivity in a most unusual furan diels-alder reaction. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Effects of solvent on the reaction time and yield. Retrieved from [Link]

  • Asian Journal of Green Chemistry. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry. Retrieved from [Link]

  • Fiveable. (n.d.). Experimental methods for rate law determination. Retrieved from [Link]

  • ChemRxiv. (2020). Kinetic Solvent Effects in Organic Reactions. Retrieved from [Link]

  • Okumu, J. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Journal of Chemistry. Retrieved from [Link]

  • MDPI. (2022). Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. Retrieved from [Link]

  • ChemRxiv. (2020). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. Retrieved from [Link]

  • Leah4sci. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on Transition States and Reaction Rates. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) Solvent effect on keto-enol tautomerism in a new β-diketone: A comparison between experimental data and different theoretical approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and chemical reactivity of 3-oxo-2-arylhydrazono-propanenitriles. Retrieved from [Link]

  • Abraham, M. H. (1985). Solvent effects on reaction rates. Pure and Applied Chemistry. Retrieved from [Link]

  • Reddit. (2018). How to measure kinetics. Retrieved from [Link]

  • Vallance, C. (n.d.). Reaction Kinetics. University of Oxford. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.S: Kinetics (Study Guide). Retrieved from [Link]

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Validation & Comparative

A Guide to the 13C NMR Analysis of 3-(2-methyl-3-furyl)-3-oxopropanenitrile: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for structural elucidation. For professionals in drug discovery and development, a precise understanding of a molecule's carbon framework is paramount. This guide provides an in-depth analysis of the 13C NMR spectrum of 3-(2-methyl-3-furyl)-3-oxopropanenitrile, a molecule of interest for its potential applications in medicinal chemistry and as a versatile synthetic intermediate.[1] Given the absence of a publicly available experimental spectrum, this guide will leverage predictive methodologies, supported by extensive data from related compounds, to offer a robust analytical framework. We will compare the insights gained from 13C NMR with those from other analytical techniques and contextualize its spectral features against structurally similar molecules.

The Structure Under Investigation: 3-(2-methyl-3-furyl)-3-oxopropanenitrile

3-(2-methyl-3-furyl)-3-oxopropanenitrile is a β-ketonitrile featuring a furan ring substituted with a methyl group.[2][] The presence of a ketone, a nitrile, and a substituted aromatic heterocycle within a compact structure makes it an interesting candidate for spectroscopic analysis. Understanding the electronic environment of each carbon atom is key to confirming its identity and purity.

Visualizing the Carbon Skeleton

To facilitate our discussion of the 13C NMR spectrum, the carbon atoms in 3-(2-methyl-3-furyl)-3-oxopropanenitrile are systematically numbered as shown in the diagram below. This numbering scheme will be used throughout this guide to correlate specific carbon atoms with their expected spectral signals.

Caption: Molecular structure of 3-(2-methyl-3-furyl)-3-oxopropanenitrile with carbon numbering.

Predicted 13C NMR Spectral Analysis

The predicted 13C NMR spectrum of 3-(2-methyl-3-furyl)-3-oxopropanenitrile is expected to exhibit eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The chemical shifts (δ) are predicted based on established empirical data for furan derivatives, β-ketonitriles, and the influence of various functional groups on carbon shielding.[4]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C1 (CN)~115The nitrile carbon is characteristically found in this upfield region of the sp-hybridized carbons.
C2 (CH2)~45This methylene carbon is alpha to both a carbonyl group and a nitrile group, leading to a downfield shift compared to a simple alkane.
C3 (C=O)~190The carbonyl carbon of the ketone is significantly deshielded and appears far downfield, a typical feature for ketones.
C2' (furan)~150This furan ring carbon is attached to the electron-donating methyl group and is adjacent to the oxygen atom, resulting in a downfield shift.
C3' (furan)~125This carbon is attached to the electron-withdrawing carbonyl group, causing a downfield shift.
C4' (furan)~112This furan carbon is beta to the carbonyl group and is expected to be in a region typical for unsubstituted furan carbons.
C5' (furan)~143This furan carbon is adjacent to the oxygen and is deshielded, appearing at a characteristic downfield position for α-carbons in furans.
CH3~14The methyl carbon, being a simple alkyl group attached to an aromatic ring, is expected to have a chemical shift in the typical upfield aliphatic region.[5]

Comparison with Alternative Analytical Techniques

While 13C NMR provides a detailed map of the carbon backbone, a comprehensive structural confirmation relies on a combination of analytical methods.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in 3-(2-methyl-3-furyl)-3-oxopropanenitrile.

  • Nitrile (C≡N) stretch: A sharp, intense absorption band is expected around 2250 cm⁻¹.

  • Ketone (C=O) stretch: A strong, sharp absorption band should appear around 1680-1700 cm⁻¹, characteristic of an α,β-unsaturated ketone.

  • Furan ring C=C and C-O stretches: These will produce a series of characteristic bands in the fingerprint region (approximately 1600-1000 cm⁻¹).

While IR confirms the presence of these functional groups, it does not provide information about the connectivity of the atoms, which is the primary strength of NMR.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. For 3-(2-methyl-3-furyl)-3-oxopropanenitrile (C₈H₇NO₂), the molecular ion peak [M]⁺ would be expected at m/z 149.15. Fragmentation patterns would likely involve the loss of CO, CN, and cleavage of the furan ring, providing further structural clues. However, MS alone cannot definitively establish the isomeric structure.

1H NMR Spectroscopy

1H NMR spectroscopy is complementary to 13C NMR and provides information about the proton environments. The expected signals for 3-(2-methyl-3-furyl)-3-oxopropanenitrile would be:

  • A singlet for the CH₃ protons.

  • A singlet for the CH₂ protons.

  • Two distinct signals for the two protons on the furan ring .

The integration of these signals would confirm the number of protons in each environment, and their chemical shifts would provide information about their electronic environment.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Spectroscopic Analysis cluster_Confirmation Structure Confirmation Synthesis Synthesis of 3-(2-methyl-3-furyl)-3-oxopropanenitrile Purification Purification (e.g., Chromatography) Synthesis->Purification NMR 1H & 13C NMR Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Confirmation Combined Data Analysis & Structure Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: A typical workflow for the synthesis and spectroscopic characterization of an organic compound.

Comparative 13C NMR Analysis with Related Compounds

To further refine our understanding of the 13C NMR spectrum of 3-(2-methyl-3-furyl)-3-oxopropanenitrile, it is instructive to compare its predicted chemical shifts with the experimental data of structurally related molecules.

Furan and 2-Methylfuran

The chemical shifts of the furan ring in our target molecule are influenced by the methyl and the 3-oxopropanenitrile substituents.

CompoundC2C3C4C5
Furan142.8109.6109.6142.8
2-Methylfuran152.0106.3110.5141.0
Predicted for Target Molecule ~150 (C2')~125 (C3')~112 (C4')~143 (C5')

The electron-donating methyl group at the C2' position in 2-methylfuran causes a downfield shift at C2' and an upfield shift at C3' compared to unsubstituted furan. In our target molecule, the electron-withdrawing acyl group at C3' causes a significant downfield shift for C3' and also influences the other ring carbons.

3-Oxopropanenitrile Derivatives

The chemical shifts of the three-carbon chain are characteristic of β-ketonitriles.

CompoundC1 (CN)C2 (CH2)C3 (C=O)
3-Oxo-3-phenylpropanenitrile116.542.1188.9
Predicted for Target Molecule ~115~45~190

The chemical shifts for the nitrile and carbonyl carbons are relatively consistent across different β-ketonitriles, with the main variation occurring at the methylene carbon (C2) due to the influence of the substituent on the carbonyl group.

Experimental Protocol: 13C NMR Spectroscopy

The following provides a generalized, step-by-step methodology for acquiring a 13C NMR spectrum of 3-(2-methyl-3-furyl)-3-oxopropanenitrile.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid overlapping signals with the compound.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), although modern spectrometers can also be calibrated to the residual solvent peak.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters for a 13C NMR experiment. This includes the spectral width, acquisition time, relaxation delay, and number of scans.

    • Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required to achieve a good signal-to-noise ratio compared to ¹H NMR.

    • A proton-decoupled experiment is usually performed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal (or the solvent signal).

    • Integrate the peaks if quantitative information is desired, although this is less straightforward for ¹³C NMR than for ¹H NMR due to variations in relaxation times.

Conclusion

The 13C NMR analysis of 3-(2-methyl-3-furyl)-3-oxopropanenitrile, though based on predictive data, provides a powerful framework for its structural confirmation. The expected eight distinct signals, with their characteristic chemical shifts, offer a unique fingerprint of the molecule's carbon skeleton. When used in conjunction with other spectroscopic techniques such as IR, MS, and 1H NMR, a complete and unambiguous structural elucidation can be achieved. This guide serves as a valuable resource for researchers by not only providing a detailed spectral analysis of the target molecule but also by demonstrating a comparative and logical approach to structural characterization that is fundamental to progress in chemical and pharmaceutical sciences.

References

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026.
  • Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • University of Cologne. (n.d.). NMRShiftDB. Retrieved from [Link]

  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(2-Methyl-3-furyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 3-(2-methyl-3-furyl)-3-oxopropanenitrile, a molecule incorporating a furan ring, a ketone, and a nitrile functional group, presents an interesting case for structural analysis. Its molecular formula is C₈H₇NO₂ with a molecular weight of 149.149 g/mol .[1][2] Understanding the fragmentation behavior of this molecule under mass spectrometry is critical for its unambiguous identification in complex matrices and for metabolism studies. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of 3-(2-methyl-3-furyl)-3-oxopropanenitrile. Furthermore, it offers a comparative perspective on alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a holistic view of its characterization.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway

Electron ionization mass spectrometry is a powerful technique for the structural analysis of volatile and semi-volatile organic compounds. The fragmentation of 3-(2-methyl-3-furyl)-3-oxopropanenitrile is anticipated to be governed by the characteristic fragmentation patterns of its constituent furan, ketone, and nitrile moieties.

Upon electron impact, the molecule will lose an electron to form a molecular ion (M⁺•) at m/z 149. The subsequent fragmentation is predicted to proceed through several key pathways initiated by the presence of heteroatoms and the carbonyl group.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage adjacent to the Carbonyl Group: This is a highly probable fragmentation pathway for ketones.[3]

    • Cleavage 'a': Loss of the cyanomethyl radical (•CH₂CN) would result in the formation of a stable 2-methyl-3-furoyl acylium ion at m/z 111 . This is expected to be a prominent peak.

    • Cleavage 'b': Cleavage of the bond between the carbonyl carbon and the furan ring would lead to the formation of a 2-methyl-3-furyl radical and a cyanoketene cation at m/z 68 .

  • Fragmentation of the Furan Ring: Furan rings are known to undergo characteristic fragmentation, often involving the loss of CO or CHO•.

    • The molecular ion or fragment ions containing the furan ring could lose a molecule of carbon monoxide (CO), a common fragmentation for furans, leading to ions with m/z values 28 units less than the parent fragment. For instance, the acylium ion at m/z 111 could potentially lose CO to form a C₅H₅O⁺ ion at m/z 83 .

    • The furan ring itself can cleave, leading to smaller fragments. The most abundant cations in the mass spectrum of furan itself are the parent ion (m/z 68) and a C₃H₃⁺ fragment (m/z 39).[4]

  • Nitrile Group Influence: The nitrile group can influence fragmentation, although direct cleavage of the C≡N bond is less common.

    • A weak [M-1]⁺ peak at m/z 148 might be observed due to the loss of a hydrogen atom.

    • Loss of HCN (27 Da) from the molecular ion or larger fragments is a possibility, which would result in an ion at m/z 122 .

The following diagram illustrates the predicted fragmentation cascade:

Fragmentation_Pathway M C₈H₇NO₂⁺• m/z 149 (Molecular Ion) frag111 C₆H₅O₂⁺ m/z 111 (2-Methyl-3-furoyl ion) M->frag111 - •CH₂CN (Cleavage 'a') frag68 C₃H₂NO⁺ m/z 68 (Cyanoketene cation) M->frag68 - •C₅H₅O (Cleavage 'b') M_minus_1 C₈H₆NO₂⁺ m/z 148 M->M_minus_1 - H• M_minus_HCN C₇H₆O₂⁺• m/z 122 M->M_minus_HCN - HCN frag83 C₅H₅O⁺ m/z 83 frag111->frag83 - CO frag39 C₃H₃⁺ m/z 39 frag111->frag39 Ring Cleavage

Caption: Predicted EI-MS fragmentation pathway of 3-(2-methyl-3-furyl)-3-oxopropanenitrile.

Comparative Analysis of Analytical Techniques

While EI-MS provides invaluable structural information through fragmentation patterns, a comprehensive characterization of 3-(2-methyl-3-furyl)-3-oxopropanenitrile benefits from the application of orthogonal analytical techniques. Here, we compare EI-MS with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureElectron Ionization Mass Spectrometry (EI-MS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Ionization and fragmentation of molecules in the gas phase and separation of ions based on their mass-to-charge ratio.Separation of volatile compounds by gas chromatography followed by detection and identification by mass spectrometry.Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms.
Information Provided Molecular weight and fragmentation pattern, which aids in structural elucidation.Retention time for component separation and mass spectrum for identification and quantification.[5][6][7]Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[8]
Sample Requirements Volatile or semi-volatile, thermally stable compounds.Volatile and thermally stable compounds.[6]Soluble sample in a suitable deuterated solvent.
Sensitivity High (picogram to femtogram range).Very high (picogram to femtogram range), especially with selected ion monitoring (SIM).[6]Lower sensitivity compared to MS (microgram to milligram range).[9]
Strengths Provides a reproducible "fingerprint" spectrum for library matching. Fast analysis time.Excellent separation of complex mixtures. High sensitivity and specificity for quantification.[6][7]Non-destructive. Provides unambiguous structural information and stereochemical details.[8] Excellent for isomer differentiation.
Limitations Isomers can produce similar mass spectra. Molecular ion may be absent for some compounds.Limited to volatile and thermally stable analytes. Derivatization may be required for non-volatile compounds.Lower sensitivity. More complex spectra for large molecules. Requires larger sample amounts.
Application to Topic Ideal for initial identification and confirmation of molecular weight. Fragmentation pattern provides key structural clues.The method of choice for separating and identifying 3-(2-methyl-3-furyl)-3-oxopropanenitrile from a reaction mixture or biological matrix.[5][10]Essential for the definitive structural confirmation, especially for distinguishing it from potential isomers.

Experimental Protocols

Hypothetical EI-MS Experimental Protocol
  • Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of 3-(2-methyl-3-furyl)-3-oxopropanenitrile in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.

  • Ionization: Use electron ionization at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 35-200 to detect the molecular ion and expected fragment ions.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum and known fragmentation rules for furans, ketones, and nitriles.

GC-MS Experimental Protocol for Furan Derivatives

This protocol is adapted from established methods for the analysis of furan and its derivatives.[5][7]

  • Sample Preparation: For solid samples, use headspace or solid-phase microextraction (SPME) to extract volatile components. For liquid samples, direct injection or headspace analysis can be employed.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Column: A non-polar column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating furan derivatives.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

  • Data Analysis: Identify the peak corresponding to 3-(2-methyl-3-furyl)-3-oxopropanenitrile based on its retention time and mass spectrum. Compare the obtained spectrum with library data or the predicted fragmentation pattern.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Headspace/SPME Sample->Extraction GC Gas Chromatography (Separation) Extraction->GC MS Mass Spectrometry (Detection/Identification) GC->MS Data Data Acquisition MS->Data Analysis Peak Identification & Quantification Data->Analysis

Caption: General workflow for the GC-MS analysis of furan derivatives.

Conclusion

The structural elucidation of 3-(2-methyl-3-furyl)-3-oxopropanenitrile is effectively achieved through a multi-faceted analytical approach. While EI-MS provides a rapid and sensitive method for initial identification and structural insight through predictable fragmentation pathways, its combination with GC-MS allows for robust separation and quantification in complex mixtures. For unambiguous structural confirmation and the resolution of potential isomeric ambiguities, NMR spectroscopy remains the gold standard. By understanding the principles, strengths, and limitations of each technique, researchers can strategically select and combine these powerful analytical tools to confidently characterize novel compounds in the drug development pipeline.

References

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  • GC−MS/MS chromatogram of furan and its 10 derivative standards by (A) HP−WAX and (B) HP−5MS columns. ResearchGate. [Link]

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IR spectroscopy of 3-(2-methyl-3-furyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Infrared Spectroscopy of 3-(2-methyl-3-furyl)-3-oxopropanenitrile: A Comparative Analysis

Introduction

3-(2-methyl-3-furyl)-3-oxopropanenitrile is a multifunctional organic compound featuring a β-ketonitrile scaffold attached to a substituted furan ring.[][2] Such molecules are highly valuable as versatile intermediates in the synthesis of pharmaceuticals and heteroaromatic compounds.[3] A precise characterization of these molecules is paramount for quality control and reaction monitoring. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for elucidating the functional groups present in a molecule, making it an indispensable tool for researchers.[4]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the infrared spectrum of 3-(2-methyl-3-furyl)-3-oxopropanenitrile. We will dissect its key vibrational frequencies, compare them with structurally related molecules to highlight the influence of each functional group, and provide a detailed experimental protocol for acquiring high-quality spectral data.

Molecular Structure and Expected Vibrational Modes

The structure of 3-(2-methyl-3-furyl)-3-oxopropanenitrile incorporates several distinct functional groups, each with characteristic vibrational frequencies. Understanding these is key to interpreting the full spectrum.

  • Nitrile Group (-C≡N): The stretching vibration of the carbon-nitrogen triple bond is expected to produce a sharp, medium-intensity absorption band.

  • Carbonyl Group (C=O): As a ketone, this group will exhibit a strong C=O stretching band. Crucially, its position is influenced by conjugation with the adjacent furan ring, which is expected to lower its frequency compared to a simple aliphatic ketone.[5][6]

  • Furan Ring: This aromatic heterocycle contributes several characteristic bands:

    • Aromatic C-H stretching vibrations.[7]

    • In-ring C=C stretching vibrations.[8]

    • Asymmetric and symmetric C-O-C stretching of the ether linkage within the ring.[8]

    • Out-of-plane C-H bending vibrations, which are often diagnostic of the ring's substitution pattern.[7]

  • Aliphatic Groups: The molecule also contains a methyl (-CH₃) group on the furan ring and a methylene (-CH₂) group in the propanenitrile chain, which will produce characteristic C-H stretching and bending vibrations.[9]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a preferred sampling technique for solid and liquid samples due to its minimal sample preparation and ease of use.[10]

Instrumentation and Materials
  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Accessory: A single-reflection diamond or zinc selenide ATR accessory.

  • Sample: 3-(2-methyl-3-furyl)-3-oxopropanenitrile (solid powder or oil).

  • Cleaning Supplies: Isopropanol or ethanol and appropriate laboratory wipes.

Step-by-Step Methodology
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a solvent-moistened wipe.

    • Acquire a background spectrum. This is a critical step to measure the ambient atmosphere (e.g., CO₂, H₂O) and instrument response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the 3-(2-methyl-3-furyl)-3-oxopropanenitrile sample directly onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR accessory's pressure arm to ensure firm and uniform contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The standard mid-IR range of 4000-400 cm⁻¹ is appropriate for this analysis.[4]

  • Data Processing and Cleaning:

    • The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly with solvent after the measurement is complete.

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Clean_Crystal 1. Clean ATR Crystal (Isopropanol/Ethanol) Acquire_Background 2. Acquire Background Spectrum (Reference for ambient conditions) Clean_Crystal->Acquire_Background Apply_Sample 3. Apply Sample to Crystal Acquire_Background->Apply_Sample Apply_Pressure 4. Apply Consistent Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum 5. Acquire Sample Spectrum (16-32 scans, 4000-400 cm⁻¹) Apply_Pressure->Acquire_Spectrum Process_Data 6. Perform Fourier Transform & Background Subtraction Acquire_Spectrum->Process_Data Analyze_Spectrum 7. Analyze Final Spectrum (Peak Identification) Process_Data->Analyze_Spectrum Clean_Up 8. Clean Crystal Post-Analysis Analyze_Spectrum->Clean_Up

ATR-FTIR experimental workflow.

Spectral Analysis and Comparison

The IR spectrum of 3-(2-methyl-3-furyl)-3-oxopropanenitrile is characterized by several strong, diagnostic bands. By comparing these to simpler molecules, we can confidently assign each peak and understand its structural origin.

Vibrational Mode3-(2-methyl-3-furyl)-3-oxopropanenitrile (Expected, cm⁻¹)2-Methylfuran (Observed, cm⁻¹)2-Butanone (Observed, cm⁻¹)Acetonitrile (Observed, cm⁻¹)
Aromatic C-H Stretch~3120~3125--
Aliphatic C-H Stretch2980-2870~2930~2991~2954
Nitrile (C≡N) Stretch ~2260 (Sharp) --~2267
Carbonyl (C=O) Stretch ~1675 (Strong) -~1715 (Strong) -
Furan Ring C=C Stretch~1580, ~1510~1590, ~1515--
Aliphatic C-H Bend~1450, ~1380~1460, ~1380~1465, ~1378~1448, ~1385
Furan C-O-C Stretch~1170~1180--
Furan Ring Bending~1020~1020--
C-H Out-of-Plane Bend~790~790--

Note: Expected values for the target molecule are predicted based on typical group frequencies and data from structurally similar compounds. Observed values are taken from literature and spectral databases.[5][11][12]

Key Observations and Interpretations
  • Nitrile Stretch (C≡N) at ~2260 cm⁻¹: The presence of a sharp, moderately intense peak in this region is a clear indicator of the nitrile functional group. Its position is very similar to that in simple nitriles like acetonitrile, indicating it is relatively electronically isolated from the rest of the molecule's conjugated system.[12]

  • Carbonyl Stretch (C=O) at ~1675 cm⁻¹: This is one of the most informative peaks in the spectrum. A standard, non-conjugated (saturated) ketone like 2-butanone shows a C=O stretch at approximately 1715 cm⁻¹.[5][7] The significant shift to a lower wavenumber (~40 cm⁻¹ reduction) in our target molecule is a direct consequence of conjugation . The carbonyl group's π-system overlaps with the π-system of the furan ring, delocalizing electron density and weakening the C=O double bond, which lowers the energy (and frequency) required to excite its stretching vibration.[6]

  • Furan and Aliphatic Regions (3200-2800 cm⁻¹ and 1600-700 cm⁻¹):

    • The weak band above 3000 cm⁻¹, around 3120 cm⁻¹, is characteristic of C-H stretching on an aromatic ring (the furan).[7] This distinguishes it from the stronger aliphatic C-H stretching bands from the methyl and methylene groups, which appear just below 3000 cm⁻¹.[9]

    • The bands around 1580 cm⁻¹ and 1510 cm⁻¹ are attributed to the C=C stretching vibrations within the furan ring, a pattern commonly seen in furan derivatives.[8][13]

    • The strong absorption around 1170 cm⁻¹ is characteristic of the C-O-C asymmetric stretch of the furan ring.[8]

    • The presence of bands in the 1450-1380 cm⁻¹ range confirms the methyl and methylene C-H bending vibrations.

    • A band around 790 cm⁻¹ is typical for C-H out-of-plane bending in substituted furans.[8]

Conclusion

The infrared spectrum of 3-(2-methyl-3-furyl)-3-oxopropanenitrile provides a clear and definitive fingerprint of its molecular structure. The sharp nitrile peak at ~2260 cm⁻¹ and the strong, conjugated carbonyl peak at ~1675 cm⁻¹ are the most prominent and diagnostic features. Comparative analysis with simpler molecules like 2-butanone and 2-methylfuran is crucial for understanding the electronic effects, such as conjugation, that influence peak positions. By following the detailed ATR-FTIR protocol, researchers can reliably obtain high-quality spectra for the unambiguous identification and characterization of this and similar β-ketonitrile compounds, ensuring scientific integrity in synthetic and analytical workflows.

References

  • BenchChem. (n.d.). Spectroscopic Properties of Furan and its Derivatives. Retrieved from BenchChem Technical Guides.[10]

  • ChemicalBook. (n.d.). 2-Methylfuran(534-22-5) IR Spectrum. Retrieved from ChemicalBook.[11]

  • ResearchGate. (n.d.). FTIR spectra of furan-based copolyesters. Retrieved from ResearchGate.[14]

  • Bobrowski, A., & Grabowska, B. (n.d.). FTIR spectra of the furan binder (2) obtained by the ATR technique at the temperatures of: 1. ResearchGate.[8]

  • Jiang, X., Tsona, N., Jia, L., & Du, L. (n.d.). FTIR spectra of particles collected from furan-NOx-NaCl photooxidation.... ResearchGate.[15]

  • BOC Sciences. (n.d.). CAS 158386-97-1 3-(2-Methyl-3-furyl)-3-oxopropanenitrile. Retrieved from BOC Sciences.[]

  • PubChem. (n.d.). 2-Methylfuran. National Center for Biotechnology Information.[16]

  • Molbase. (n.d.). 3-(2-METHYLFURAN-3-YL)-3-OXOPROPANENITRILE | CAS 158386-97-1. Retrieved from Molbase.[2]

  • ResearchGate. (n.d.). (a) Experimental and (b) theoretical FT-IR spectrum of 2-acetyl-5methylfuran. Retrieved from ResearchGate.[17]

  • Lagel, M. C., et al. (2021). Study of the Spatio-Chemical Heterogeneity of Tannin-Furanic Foams: From 1D FTIR Spectroscopy to 3D FTIR Micro-Computed Tomography. PubMed Central.[13]

  • National Institute of Standards and Technology. (n.d.). Furan, 2-methyl-. NIST Chemistry WebBook.[18]

  • University of Dayton. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons.[19]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Chemistry LibreTexts.[5]

  • LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.[7][9]

  • Shimanouchi, T. (n.d.). Tables of Molecular Vibrational Frequencies. National Institute of Standards and Technology.[20]

  • ChemicalBook. (n.d.). 3-(2-METHYL-3-FURYL)-3-OXOPROPANENITRILE | 158386-97-1. Retrieved from ChemicalBook.[21]

  • National Institute of Standards and Technology. (n.d.). Tables of molecular vibrational frequencies, consolidated volume I. NIST Technical Series Publications.[22]

  • VPL. (n.d.). List of fundamental vibrations for all molecules in database. Virtual Planetary Laboratory.[23]

  • National Institute of Standards and Technology. (n.d.). Experimental data for CH3CN (Acetonitrile). Computational Chemistry Comparison and Benchmark Database.[12]

  • De Nys, R., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2886–2894.[3]

  • Tang, R., et al. (n.d.). Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives. RSC Advances.[24]

  • Truman State University. (2005). Vibrational Frequencies. Chem Lab.[25]

  • LibreTexts. (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts.[4]

  • PubChem. (n.d.). 3-(Furan-3-yl)-3-oxopropanenitrile. National Center for Biotechnology Information.[26]

  • Placide, V., et al. (2025). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank, 2025(1), M2098.[27]

  • Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy.[6]

  • Styers, W., et al. (2023). ANALYSIS OF COMBINED MILLIMETER-WAVE AND HIGH-RESOLUTION INFRARED SPECTRA OF 2- AND 3-FURONITRILE. University of Illinois IDEALS.[28]

  • National Institute of Standards and Technology. (n.d.). 2-methyl-3-furyl 2-oxo-3-pentyl disulfide. NIST Chemistry WebBook.[29]

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A Tale of Two Nitriles: A Comparative Guide to 3-(2-methyl-3-furyl)-3-oxopropanenitrile and Malononitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of synthetic organic chemistry, the judicious selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of available reagents, activated methylene compounds stand out for their versatility in forming carbon-carbon bonds, a cornerstone of modern synthesis. This guide provides an in-depth, comparative analysis of two such reagents: the well-established and highly versatile malononitrile, and the more structurally nuanced β-ketonitrile, 3-(2-methyl-3-furyl)-3-oxopropanenitrile. This document is intended for researchers, scientists, and professionals in drug development, offering objective insights and experimental data to inform strategic decisions in the synthesis of novel heterocyclic scaffolds.

Introduction: Two Sides of the Same Coin?

Malononitrile (CH₂(CN)₂), a simple yet powerful dinitrile, has long been a workhorse in organic synthesis. Its highly acidic methylene protons, flanked by two electron-wielding nitrile groups, render it a potent nucleophile, readily participating in a plethora of condensation and multicomponent reactions.[1][2] Its utility in the synthesis of a wide array of heterocycles, including pyridines, pyrans, and thiophenes, is well-documented.[2][3][4]

On the other hand, 3-(2-methyl-3-furyl)-3-oxopropanenitrile represents a more specialized β-ketonitrile. It shares the activated methylene group characteristic of malononitrile but introduces two key points of differentiation: the replacement of one nitrile group with a 2-methyl-3-furoyl moiety and the inherent chemical properties of the furan ring. This structural modification imparts a distinct reactivity profile, offering both opportunities and challenges in synthetic design. While less ubiquitous than malononitrile, this β-ketonitrile serves as a valuable precursor for introducing the furan scaffold into larger molecules, a motif present in numerous biologically active compounds.[5]

This guide will dissect the reactivity, applications, and comparative performance of these two nitriles, supported by experimental protocols and mechanistic insights.

Comparative Analysis of Reactivity and Synthetic Applications

The primary distinction in reactivity between malononitrile and 3-(2-methyl-3-furyl)-3-oxopropanenitrile stems from the differing electronic and steric environments of their active methylene groups.

Malononitrile: The Archetypal Active Methylene Compound

The two nitrile groups in malononitrile exert a strong inductive and resonance effect, significantly increasing the acidity of the methylene protons (pKa ≈ 11 in DMSO). This high acidity facilitates its deprotonation under mild basic conditions, generating a stabilized carbanion that is a potent nucleophile. This inherent reactivity makes malononitrile a cornerstone in several named reactions for heterocyclic synthesis.

3-(2-methyl-3-furyl)-3-oxopropanenitrile: A Tale of Asymmetry and Nuance

In contrast, the methylene group in 3-(2-methyl-3-furyl)-3-oxopropanenitrile is flanked by a nitrile group and a 2-methyl-3-furoyl group. The ketone group is also electron-withdrawing, contributing to the acidity of the α-protons, though generally to a lesser extent than a second nitrile group. This asymmetry leads to a more nuanced reactivity profile.

The 2-methyl-3-furyl moiety introduces several key features:

  • Steric Hindrance: The furan ring and its methyl substituent can introduce steric bulk, potentially influencing the regioselectivity of reactions and hindering access to the active methylene group compared to the sterically unencumbered malononitrile.

  • Electronic Effects: The furan ring is an electron-rich aromatic system that can participate in resonance and influence the overall electronic distribution of the molecule. This can affect the reactivity of both the active methylene and the carbonyl group.

  • Alternative Reaction Sites: The furan ring itself can be susceptible to electrophilic attack, and the carbonyl group provides an additional electrophilic center, opening avenues for different reaction pathways compared to malononitrile.

The following table summarizes the key differences in their synthetic applications, with a focus on the synthesis of pyridines and thiophenes.

FeatureMalononitrile3-(2-methyl-3-furyl)-3-oxopropanenitrile
Primary Application Versatile building block for a wide range of heterocycles.[1]Precursor for incorporating the 2-methyl-3-furyl moiety into heterocyclic systems.
Acidity of Methylene Protons High (pKa ≈ 11 in DMSO)Moderately high (pKa estimated to be higher than malononitrile)
Key Reactions Knoevenagel Condensation, Gewald Reaction, Thorpe-Ziegler Reaction, Michael Addition.[3][6]Knoevenagel Condensation, Gewald-type reactions, reactions involving the ketone functionality.
Synthesis of 2-Amino-3-cyanopyridines Widely used in one-pot, four-component reactions with aldehydes, ketones, and ammonium acetate, yielding a variety of substituted pyridines.[3][7][8]Can participate in similar multicomponent reactions, leading to pyridines bearing a 2-methyl-3-furoyl group at the 5-position. The steric bulk of the furoyl group may influence yields and reaction conditions.
Synthesis of 2-Aminothiophenes (Gewald Reaction) A classic reagent for the Gewald reaction, reacting with a carbonyl compound and elemental sulfur in the presence of a base to yield 2-amino-3-cyanothiophenes.[1][9][10]As a β-ketonitrile, it can undergo the Gewald reaction to produce 2-aminothiophenes with a 2-methyl-3-furoyl group at the 3-position. The reaction proceeds via a Knoevenagel condensation intermediate.[11][12]
Advantages High reactivity, readily available, extensive literature, predictable outcomes.Introduces a valuable furan scaffold, allows for further functionalization of the ketone group.[5]
Limitations Symmetrical structure limits the diversity of substituents directly attached to the active methylene precursor.Potentially lower reactivity of the methylene group, steric hindrance from the furoyl group, potential for side reactions involving the furan ring or ketone.

Experimental Protocols and Methodologies

To provide a practical context for the comparison, detailed experimental protocols for the synthesis of a common heterocyclic scaffold, 2-amino-3-cyanopyridine, using both reagents are presented below.

Protocol 1: Synthesis of 2-Amino-4-(4-chlorophenyl)-6-phenylpyridine-3,5-dicarbonitrile using Malononitrile

This one-pot, four-component reaction is a classic example of the utility of malononitrile in constructing polysubstituted pyridines.[4]

Materials:

  • 4-Chlorobenzaldehyde

  • Acetophenone

  • Malononitrile

  • Ammonium acetate

  • Ethanol (Microwave synthesis) or solvent-free conditions

Procedure (Microwave Irradiation): [4]

  • In a dry 25 mL flask, combine 4-chlorobenzaldehyde (2 mmol), acetophenone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • Place the flask in a microwave oven and connect it to a reflux condenser.

  • Irradiate the mixture for 7-9 minutes.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool.

  • Wash the solid residue with ethanol (2 mL).

  • Purify the crude product by recrystallization from 95% ethanol to afford the pure 2-amino-4-(4-chlorophenyl)-6-phenylpyridine-3,5-dicarbonitrile.

Causality behind Experimental Choices:

  • Microwave Irradiation: This technique significantly reduces reaction times and often improves yields by providing efficient and uniform heating.[4]

  • Ammonium Acetate: Serves as both the nitrogen source for the pyridine ring and a catalyst.

  • One-Pot Reaction: This approach enhances efficiency and atom economy by combining multiple synthetic steps into a single operation.

Protocol 2: Proposed Synthesis of 2-Amino-4-aryl-5-(2-methyl-3-furoyl)-6-arylpyridine-3-carbonitrile using 3-(2-methyl-3-furyl)-3-oxopropanenitrile

This proposed protocol is based on established methods for the synthesis of 2-amino-3-cyanopyridines, adapting the conditions for the β-ketonitrile substrate.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Aromatic methyl ketone (e.g., Acetophenone)

  • 3-(2-methyl-3-furyl)-3-oxopropanenitrile

  • Ammonium acetate

  • Ethanol or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the aromatic aldehyde (1 mmol), aromatic methyl ketone (1 mmol), and 3-(2-methyl-3-furyl)-3-oxopropanenitrile (1 mmol) in ethanol (10 mL), add ammonium acetate (8 mmol).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/DMF mixture) to obtain the pure product.

Anticipated Challenges and Optimization:

  • Reaction Time and Temperature: Due to the potential for lower reactivity and increased steric hindrance, longer reaction times or higher boiling point solvents like DMF might be necessary to achieve good yields.

  • Catalyst: The amount of ammonium acetate may need to be optimized. Other catalysts, such as piperidine or triethylamine, could also be explored.

  • Purification: The presence of the furan ring and the ketone functionality might lead to more complex product mixtures, necessitating careful purification by column chromatography.

Visualization of Synthetic Pathways

To visually represent the key synthetic transformations discussed, the following diagrams are provided in Graphviz DOT language.

Gewald_Reaction cluster_malononitrile Malononitrile Pathway cluster_ketonitrile 3-(2-methyl-3-furyl)-3-oxopropanenitrile Pathway M_Start Ketone/Aldehyde + Malononitrile M_Knoevenagel Knoevenagel Condensation (+ Base) M_Start->M_Knoevenagel M_Intermediate α,β-Unsaturated Dinitrile M_Knoevenagel->M_Intermediate M_Sulfur Sulfur Addition & Cyclization (+ S₈, Base) M_Intermediate->M_Sulfur M_Product 2-Amino-3-cyanothiophene M_Sulfur->M_Product K_Start Ketone/Aldehyde + 3-(2-methyl-3-furyl)-3-oxopropanenitrile K_Knoevenagel Knoevenagel Condensation (+ Base) K_Start->K_Knoevenagel K_Intermediate α,β-Unsaturated Ketonitrile K_Knoevenagel->K_Intermediate K_Sulfur Sulfur Addition & Cyclization (+ S₈, Base) K_Intermediate->K_Sulfur K_Product 2-Amino-3-(2-methyl-3-furoyl)thiophene K_Sulfur->K_Product

Caption: Comparative workflow of the Gewald reaction.

Pyridine_Synthesis cluster_products Resulting Pyridine Scaffolds Start Aldehyde Ketone Active Methylene Compound Ammonium Acetate Product_M 2-Amino-3,5-dicyanopyridine (from Malononitrile) Start->Product_M One-Pot Multicomponent Reaction Product_K 2-Amino-3-cyano-5-(2-methyl-3-furoyl)pyridine (from 3-(2-methyl-3-furyl)-3-oxopropanenitrile) Start->Product_K One-Pot Multicomponent Reaction

Caption: One-pot synthesis of pyridines.

Conclusion and Future Outlook

Malononitrile remains an undisputed cornerstone of heterocyclic synthesis due to its high reactivity, versatility, and cost-effectiveness. Its application in a vast number of established protocols provides a high degree of predictability and reliability for synthetic chemists.

3-(2-methyl-3-furyl)-3-oxopropanenitrile, while less explored, presents a compelling alternative for the targeted introduction of the 2-methyl-3-furyl moiety into heterocyclic frameworks. Its dual functionality as both an active methylene compound and a ketone opens up possibilities for more complex and diverse molecular designs. While direct comparative data on yields and reaction kinetics is limited, the principles of physical organic chemistry suggest that reactions involving this β-ketonitrile may require more tailored optimization of reaction conditions to overcome potential steric hindrance and to control selectivity.

For researchers and drug development professionals, the choice between these two reagents will ultimately depend on the specific synthetic goals. For rapid, high-yield access to a broad range of classical heterocyclic scaffolds, malononitrile is often the superior choice. However, when the incorporation of a furan-containing fragment is desired for structure-activity relationship studies or to mimic a natural product core, 3-(2-methyl-3-furyl)-3-oxopropanenitrile emerges as a valuable and specialized building block. Further research into the multicomponent reactions of this and other β-ketonitriles is warranted to fully unlock their synthetic potential and to provide a broader toolbox for the construction of novel, biologically active molecules.

References

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  • The Royal Society of Chemistry. (2022). Thiophene Synthesis. In Books. Available at: [Link][9]

  • Niknam, K., & Deris, A. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(12), 1111-1117.[3]

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  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link][6]

  • Turan-Zitouni, G., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998.[13]

  • Mamedov, I., et al. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. Indonesian Journal of Chemical Research, 11(1), 23-28.[7]

  • Encyclopedia.pub. (n.d.). Synthesis of Thienothiophenes. Retrieved from [Link][14]

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  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.[4]

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  • L.S.College, Muzaffarpur. (2020, September 24). Thorpe reaction. Retrieved from [Link][17]

  • Powers, J. P., & Larsen, C. H. (2019). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. The Journal of Organic Chemistry, 84(15), 9718-9727.[18]

  • ResearchGate. (n.d.). Chemistry of 3-(1H-Indol-3-yl)-3-oxopropanenitrile. [Request PDF]. Retrieved from [Link][19]

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  • Dömling, A. (2013). Chemistry & Biology Of Multicomponent Reactions. Chemical Reviews, 113(10), 7557-7595.[21]

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.[22]

  • Xie, J., et al. (2021). Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives. RSC Advances, 11(42), 26233-26240.[5]

  • de la Torre, M. C., & Sierra, M. A. (2014). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 19(9), 14348-14391.[23]

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  • ResearchGate. (n.d.). On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. [Image]. Retrieved from [Link][27]

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A Comparative Guide to the Reactivity of 3-(2-methyl-3-furyl)-3-oxopropanenitrile and Ethyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Active Methylene

In the landscape of synthetic organic chemistry and drug discovery, active methylene compounds are indispensable building blocks for carbon-carbon bond formation and the construction of complex heterocyclic scaffolds. Among these, ethyl cyanoacetate has long been a workhorse, valued for its reliability and well-documented reactivity. However, the demand for novel molecular architectures, particularly those incorporating medicinally relevant heterocycles like furan, has brought reagents such as 3-(2-methyl-3-furyl)-3-oxopropanenitrile to the forefront.

This guide provides an in-depth, objective comparison of the reactivity profiles of these two critical reagents. We will move beyond a simple catalog of reactions to explore the fundamental electronic and structural differences that govern their behavior. By understanding the causality behind their distinct reactivities—rooted in the comparison of a β-ketonitrile to a cyano-activated ester—researchers can make more informed decisions in reaction design, catalyst selection, and the strategic synthesis of target molecules.

Part 1: Structural and Electronic Foundations of Reactivity

The reactivity of both molecules is primarily dictated by the properties of the central methylene (-CH2-) group, which is flanked by two electron-withdrawing groups. The identity of these activating groups is the critical point of differentiation.

  • Ethyl Cyanoacetate features a nitrile (-CN) and an ester (-COOEt) group.[1][2]

  • 3-(2-methyl-3-furyl)-3-oxopropanenitrile features a nitrile (-CN) and a ketone (-C(O)-) group, with the ketone being part of a 2-methyl-3-furoyl substituent.[3][4]

The core difference lies in the electronic-withdrawing strength of a ketone versus an ester. A ketone is a more powerful electron-withdrawing group than an ester. The lone pairs on the oxygen atom of the ester group can donate electron density back towards the carbonyl carbon via resonance, partially mitigating its inductive electron-withdrawing effect. The ketone lacks this resonance donation, resulting in a stronger net electron withdrawal.

This fundamental electronic difference has a profound impact on the acidity of the active methylene protons.

Acidity and Enolate Stability

The most significant consequence of the structural differences is the acidity of the α-hydrogens, quantified by the pKa. A lower pKa indicates a more acidic proton and a more stable conjugate base (carbanion/enolate).

CompoundActivating GroupsApproximate pKaCausality
Ethyl Cyanoacetate Nitrile & Ester~11[5][6]The combination of a nitrile and an ester effectively stabilizes the resulting carbanion.
3-(2-methyl-3-furyl)-3-oxopropanenitrile Nitrile & Ketone~9-10 (estimated)The ketone is a stronger electron-withdrawing group than the ester, leading to greater stabilization of the conjugate base and thus higher acidity.[7]

This two-orders-of-magnitude difference in acidity is not trivial; it dictates the choice of base, reaction temperature, and the overall kinetic profile of subsequent reactions. The β-ketonitrile can be deprotonated under significantly milder basic conditions than ethyl cyanoacetate.

G cluster_0 Reactivity Logic Flow Structure Molecular Structure ActivatingGroups Activating Groups (Ketone vs. Ester) Structure->ActivatingGroups determines Acidity α-Hydrogen Acidity (pKa) ActivatingGroups->Acidity influences Enolate Enolate Stability & Nucleophilicity Acidity->Enolate governs Reactivity Reaction Profile (Knoevenagel, Michael, Cyclization) Enolate->Reactivity dictates

Caption: Logical flow from structure to reactivity.

Part 2: Comparative Reactivity in Key Transformations

The enhanced acidity and distinct functional handles of the β-ketonitrile manifest in its synthetic applications, particularly in reactions driven by the formation of its highly stabilized carbanion.

A. Knoevenagel Condensation

This cornerstone reaction involves the condensation of an active methylene compound with an aldehyde or ketone to form an α,β-unsaturated product. Both reagents are highly effective.

  • Ethyl Cyanoacetate: A classic substrate, typically requiring a base like piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO).[8] The reaction proceeds efficiently with a wide range of aldehydes.[9][10]

  • 3-(2-methyl-3-furyl)-3-oxopropanenitrile: Due to its higher acidity, it can undergo condensation under even milder conditions. The reaction is often faster and may proceed with catalytic amounts of weaker bases where ethyl cyanoacetate might be sluggish.

The choice between them often comes down to the desired final product. The Knoevenagel product from ethyl cyanoacetate is an α-cyanoacrylate, while the product from the β-ketonitrile is an α-cyano-β-furoylenone, a scaffold with different downstream synthetic potential.

G AM Active Methylene (R-CH2-Z) Carbanion Carbanion (R-CH(-)-Z) AM->Carbanion Deprotonation + BH Base Base (B:) Aldehyde Aldehyde (R'-CHO) Carbanion->Aldehyde Nucleophilic Attack Intermediate Alkoxide Intermediate Aldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product Dehydration H2O - H2O

Caption: Generalized mechanism for Knoevenagel condensation.

B. Michael Addition

In the Michael reaction, the carbanion acts as a soft nucleophile, adding to the β-position of an α,β-unsaturated carbonyl compound (the Michael acceptor).[11]

  • Ethyl Cyanoacetate: A competent Michael donor, its addition to acceptors like enones or unsaturated sulfones is well-documented.[11] The reaction often requires a moderately strong base to generate a sufficient concentration of the enolate.

  • 3-(2-methyl-3-furyl)-3-oxopropanenitrile: Its stabilized carbanion is an excellent Michael donor. The use of milder bases can be advantageous, potentially reducing side reactions like the polymerization of the Michael acceptor. The resulting 1,5-dicarbonyl adduct, featuring a furan ring, is a versatile intermediate for further cyclizations.

C. Synthesis of Heterocycles

The true divergence in utility appears in cyclization reactions, where the ester and ketone/nitrile functionalities lead to different heterocyclic systems. This is of paramount importance in drug discovery.

  • Ethyl Cyanoacetate: A prolific precursor for heterocycles.[1]

    • Pyridines/Pyrimidines: Reaction with 1,3-dielectrophiles or ureas allows access to substituted pyridines and the core of purine derivatives like theophylline and caffeine.[1]

    • 2-Aminothiophenes (Gewald Reaction): The one-pot reaction with a ketone and elemental sulfur is a powerful method for synthesizing highly substituted thiophenes, a privileged scaffold in medicinal chemistry.[12]

  • 3-(2-methyl-3-furyl)-3-oxopropanenitrile: The dual functionality of the ketone and nitrile groups provides direct pathways to nitrogen-containing heterocycles.[13]

    • Pyrazoles/Isoxazoles: Condensation with hydrazine or hydroxylamine derivatives readily forms substituted pyrazoles and isoxazoles, respectively.

    • Quinolines/Chromenes: The β-ketonitrile moiety can participate in cascade or domino reactions to construct fused heterocyclic systems. For example, Michael addition followed by intramolecular cyclization can yield complex scaffolds like chromenes.[13]

    • 4H-Pyrans: Three-component reactions involving an aldehyde, malononitrile, and the β-ketonitrile can efficiently produce highly functionalized 4H-pyran derivatives.[13]

G ECA Ethyl Cyanoacetate Pyridines Pyridines / Pyrimidines ECA->Pyridines + Dielectrophiles Thiophenes 2-Aminothiophenes (Gewald Reaction) ECA->Thiophenes + Ketone, S8 BKN 3-(2-methyl-3-furyl)-3- oxopropanenitrile Pyrazoles Pyrazoles / Isoxazoles BKN->Pyrazoles + Hydrazines Quinolines Quinolines / Chromenes BKN->Quinolines + Phenols (cascade) Pyrans 4H-Pyrans BKN->Pyrans + Aldehyde, Malononitrile

Sources

A Comparative Guide to the Biological Activity of Furan Nitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the furan scaffold represents a cornerstone in medicinal chemistry, offering a versatile template for the design of novel therapeutic agents.[1][2][3] The incorporation of a nitrile moiety into the furan ring system gives rise to furan nitrile derivatives, a class of compounds that has demonstrated a remarkable breadth of biological activities. This guide provides an in-depth, objective comparison of the antimicrobial, anticancer, and anti-inflammatory properties of various furan nitrile derivatives, supported by experimental data and detailed methodologies to facilitate reproducible research.

The Furan Nitrile Scaffold: A Privileged Motif in Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a common feature in many biologically active natural products and synthetic compounds.[3] The addition of a nitrile (-C≡N) group, a potent electron-withdrawing group and a versatile synthetic handle, significantly influences the electronic and steric properties of the furan ring. This often leads to enhanced biological activity and provides a focal point for further chemical modifications, allowing for the fine-tuning of a compound's pharmacological profile.

Antimicrobial Activity: A Comparative Analysis

Furan nitrile derivatives have emerged as promising candidates in the ongoing battle against microbial resistance. Their efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Comparative Antimicrobial Data

The following table summarizes the MIC values of representative furan nitrile derivatives against a panel of Gram-positive and Gram-negative bacteria.

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
Mononitrile Bifuran A Staphylococcus aureus10 - 20 (µM)[4]
Escherichia coli10 - 20 (µM)[4]
Pseudomonas aeruginosa10 - 20 (µM)[4]
5-Nitrofuran Derivatives Gram-positive bacteriaInhibitory effects observed[5][6]
Gram-negative bacteriaInhibitory effects observed[5][6]
3,5-disubstituted furan derivatives Bacillus subtilis200[7]
Escherichia coli200[7]
2-(2-hydroxybenzylideneamino)-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonitriles (4c) Brucella abortusEffective[8]
Staphylococcus epidermisEffective[8]
2-(2-hydroxybenzylideneamino)-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonitriles (4f) Pseudomonas putidaEffective[8]
Brucella abortusEffective[8]
Staphylococcus aureusEffective[8]
Candida albicansEffective[8]

Structure-Activity Relationship (SAR) Insights:

The antimicrobial activity of furan nitrile derivatives is significantly influenced by the nature and position of substituents on the furan and any appended rings. For instance, studies on furanamides have shown that ortho- and meta-substituted phenyl derivatives exhibit higher activity than their para-substituted counterparts.[9] This suggests that the spatial arrangement of substituents plays a crucial role in the interaction with microbial targets. Furthermore, the presence of a nitro group, as seen in 5-nitrofuran derivatives, is a well-established pharmacophore that contributes to broad-spectrum antibacterial activity.[5][6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial compounds.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare bacterial inoculum (0.5 McFarland standard) C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of furan nitrile derivatives in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess for turbidity (bacterial growth) D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[10]

  • Serial Dilution of Test Compounds: Prepare a stock solution of the furan nitrile derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[1]

Anticancer Activity: A Comparative Evaluation

Furan nitrile derivatives have also demonstrated significant potential as anticancer agents. Their cytotoxic effects on various cancer cell lines are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Comparative Anticancer Data

The following table presents the IC50 values for a selection of furan nitrile derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile (Compound 16) Various human cancer cell linesPotent activity observed[11]
Benzofuran–nicotinonitrile hybrid (3b) MCF-7 (Breast)7.53 ± 0.43[12]
Benzofuran–nicotinonitrile hybrid (3c) MCF-7 (Breast)9.17 ± 0.31[12]
Furan-based derivative (4) MCF-7 (Breast)4.06[13]
Furan-based derivative (7) MCF-7 (Breast)2.96[13]
2-phenylacrylonitrile derivative (1g2a) HCT116 (Colon)0.0059[14]
BEL-7402 (Liver)0.0078[14]
2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivative (5f) Various human tumor cell lines0.45 - 1.66[15]
2-benzylideneamino-4,5-diphenylfuran-3-carbonitrile derivative (7c) Hela-60 (Leukemia), HCT-116 (Colon), LOX-IMVI (Melanoma)Significant GI50[16]

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of furan nitrile derivatives is highly dependent on their substitution patterns. For instance, in a series of 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitriles, electron-withdrawing substituents on the phenyl ring at the para-position were found to enhance potency and selectivity for cancer cells.[11] Similarly, for benzofuran-nicotinonitrile hybrids, specific substitutions led to significant activity against the MCF-7 breast cancer cell line.[12] Some derivatives have been shown to exert their anticancer effects by inhibiting key cellular targets such as tubulin and protein kinases like EGFR.[14][16]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Culture & Treatment cluster_incubation MTT Incubation cluster_analysis Measurement A Seed cancer cells in a 96-well plate B Treat cells with serial dilutions of furan nitrile derivatives A->B C Add MTT reagent to each well B->C D Incubate for 2-4 hours to allow formazan formation C->D E Solubilize formazan crystals D->E F Measure absorbance at ~570 nm E->F G Calculate IC50 values F->G

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the furan nitrile derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Anti-inflammatory Activity: A Comparative Perspective

Certain furan nitrile derivatives have also been investigated for their anti-inflammatory properties. A common method to assess this activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Comparative Anti-inflammatory Data

The following table highlights the anti-inflammatory activity of some furan derivatives, with a focus on their ability to inhibit NO production. While specific data for a wide range of furan nitrile derivatives is still emerging, the broader class of furan compounds shows significant promise.

Compound/DerivativeCell LineActivityReference
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-derived NRF2 activators RAW 264.7Inhibition of NO production
Benzotropolone derivatives Caco-2Downregulation of COX-2[17]
Natural furanones -Potent superoxide anion scavengers[18]

Mechanistic Insights:

The anti-inflammatory effects of these compounds are often linked to their ability to modulate key inflammatory pathways. For example, some derivatives activate the NRF2 antioxidant pathway, which in turn suppresses the NF-κB signaling pathway, a central regulator of inflammation. This leads to a reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines.

Signaling Pathway: NRF2 Activation and NF-κB Inhibition

Anti_Inflammatory_Pathway FuranNitrile Furan Nitrile Derivative NRF2 NRF2 Activation FuranNitrile->NRF2 activates ARE Antioxidant Response Element (ARE) NRF2->ARE binds to NFkB_Inhibition NF-κB Inhibition NRF2->NFkB_Inhibition inhibits AntioxidantEnzymes Antioxidant & Detoxifying Enzymes ARE->AntioxidantEnzymes upregulates InflammatoryMediators Pro-inflammatory Mediators (NO, COX-2, Cytokines) NFkB_Inhibition->InflammatoryMediators downregulates

Caption: Furan nitrile derivatives can exert anti-inflammatory effects by activating the NRF2 pathway, which leads to the inhibition of the pro-inflammatory NF-κB pathway.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of NO.

Workflow for Griess Assay

Griess_Workflow cluster_prep Cell Culture & Stimulation cluster_assay Griess Reaction cluster_analysis Measurement A Seed macrophages (e.g., RAW 264.7) in a 96-well plate B Treat cells with furan nitrile derivatives A->B C Stimulate with LPS to induce NO production B->C D Collect cell culture supernatant C->D E Add Griess reagent to supernatant D->E F Measure absorbance at ~540 nm E->F G Calculate nitrite concentration and % inhibition F->G

Caption: Workflow for measuring nitric oxide inhibition using the Griess assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the furan nitrile derivatives for a specific time.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of iNOS and subsequent NO production. Incubate for an appropriate period (e.g., 24 hours).

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. This will react with nitrite to form a purple azo compound.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at approximately 540 nm.

  • Calculation: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control.

Conclusion and Future Directions

Furan nitrile derivatives represent a highly promising class of compounds with a diverse range of biological activities. The comparative data presented in this guide highlight their potential as antimicrobial, anticancer, and anti-inflammatory agents. The structure-activity relationship studies underscore the importance of targeted chemical modifications to optimize their therapeutic efficacy.

Future research in this area should focus on:

  • Synthesis of novel derivatives: Expanding the chemical space of furan nitriles to discover compounds with enhanced potency and selectivity.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • In vivo studies: Evaluating the efficacy and safety of the most promising candidates in preclinical animal models.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the development of novel furan nitrile-based therapeutics to address pressing unmet medical needs.

References

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A Comparative Guide to the Synthesis of 3-(2-Methyl-3-furyl)-3-oxopropanenitrile: An Evaluation of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comparative analysis of three distinct synthetic routes for the preparation of 3-(2-methyl-3-furyl)-3-oxopropanenitrile, a valuable building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings, procedural details, and, most critically, the comparative yields of a Claisen-type condensation, an acyl chloride-based approach, and the Blaise reaction. This guide is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this and structurally related β-ketonitriles. All experimental data and protocols are supported by authoritative references to ensure scientific integrity.

Introduction

The β-ketonitrile moiety is a key pharmacophore present in a wide array of biologically active molecules. Specifically, 3-(2-methyl-3-furyl)-3-oxopropanenitrile serves as a crucial intermediate in the synthesis of various heterocyclic compounds, leveraging the reactivity of both its keto and nitrile functionalities. The furan ring, a common motif in natural products and pharmaceuticals, imparts unique electronic and steric properties to the molecule. The efficiency of synthesizing this key intermediate is paramount for the economic viability of multi-step synthetic campaigns. This guide aims to provide an objective comparison of plausible synthetic strategies to empower researchers in making informed decisions for their synthetic endeavors.

Comparative Analysis of Synthetic Routes

We will explore three logical and experimentally viable routes for the synthesis of 3-(2-methyl-3-furyl)-3-oxopropanenitrile. Each route will be assessed based on the yield of the key transformations, the availability of starting materials, and the overall practicality of the procedure.

Route 1: Claisen-Type Condensation of Methyl 2-Methyl-3-furoate with Acetonitrile

The Claisen condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an ester with an enolizable carbonyl compound. In this case, the methyl ester of 2-methyl-3-furoic acid is condensed with acetonitrile in the presence of a strong base.

Mechanism and Rationale:

The reaction is initiated by the deprotonation of acetonitrile by a strong base, such as sodium ethoxide or sodium hydride, to form the nucleophilic acetonitrile anion. This anion then attacks the electrophilic carbonyl carbon of methyl 2-methyl-3-furoate. The resulting tetrahedral intermediate subsequently collapses, eliminating a methoxide ion to furnish the desired β-ketonitrile. The choice of a strong, non-nucleophilic base is critical to favor the deprotonation of acetonitrile over competing reactions.

Claisen-Type Condensation Methyl 2-methyl-3-furoate Methyl 2-methyl-3-furoate Tetrahedral Intermediate Tetrahedral Intermediate Methyl 2-methyl-3-furoate->Tetrahedral Intermediate Nucleophilic Attack Acetonitrile Acetonitrile Acetonitrile Anion Acetonitrile Anion Acetonitrile->Acetonitrile Anion Deprotonation Strong Base (e.g., NaOEt) Strong Base (e.g., NaOEt) Acetonitrile Anion->Tetrahedral Intermediate 3-(2-methyl-3-furyl)-3-oxopropanenitrile 3-(2-methyl-3-furyl)-3-oxopropanenitrile Tetrahedral Intermediate->3-(2-methyl-3-furyl)-3-oxopropanenitrile Elimination of MeO-

Figure 1: Claisen-type condensation pathway.

Yield Analysis:

The overall yield of this route is dependent on two key steps: the synthesis of methyl 2-methyl-3-furoate and the subsequent Claisen-type condensation.

  • Synthesis of Methyl 2-Methyl-3-furoate: This precursor can be prepared from 4,4-dimethoxy-2-butanone and methyl chloroacetate, followed by cyclization, in a procedure that affords a nearly quantitative yield of the intermediate glycidic ester.[1]

Advantages:

  • Utilizes a well-established and understood reaction mechanism.

  • Starting materials can be synthesized or are commercially available.

Disadvantages:

  • Requires the use of a strong base, which may not be compatible with sensitive functional groups.

  • The yield of the key condensation step can be variable.

Route 2: Acyl Chloride-Based Synthesis

This route involves the conversion of 2-methyl-3-furoic acid to its corresponding acyl chloride, followed by reaction with a suitable acetonitrile nucleophile.

Mechanism and Rationale:

2-Methyl-3-furoic acid is first converted to the highly reactive 2-methyl-3-furoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then treated with the pre-formed anion of acetonitrile. The nucleophilic attack of the acetonitrile anion on the acyl chloride carbonyl, followed by the loss of chloride, readily affords the target β-ketonitrile. This method avoids the equilibrium limitations that can be associated with the Claisen condensation.

Acyl Chloride Route 2-Methyl-3-furoic acid 2-Methyl-3-furoic acid 2-Methyl-3-furoyl chloride 2-Methyl-3-furoyl chloride 2-Methyl-3-furoic acid->2-Methyl-3-furoyl chloride Chlorination Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) 3-(2-methyl-3-furyl)-3-oxopropanenitrile 3-(2-methyl-3-furyl)-3-oxopropanenitrile 2-Methyl-3-furoyl chloride->3-(2-methyl-3-furyl)-3-oxopropanenitrile Acylation Acetonitrile Anion Acetonitrile Anion Acetonitrile Anion->3-(2-methyl-3-furyl)-3-oxopropanenitrile

Figure 2: Acyl chloride-based synthesis pathway.

Yield Analysis:

  • Synthesis of 2-Methyl-3-furoic Acid: This starting material can be obtained by the hydrolysis of methyl 2-methyl-3-furoate with a reported yield of 90-93%.[5]

  • Formation of 2-Methyl-3-furoyl Chloride: The conversion of carboxylic acids to acyl chlorides using thionyl chloride is generally a high-yielding reaction. For the analogous 2-furoic acid, a yield of 79% has been reported.[6]

  • Acylation of Acetonitrile Anion: The reaction of acyl chlorides with nucleophiles is typically very efficient. While specific data for 2-methyl-3-furoyl chloride is scarce, similar acylations to form β-ketonitriles are known to proceed in good to excellent yields, often exceeding 80%.

Advantages:

  • Generally proceeds with higher yields compared to the Claisen-type condensation.

  • The reaction is driven to completion by the irreversible nature of the acylation step.

Disadvantages:

  • Requires the synthesis and handling of a reactive and potentially moisture-sensitive acyl chloride.

  • Thionyl chloride is a corrosive and hazardous reagent.

Route 3: The Blaise Reaction

The Blaise reaction offers an alternative C-C bond formation strategy, starting from a nitrile and an α-haloester. This route would involve the reaction of 2-methyl-3-cyanofuran with an organozinc reagent derived from an α-haloester, followed by hydrolysis and decarboxylation.

Mechanism and Rationale:

The reaction is initiated by the formation of an organozinc reagent (a Reformatsky-type reagent) from an α-haloester (e.g., ethyl bromoacetate) and zinc metal. This organozinc species then adds to the nitrile group of 2-methyl-3-cyanofuran to form a metallo-enamine intermediate. Acidic workup hydrolyzes this intermediate to a β-keto ester. Subsequent hydrolysis of the ester and decarboxylation of the resulting β-keto acid under heating furnishes the final product. An improved procedure for the Blaise reaction using activated zinc and slow addition of the α-bromo ester has been shown to significantly improve yields.[7]

Blaise Reaction 2-Methyl-3-cyanofuran 2-Methyl-3-cyanofuran Metallo-enamine Intermediate Metallo-enamine Intermediate 2-Methyl-3-cyanofuran->Metallo-enamine Intermediate Addition Ethyl Bromoacetate + Zn Ethyl Bromoacetate + Zn Organozinc Reagent Organozinc Reagent Organozinc Reagent->Metallo-enamine Intermediate β-Keto Ester β-Keto Ester Metallo-enamine Intermediate->β-Keto Ester Hydrolysis 3-(2-methyl-3-furyl)-3-oxopropanenitrile 3-(2-methyl-3-furyl)-3-oxopropanenitrile β-Keto Ester->3-(2-methyl-3-furyl)-3-oxopropanenitrile Hydrolysis & Decarboxylation

Figure 3: Blaise reaction pathway.

Yield Analysis:

  • Synthesis of 2-Methyl-3-cyanofuran: The synthesis of this starting material would likely involve standard methods for introducing a nitrile group onto a furan ring, the yields for which can be variable.

  • Blaise Reaction and Subsequent Steps: The Blaise reaction itself, particularly with improved procedures, can provide good yields of the intermediate β-keto ester. The subsequent hydrolysis and decarboxylation steps to form the final methyl ketone product have been reported to proceed with yields in the range of 40-74%.[8]

Advantages:

  • Offers a convergent approach to the target molecule.

  • Tolerant of a variety of functional groups.

Disadvantages:

  • Requires the preparation of the starting 2-methyl-3-cyanofuran, for which a straightforward, high-yield synthesis may not be readily available.

  • The overall yield can be limited by the efficiency of the initial Blaise reaction step.

Quantitative Yield Comparison

RouteKey ReactionStarting MaterialsReagentsReported/Estimated Yield (%)Reference
1: Claisen-Type Condensation CondensationMethyl 2-methyl-3-furoate, AcetonitrileStrong Base (e.g., NaOEt)50-70 (estimated)[2][3][4]
2: Acyl Chloride-Based Acylation2-Methyl-3-furoyl chloride, AcetonitrileStrong Base>80 (estimated)-
3: Blaise Reaction Hydrolysis & Decarboxylationβ-Keto ester intermediateAcid/Heat40-74[8]

Experimental Protocols

Protocol for Route 2: Acyl Chloride-Based Synthesis (Plausible Procedure)

Step 1: Synthesis of 2-Methyl-3-furoic Acid [5]

  • To a solution of methyl 2-methyl-3-furoate (14.0 g, 0.1 mol) in methanol (100 mL) is added a solution of sodium hydroxide (6.0 g, 0.15 mol) in water (20 mL).

  • The mixture is heated at reflux for 2 hours.

  • After cooling to room temperature, the methanol is removed under reduced pressure.

  • The aqueous residue is diluted with water (50 mL) and washed with diethyl ether (2 x 30 mL).

  • The aqueous layer is acidified to pH 2 with concentrated hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 2-methyl-3-furoic acid. (Expected yield: 90-93%).

Step 2: Synthesis of 2-Methyl-3-furoyl Chloride (Adapted from[6])

  • A mixture of 2-methyl-3-furoic acid (12.6 g, 0.1 mol) and thionyl chloride (14.3 g, 8.7 mL, 0.12 mol) is heated at reflux for 2 hours.

  • Excess thionyl chloride is removed by distillation under reduced pressure.

  • The crude 2-methyl-3-furoyl chloride is purified by vacuum distillation. (Expected yield: ~79%).

Step 3: Synthesis of 3-(2-Methyl-3-furyl)-3-oxopropanenitrile

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous tetrahydrofuran (150 mL) under a nitrogen atmosphere at 0 °C is added acetonitrile (5.7 g, 7.3 mL, 0.14 mol) dropwise.

  • The mixture is stirred at room temperature for 1 hour.

  • The reaction mixture is cooled to 0 °C, and a solution of 2-methyl-3-furoyl chloride (14.4 g, 0.1 mol) in anhydrous tetrahydrofuran (50 mL) is added dropwise.

  • The reaction is stirred at room temperature for 3 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 3-(2-methyl-3-furyl)-3-oxopropanenitrile.

Conclusion and Recommendation

Based on the analysis of the plausible synthetic routes, the Acyl Chloride-Based Synthesis (Route 2) appears to be the most promising approach for the preparation of 3-(2-methyl-3-furyl)-3-oxopropanenitrile in a research or process development setting. This route is anticipated to provide the highest overall yield due to the high efficiency of both the acyl chloride formation and the subsequent acylation of the acetonitrile anion. While it involves the handling of a reactive acyl chloride, the procedural steps are standard and generally high-yielding.

The Claisen-Type Condensation (Route 1) remains a viable alternative, particularly if a one-pot procedure from the ester is desired. However, the potentially lower and more variable yields of the key condensation step may be a drawback.

The Blaise Reaction (Route 3) is a mechanistically interesting alternative but is hampered by the need for the synthesis of 2-methyl-3-cyanofuran and the potentially moderate yields of the overall sequence.

For researchers prioritizing high yield and reliability, the development and optimization of the Acyl Chloride-Based Synthesis is recommended.

References

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A Comparative Guide to the Spectral Data Validation of 3-(2-methyl-3-furyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural validation of 3-(2-methyl-3-furyl)-3-oxopropanenitrile (CAS 158386-97-1), a substituted furan of interest in synthetic chemistry and drug development. Rather than merely presenting data, we will establish a self-validating workflow rooted in first principles and comparative analysis. Our approach is designed for researchers who require unimpeachable structural confirmation, addressing not only the ideal compound but also potential isomers and process-related impurities. All protocols and interpretations are grounded in authoritative standards, including guidelines from the International Union of Pure and Applied Chemistry (IUPAC) for data reporting.[1][2]

Foundational Strategy: Beyond Simple Confirmation

The structural confirmation of a novel or specialized molecule is not a linear process but an integrated system of orthogonal analytical techniques. A single spectrum provides evidence, but a suite of correlated data provides proof. Our validation strategy is built on this principle, moving from high-information content methods (NMR, HRMS) to confirmatory techniques (IR, GC-MS).

The core logic of this workflow is to establish a set of expected spectral data based on theoretical principles and then systematically verify these predictions against empirical data. Crucially, we will also predict the spectral signatures of likely impurities to ensure the validation process is robust and can distinguish the target molecule from synthetic artifacts.

G cluster_prep Phase 1: In Silico Analysis & Prediction cluster_acq Phase 2: Data Acquisition cluster_val Phase 3: Data Validation & Confirmation PREDICT Predict Spectral Data (¹H NMR, ¹³C NMR, MS, IR) NMR_ACQ Acquire NMR Spectra (¹H, ¹³C, COSY, HSQC) PREDICT->NMR_ACQ Guides NMR Experiment IMPURITY Identify Potential Impurities (e.g., from Paal-Knorr Synthesis) MS_ACQ Acquire MS & HRMS Data (GC-MS for Purity) IMPURITY->MS_ACQ Informs Purity Check COMPARE Compare Experimental vs. Predicted Data NMR_ACQ->COMPARE MS_ACQ->COMPARE IR_ACQ Acquire IR Spectrum (ATR) IR_ACQ->COMPARE CORRELATE Correlate Orthogonal Data (NMR ↔ MS ↔ IR) COMPARE->CORRELATE Initial Match IMP_CHECK Screen for Predicted Impurities CORRELATE->IMP_CHECK Consistent Data CONFIRM Structure Confirmed IMP_CHECK->CONFIRM Purity Verified

Caption: Overall workflow for spectral data validation.

The Target Molecule: Structure and Predicted Data

Molecular Formula: C₈H₇NO₂ Molecular Weight: 149.15 g/mol

To facilitate a clear discussion, particularly for NMR analysis, we will use the following atom numbering scheme.

Caption: Structure of 3-(2-methyl-3-furyl)-3-oxopropanenitrile.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for the target molecule. These values are derived from established principles of spectroscopy and serve as our primary reference for validation.

Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Atom Position Type Predicted ¹H Shift (ppm), Multiplicity, Integration Predicted ¹³C Shift (ppm) Rationale
1 Furan C-CH₃ - ~155-160 Quaternary carbon on furan ring, deshielded by oxygen and substitution.
2 -CH₃ ~2.5, s, 3H ~12-16 Methyl group on an aromatic ring.
3 Furan C-C=O - ~120-125 Quaternary furan carbon, adjacent to the electron-withdrawing keto group.
4 Furan C-H ~6.7, d, 1H ~110-115 Furan proton deshielded by ring current, coupled to H⁵.
5 Furan C-H ~7.4, d, 1H ~140-145 Furan proton significantly deshielded by adjacent oxygen atom, coupled to H⁴.
6 Ketone C=O - ~185-190 Typical chemical shift for a ketone carbonyl carbon.
7 -CH₂- ~4.0, s, 2H ~30-35 Methylene group alpha to both a ketone and a nitrile, strongly deshielded. Singlet due to no adjacent protons.

| 8 | Nitrile C≡N | - | ~115-120 | Characteristic shift for a nitrile carbon. |

Table 2: Predicted Mass Spectrometry and Infrared Data

Technique Feature Predicted Value Rationale
MS (EI) Molecular Ion [M]⁺ m/z 149 Corresponds to the molecular weight of C₈H₇NO₂.
Key Fragment m/z 109 Loss of CH₂CN group (40 Da), forming the stable 2-methyl-3-furoyl cation.
Key Fragment m/z 81 Loss of CO from the m/z 109 fragment, forming a methyl-furyl cation.
HRMS [M+H]⁺ 150.0555 Calculated exact mass for C₈H₈NO₂⁺. Essential for unambiguous formula confirmation.
IR Nitrile (C≡N) Stretch 2240-2260 cm⁻¹ Strong, sharp absorption characteristic of a nitrile.
Ketone (C=O) Stretch 1670-1690 cm⁻¹ Strong absorption for an aryl ketone, slightly lower frequency due to conjugation with the furan ring.
Furan (C=C) Stretch 1550-1600 cm⁻¹ Aromatic ring stretching vibrations.

| | Furan (C-O) Stretch | 1050-1150 cm⁻¹ | Characteristic ether stretch within the furan ring. |

Experimental Protocols and Validation Criteria

Primary Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its single, well-defined residual solvent peak.[3]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a spectrometer with a field strength of at least 400 MHz. Ensure the spectral window covers at least -1 to 10 ppm.[2]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans must be averaged to obtain a good signal-to-noise ratio for all carbon signals, including quaternaries.

  • 2D NMR (if necessary): If assignments are ambiguous, acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling relationships and a ¹H-¹³C HSQC spectrum to correlate protons directly with their attached carbons.

Validation Logic (Self-Validating System):

  • Chemical Shift & Integration: The experimental ¹H chemical shifts and, critically, the integration values must match the predictions in Table 1. The presence of three distinct signals with integrations of 3H, 1H, 1H, and 2H is a primary confirmation point.

  • Multiplicity: The furan protons (H⁴ and H⁵) must appear as doublets, confirming their adjacency. The methyl (H²) and methylene (H⁷) protons should be singlets.

  • ¹³C Count: The ¹³C spectrum must show exactly 8 distinct carbon signals, corresponding to the 8 unique carbons in the structure.

  • HSQC Correlation: The HSQC spectrum provides an unambiguous link between the proton and carbon data. It must show correlations between the proton signal at ~2.5 ppm and the carbon at ~12-16 ppm (CH₃), the signal at ~6.7 ppm and the carbon at ~110-115 ppm (C⁴-H), the signal at ~7.4 ppm and the carbon at ~140-145 ppm (C⁵-H), and the signal at ~4.0 ppm and the carbon at ~30-35 ppm (C⁷-H₂).

Primary Validation: Mass Spectrometry

Mass spectrometry provides the molecular weight and elemental composition, serving as a direct check on the molecular formula.

Experimental Protocol:

  • High-Resolution MS (HRMS): Analyze the sample via Electrospray Ionization (ESI) or a similar soft ionization technique coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). This is the most critical MS experiment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Perform GC-MS analysis to assess purity and obtain fragmentation data. Use a standard nonpolar column (e.g., HP-5MS) suitable for separating furan derivatives.[4] Electron Ionization (EI) at 70 eV will provide reproducible fragmentation patterns for library comparison and structural elucidation.

Validation Logic:

  • Elemental Composition: The measured mass from HRMS must match the calculated exact mass for C₈H₇NO₂ within a narrow tolerance (typically < 5 ppm). This provides definitive confirmation of the molecular formula.

  • Purity Assessment: The GC chromatogram should show a single major peak. Any significant secondary peaks would indicate impurities that require further investigation.

  • Fragmentation Pattern: The EI mass spectrum should show a molecular ion at m/z 149 and fragmentation patterns consistent with the predictions in Table 2, notably the loss of the cyanomethylene group to give a strong peak at m/z 109.

Comparative Analysis: Confronting Potential Impurities

A robust validation protocol must actively seek to disprove the proposed structure. The most likely impurities arise from the synthesis itself. A common route to substituted furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[5][6]

Potential Impurities & Their Signatures:

  • Unreacted 1,4-Dicarbonyl Precursor: This would lack the characteristic furan proton signals in the ¹H NMR spectrum (~6.7 and ~7.4 ppm). Instead, it would display signals corresponding to its specific aliphatic or aromatic backbone.

  • Polymeric Byproducts: Strong acid can sometimes lead to polymerization of the furan product.[7] This would typically appear in the NMR spectrum as broad, poorly resolved humps, particularly at the baseline, and would not be volatile enough to be observed by GC-MS.

  • Solvent & Reagent Residue: Minor peaks from common lab solvents (e.g., acetone, ethyl acetate, hexane) are often present. These can be easily identified by comparing their chemical shifts to established reference tables.[8]

Conclusion: An Integrated and Authoritative Approach

References

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  • Updating IUPAC spectroscopy recommendations and data standards: Davies, A. N., & Lancashire, R. J. (2016). Spectroscopy Europe. Discussion on standardizing NMR data reporting. [Link]

  • IUPAC specification for the FAIR management of spectroscopic data (IUPAC FAIRSpec): IUPAC Project detailing metadata models for FAIR spectroscopic data. [Link]

  • Paal–Knorr synthesis - Wikipedia: Overview of the Paal-Knorr reaction for synthesizing furans. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). The Journal of Organic Chemistry. The authoritative reference for identifying impurity peaks in NMR spectra. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents: G. R. Fulmer, et al. (2010). Organometallics. An expansion of the Gottlieb data to other solvents. [Link]

  • Paal-Knorr Furan Synthesis - Organic Chemistry Portal: A resource detailing the mechanism and applications of the Paal-Knorr synthesis. [Link]

  • FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report): An IUPAC report on organizing data for FAIR principles. [Link]

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A Researcher's Guide to Cross-Referencing Analytical Data for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the unambiguous characterization of novel heterocyclic compounds is a cornerstone of scientific rigor and a prerequisite for advancing promising candidates. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-referencing analytical data. Moving beyond a mere checklist of techniques, we will delve into the synergistic interplay of chromatographic and spectroscopic methods, ensuring the generation of a robust and self-validating data package for any new chemical entity.

The Imperative of Orthogonal Analysis

The journey from synthesis to a well-characterized novel heterocyclic compound is paved with analytical data. However, relying on a single technique is fraught with peril. Each analytical method interrogates a molecule from a different perspective, and it is the convergence of these orthogonal datasets that builds a fortress of confidence around the compound's identity, purity, and structural integrity. A chromatographic peak, for instance, tells us about the presence and relative abundance of a substance, but reveals little about its molecular architecture. Conversely, a detailed NMR spectrum can elucidate a complex structure, but may be misleading if the sample is impure. Therefore, a multi-pronged, cross-referencing approach is not just best practice; it is a scientific necessity.

The Analytical Workflow: A Symphony of Techniques

The characterization of a novel heterocyclic compound can be conceptualized as a workflow where each step builds upon the last, creating a cohesive and validated dataset.

Analytical Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity & Final Validation Synthesis Synthesis Purification Purification Synthesis->Purification Mass_Spec Mass Spectrometry (MS) Purification->Mass_Spec Confirm MW NMR_Spec NMR Spectroscopy (1H, 13C, 2D) Mass_Spec->NMR_Spec Validate Formula IR_Spec IR Spectroscopy NMR_Spec->IR_Spec Confirm Functional Groups Chromatography Chromatography (HPLC/UPLC, GC) IR_Spec->Chromatography Assess Purity Elemental_Analysis Elemental Analysis Chromatography->Elemental_Analysis Confirm Composition Final_Report Final_Report Elemental_Analysis->Final_Report Compile Data

Caption: A logical workflow for the comprehensive characterization of novel heterocyclic compounds.

Part 1: Foundational Analysis - Purity and Molecular Weight

Before delving into intricate structural analysis, it is paramount to establish the purity and molecular weight of the synthesized compound. This foundational data prevents misinterpretation of subsequent spectroscopic results.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the gold standards for assessing the purity of non-volatile organic compounds.[1] The primary objective is to develop a separation method that can resolve the main compound from any impurities, such as starting materials, byproducts, or degradation products.[2]

Key Experimental Choices & Rationale:

  • Orthogonal Columns: Employing at least two different column chemistries (e.g., a C18 reversed-phase column and a phenyl-hexyl column) is crucial. This "orthogonal" approach minimizes the risk of co-elution, where an impurity might hide under the main peak on a single column.[3]

  • Multiple Wavelengths: Using a Diode Array Detector (DAD) or a Multi-Wavelength Detector (MWD) allows for the monitoring of the elution profile at several wavelengths. This is important because different compounds may have different UV-Vis absorption maxima. An impurity might be invisible at one wavelength but readily apparent at another.

  • Gradient Elution: For novel compounds with unknown polarity, a gradient elution method (where the mobile phase composition changes over time) is generally the best starting point to ensure that both polar and non-polar impurities are eluted and detected.

Data Presentation: Purity Analysis Summary

Compound IDColumn ChemistryMobile PhaseDetection Wavelength (nm)Retention Time (min)Peak Area (%)
XYZ-001C18ACN/H₂O2545.299.5
XYZ-001Phenyl-HexylMeOH/H₂O2544.899.4
XYZ-001C18ACN/H₂O2805.299.6
Molecular Weight Determination by Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the compound, which is a critical piece of information for confirming its identity.[4] High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the elemental composition of the molecule.

Key Experimental Choices & Rationale:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for most polar heterocyclic compounds, minimizing fragmentation and providing a clear molecular ion peak ([M+H]⁺ or [M-H]⁻). For less polar compounds, Atmospheric Pressure Chemical Ionization (APCI) may be more appropriate.

  • Cross-Verification with Isotope Pattern: The observed isotopic distribution pattern should be compared with the theoretical pattern for the proposed elemental formula. This provides a high degree of confidence in the assigned molecular formula.

Data Cross-Referencing in Action:

The molecular weight obtained from MS should be consistent with the proposed structure. For example, if the proposed structure has a molecular weight of 350.1234 g/mol , the HRMS should ideally provide a mass measurement within a few parts per million (ppm) of this value. This data point is the first crucial link in the chain of structural validation.

Part 2: Unraveling the Molecular Architecture - Spectroscopic Elucidation

With purity and molecular weight established, the focus shifts to elucidating the detailed molecular structure using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[5] A suite of NMR experiments should be performed to gain a complete picture of the molecular framework.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for piecing together the molecular puzzle.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for connecting different parts of the molecule.[6][7]

Data Cross-Referencing in Action:

  • MS to NMR: The elemental formula derived from HRMS must be consistent with the number of proton and carbon signals observed in the NMR spectra. For instance, if the formula indicates 15 carbons, the ¹³C NMR spectrum should show 15 distinct signals (or fewer if there is molecular symmetry).

  • Internal Consistency: The information from different NMR experiments must be self-consistent. For example, a COSY correlation between two protons should be supported by their respective chemical shifts and coupling constants in the ¹H NMR spectrum. An HMBC correlation from a proton to a carbon should make chemical sense within the proposed structure.

NMR_Cross_Referencing H_NMR ¹H NMR (Chemical Shifts, Integrals, Couplings) COSY COSY (H-H Connectivity) H_NMR->COSY Validates HSQC HSQC (Direct C-H Attachment) H_NMR->HSQC Correlates with HMBC HMBC (Long-range C-H Connectivity) H_NMR->HMBC Correlates with C_NMR ¹³C NMR (Number of Carbons) C_NMR->HSQC Correlates with C_NMR->HMBC Correlates with Proposed_Structure Proposed_Structure COSY->Proposed_Structure Defines Fragments HSQC->Proposed_Structure Assigns Protons to Carbons HMBC->Proposed_Structure Connects Fragments

Caption: Interconnectivity of NMR data for structural elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

While NMR provides the carbon-hydrogen framework, Infrared (IR) spectroscopy offers valuable information about the presence of specific functional groups.[8] This technique is particularly useful for identifying key bonds such as C=O (carbonyls), N-H (amines/amides), O-H (alcohols/acids), and C≡N (nitriles).

Data Cross-Referencing in Action:

The functional groups identified by IR should be consistent with the chemical shifts observed in the NMR spectra. For example, a strong absorption in the IR spectrum around 1700 cm⁻¹ (indicative of a carbonyl group) should be supported by a corresponding downfield signal in the ¹³C NMR spectrum (typically >160 ppm).

Part 3: Final Confirmation and Data Consolidation

The final step in the characterization process is to perform any additional analyses that can further solidify the proposed structure and to compile all the data into a comprehensive report.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in the compound. This classical technique offers an independent verification of the elemental formula derived from HRMS.

Data Cross-Referencing in Action:

The experimentally determined elemental composition should be in close agreement (typically within ±0.4%) with the theoretical values calculated from the proposed molecular formula.

Data Presentation: Elemental Analysis Comparison

ElementTheoretical (%)Experimental (%)
C68.5568.49
H4.314.35
N11.9912.03

Experimental Protocols

Protocol 1: HPLC Purity Analysis
  • Sample Preparation: Accurately weigh approximately 1 mg of the novel compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or MWD.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Detection: 210-400 nm.

  • Data Analysis: Integrate all peaks in the chromatogram and calculate the percentage purity based on the peak area of the main component relative to the total peak area.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument coupled to an ESI source.

  • Instrument Settings (Example for ESI-TOF):

    • Ionization Mode: Positive or negative, depending on the compound's nature.

    • Capillary Voltage: 3.5 kV.

    • Sampling Cone: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 100-1000.

  • Data Analysis: Determine the accurate mass of the molecular ion and use the instrument software to calculate the elemental composition. Compare the experimental mass and isotopic pattern with the theoretical values for the proposed formula.

Protocol 3: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments to be Performed:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Proton-decoupled carbon experiment.

    • COSY: Gradient-selected COSY experiment.

    • HSQC: Gradient-selected HSQC experiment optimized for one-bond C-H coupling.

    • HMBC: Gradient-selected HMBC experiment optimized for long-range C-H couplings.

  • Data Analysis: Process the spectra using appropriate software. Assign all proton and carbon signals and use the 2D NMR data to establish the connectivity and confirm the overall structure.

Conclusion

The characterization of novel heterocyclic compounds is a meticulous process that demands a multi-faceted analytical approach. By systematically acquiring and, most importantly, cross-referencing data from orthogonal techniques, researchers can build an unshakeable foundation of evidence for their newly synthesized molecules. This rigorous approach not only ensures the integrity of the scientific record but also provides the necessary confidence to advance promising compounds through the drug discovery and development pipeline.

References

  • Pais, P., & Knize, M. G. (2000). Chromatographic and related techniques for the determination of aromatic heterocyclic amines in foods. Journal of Chromatography B: Biomedical Sciences and Applications, 747(1-2), 139-169. [Link]

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  • Rupnicki, P., et al. (2022). Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N3-Substituted Amidrazones. International Journal of Molecular Sciences, 23(2), 746. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

The furan moiety suggests potential hazards such as flammability and the formation of explosive peroxides upon storage, while the oxopropanenitrile group points towards acute toxicity.[1][2] Therefore, a cautious and well-documented approach to its disposal is paramount.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile for any purpose, including disposal, a thorough understanding of its potential hazards is crucial. Based on analogous structures like 3-(furan-3-yl)-3-oxopropanenitrile, this compound should be treated as hazardous.[3]

Primary Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[3]

  • Irritation: Causes skin and serious eye irritation.[3]

  • Flammability: Furan-containing compounds can be flammable.[1][4]

  • Reactivity: Potential for peroxide formation, similar to other ethers and furans.[5][6]

The following table outlines the minimum personal protective equipment required when handling this compound.

Hazard Category Required Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Chemical-resistant gloves (nitrile), lab coat, safety glasses with side shields or goggles. All handling of open containers must be done in a certified chemical fume hood.
Skin and Eye Irritation Chemical-resistant gloves (nitrile), lab coat, safety glasses with side shields or goggles.
Flammability Use in an area free of ignition sources.[1][4]
II. Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and prevent environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in the table above.

  • Containment: For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial sorbent pad. For solid spills, carefully sweep the material to avoid creating dust.[2]

  • Collection: Carefully place the contained material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste.[2][7]

  • Decontamination: Clean the spill area with a suitable solvent (such as ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2][6]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your site-specific procedures.[2]

III. Step-by-Step Disposal Procedure

The guiding principle for the disposal of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile is that it must be treated as hazardous chemical waste. Never dispose of this compound down the drain or in the regular trash.[7]

A. Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

Waste Type Container Labeling Requirements Storage Location
Solid 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile Sealable, compatible (e.g., polyethylene) container."Hazardous Waste," Chemical Name, Hazard Pictograms (Toxic, Irritant), Accumulation Start Date.Designated satellite accumulation area for hazardous waste.[7]
Solutions of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile Sealable, compatible (e.g., polyethylene or glass) container."Hazardous Waste," Chemical Name and Solvent, Concentration, Hazard Pictograms, Accumulation Start Date.Designated satellite accumulation area for hazardous waste.[7]
Contaminated Labware (gloves, pipette tips, etc.) Double-bagged, sealed plastic bags or a designated solid waste container."Hazardous Waste," Chemical Name of Contaminant, Hazard Pictograms, Accumulation Start Date.Designated satellite accumulation area for hazardous waste.[6]

B. Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile.

DisposalWorkflow Disposal Workflow for 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile start Waste Generation is_pure Is the waste pure compound or a concentrated solution? start->is_pure is_contaminated Is the waste contaminated labware? start->is_contaminated No collect_solid Collect in a labeled hazardous solid waste container. is_pure->collect_solid Solid collect_liquid Collect in a labeled hazardous liquid waste container. is_pure->collect_liquid Liquid collect_labware Collect in a labeled hazardous solid waste container for labware. is_contaminated->collect_labware Yes store Store in designated Satellite Accumulation Area. collect_solid->store collect_liquid->store collect_labware->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs end Final Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal decision workflow from waste generation to final disposal.

C. Final Disposal Pathway

  • Container Management: Ensure that all waste containers are kept tightly closed, except when adding waste, and are in good condition.[6]

  • Accumulation Time Limits: Be aware of your facility's generator status (e.g., Large Quantity Generator, Small Quantity Generator), which dictates the maximum time waste can be stored on-site.[8]

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[5] Provide them with a complete and accurate description of the waste container's contents.

IV. Regulatory Framework: The Resource Conservation and Recovery Act (RCRA)

The management and disposal of hazardous waste in the United States are primarily governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[9][10] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from its generation to its final disposal.[9][11]

As a generator of hazardous waste, you are legally responsible for ensuring that it is properly identified, managed, and treated before recycling or disposal.[9][11] This includes using the correct labeling, storing the waste safely, and ensuring it is transported and disposed of by a permitted facility.[9][12] Both federal and state regulations apply, and state rules can be more stringent than federal ones.[9][13] Always consult your local and state regulations and your institution's EHS department for specific requirements.[7]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within the scientific community. The careful and deliberate management of chemical waste is a shared responsibility that protects both the integrity of your research and the well-being of society.

References

  • Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. Benchchem.
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  • Proper Disposal of 3-Oxopropanenitrile: A Guide for Laboratory Professionals. Benchchem.
  • HAZARDOUS SUBSTANCES AND TOXIC WASTE. Environmental Law Reporter.
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  • 3-Furanthiol, 2-methyl-. Synerzine.

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A Strategic Guide to Personal Protective Equipment for Handling 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile, while essential for progress, necessitates a thorough and proactive approach to personal protection. This guide provides a detailed operational and safety plan, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that both you and your research are protected.

Hazard Analysis: A Tale of Two Moieties

The primary concerns with 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile stem from the toxicological profiles of its core structures:

  • The Furan Ring: Furan and its derivatives are known for their potential hepatotoxicity (liver damage) and carcinogenicity.[2][3][4] The furan ring can be metabolically activated in the liver to form reactive intermediates that can be harmful.[2][5] Therefore, minimizing exposure through all routes—inhalation, dermal contact, and ingestion—is paramount.

  • The Nitrile Group (-CN): Nitrile compounds can be toxic. While the toxicity of this specific molecule is uncharacterized, many organic nitriles can cause irritation and may be harmful if absorbed through the skin or inhaled.

Based on this analysis, we must assume the compound is toxic and requires stringent handling procedures.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is the minimum requirement for handling 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile in a laboratory setting.[6][7]

PPE ComponentSpecificationRationale
Torso Protection Long-sleeved, knee-length laboratory coatProtects skin and personal clothing from splashes and contamination.[7]
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash gogglesProtects against splashes and airborne particles. Goggles are required when there is a significant splash hazard.[6][7]
Hand Protection Disposable nitrile glovesNitrile gloves offer good resistance to a range of chemicals and are the standard for incidental contact.[6][8] For prolonged handling, consider double-gloving or using thicker nitrile gloves.[8]
Footwear Closed-toe shoesProtects feet from spills and falling objects.
Operational Plan: From Weighing to Work-up

A proactive safety mindset extends beyond simply wearing PPE; it involves integrating safety into every step of your workflow.

1. Preparation and Weighing:

  • Location: Always handle solid 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile in a certified chemical fume hood to minimize inhalation exposure.

  • Gloves: Don nitrile gloves before handling the container. It is crucial to change gloves immediately if they become contaminated.[8]

  • Dust Mitigation: If the compound is a fine powder, take care to avoid generating dust.

2. In-Reaction Handling:

  • Ventilation: All manipulations, including additions to a reaction vessel, should be performed in a fume hood.

  • Glove Integrity: Be mindful of potential solvent exposure to your gloves. While nitrile offers good general protection, breakthrough times vary for different solvents.[8] Change gloves periodically during long procedures.

3. Work-up and Purification:

  • Splash Hazard: During quenching, extraction, and other liquid handling steps, the risk of splashes increases. At a minimum, safety glasses with side shields are required; chemical splash goggles are strongly recommended.[6][7]

  • Cross-Contamination: Remove and discard gloves before leaving the laboratory or touching common surfaces like doorknobs, keyboards, or personal phones to prevent cross-contamination.[8]

Below is a workflow diagram illustrating the decision-making process for PPE selection during the handling of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile.

PPE_Workflow cluster_prep Preparation & Weighing cluster_reaction In-Reaction cluster_workup Work-up & Purification weighing Weighing Solid Compound fume_hood Work in Fume Hood weighing->fume_hood lab_coat Lab Coat weighing->lab_coat nitrile_gloves Nitrile Gloves weighing->nitrile_gloves safety_glasses Safety Glasses (with side shields) weighing->safety_glasses reaction In-Reaction Handling reaction->fume_hood reaction->lab_coat reaction->nitrile_gloves reaction->safety_glasses workup Aqueous Work-up/ Extraction workup->fume_hood workup->lab_coat workup->nitrile_gloves workup->safety_glasses Minimum goggles Chemical Splash Goggles workup->goggles Recommended

Caption: PPE workflow for handling 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile.

Emergency Procedures: Spill and Exposure

1. Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or you feel unwell.

  • Ventilate: Ensure the fume hood is operating correctly.

  • Contain: For a small spill, use an inert absorbent material like sand or vermiculite. Do not use combustible materials.

  • Clean-up: Wearing appropriate PPE (including double gloves and goggles), carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.

2. Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9][10] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.

The following diagram outlines the immediate actions to take in the event of an exposure.

Emergency_Response exposure Exposure Event skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_skin Flush with water for 15 min Remove contaminated clothing skin->flush_skin flush_eye Flush with water for 15 min eye->flush_eye fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth with Water (if conscious) ingestion->rinse_mouth medical Seek Immediate Medical Attention flush_skin->medical flush_eye->medical fresh_air->medical rinse_mouth->medical

Caption: Immediate response plan for exposure incidents.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the safe handling of any chemical.

  • Waste Segregation: Do not mix waste containing 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11]

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and empty containers, should be collected in a clearly labeled, sealed hazardous waste container.[11]

  • Liquid Waste: Unused material and reaction residues should be collected in a designated, sealed hazardous waste container made of a compatible material.[11] Never dispose of this compound down the drain.[11][12]

  • Disposal Pathway: All waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[11][13]

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization. This comprehensive approach, grounded in the scientific understanding of the potential hazards, is the hallmark of a responsible and effective research professional.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.